Product packaging for BAZ2-ICR(Cat. No.:)

BAZ2-ICR

Cat. No.: B605963
M. Wt: 357.4 g/mol
InChI Key: RRZVGDGTWNQAPW-UHFFFAOYSA-N
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Description

BAZ2A/B are bromodomain-containing proteins whose biological function, while not yet confirmed, is believed to function similarly to ACF1, the Drosophila BAZ2B ortholog. ACF complexes play roles in establishing regular nucleosome spacing during chromatin assembly and influencing different remodeling outcomes at target loci. A rare allele of BAZ2B has been identified to be a predictor of Sudden Cardiac Death. BAZ2-ICR is a small molecule inhibitor of BAZ2A (Kd = 109 nM;  IC50 = 130 nM) and BAZ2B (Kd = 170 nM;  IC50 = 180 nM) bromodomains. It demonstrates 15-fold selectivity for binding BAZ2A/B over CECR2 and >100-fold selectivity over all other bromodomains. This compound has been shown to displace BAZ2 bromodomains in living cells by demonstrating accelerated FRAP recovery at 1 µM in the BAZ2A FRAP assay. See the Structural Genomics Consortium (SGC) website for more information.>This compound is an excellent chemical probe for functional studies of the BAZ2 bromodomains in vitro and in vivo. The bromodomain containing proteins BAZ2A/B play essential roles in chromatin remodeling and regulation of noncoding RNAs. This compound has IC50 (BAZ2A) = 130 nM;  IC50(BAZ2B) = 180 nM;  logD = 1.05;  solubility 25 mM (D2O) and F = 70%.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N7 B605963 BAZ2-ICR

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(1-methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7/c1-25-12-16(10-23-25)7-8-27-14-22-19(18-11-24-26(2)13-18)20(27)17-5-3-15(9-21)4-6-17/h3-6,10-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZVGDGTWNQAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BAZ2-ICR: A Potent and Selective Chemical Probe for BAZ2A and BAZ2B Bromodomains

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BAZ2-ICR, a potent, selective, and cell-permeable chemical probe for the bromodomains of BAZ2A and BAZ2B. This compound serves as a critical tool for elucidating the biological functions of these epigenetic reader proteins in chromatin remodeling and gene regulation. This document details the inhibitor's mechanism of action, quantitative binding and activity data, selectivity profile, and its application in cellular and in vivo models. Detailed methodologies for key biochemical and cellular assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate its use in research and drug discovery.

Introduction

Bromodomains are evolutionarily conserved protein modules that recognize acetylated lysine residues on histone tails and other proteins, thereby playing a pivotal role in the regulation of gene transcription and chromatin structure. The bromodomain adjacent to zinc finger (BAZ) family of proteins, particularly BAZ2A (also known as TIP5) and BAZ2B, are integral components of chromatin remodeling complexes. BAZ2A is a core subunit of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes.[1][2] The precise functions of BAZ2B are less well-defined, but it is known to be a component of the ISWI chromatin remodeling complexes, BRF-1 and BRF-5, which regulate nucleosome spacing.[3][4]

The development of selective chemical probes is essential for dissecting the specific roles of individual bromodomain-containing proteins. This compound emerged from a structure-based drug design effort to optimize a weak initial hit into a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[5][6] Its favorable physicochemical and pharmacokinetic properties make it a valuable tool for both in vitro and in vivo studies.[2][7]

This compound: Chemical and Physical Properties

This compound, with the chemical name 4-[4-(1-methyl-1H-pyrazol-4-yl)-1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-5-yl]-benzonitrile, is a small molecule inhibitor with a molecular weight of 357.4 g/mol .[8][9]

PropertyValueReference
Molecular Formula C20H19N7[8]
Molecular Weight 357.4 g/mol [8]
CAS Number 1665195-94-7[8]
LogD 1.05[5][7]
Solubility 25 mM in D2O[5][7]

Mechanism of Action

This compound functions as a competitive inhibitor of the BAZ2A and BAZ2B bromodomains. It occupies the acetyl-lysine (KAc) binding pocket, thereby preventing the recruitment of BAZ2A and BAZ2B to acetylated histones and other acetylated proteins.[5] This displacement from chromatin disrupts their function in chromatin remodeling and gene silencing. The co-crystal structure of this compound with the BAZ2B bromodomain reveals that a key feature of its binding is an intramolecular aromatic stacking interaction, which contributes to its high potency.[5][10]

cluster_0 Normal Cellular Function cluster_1 Inhibition by this compound Acetylated_Histones Acetylated Histones BAZ2A_BAZ2B BAZ2A / BAZ2B Bromodomains Acetylated_Histones->BAZ2A_BAZ2B Binding Chromatin_Remodeling Chromatin Remodeling & Gene Silencing BAZ2A_BAZ2B->Chromatin_Remodeling Recruitment to Chromatin BAZ2_ICR This compound Inhibited_BAZ2 BAZ2A / BAZ2B (Inhibited) BAZ2_ICR->Inhibited_BAZ2 Competitive Binding Blocked_Function Disrupted Chromatin Remodeling Inhibited_BAZ2->Blocked_Function Prevents Recruitment

Figure 1: Mechanism of this compound Action.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized using various biochemical and biophysical assays.

Table 1: In Vitro Potency of this compound
TargetAssayMetricValue (nM)Reference
BAZ2AAlphaScreenIC50130[1][7][8]
BAZ2BAlphaScreenIC50180[1][7][8]
BAZ2AIsothermal Titration Calorimetry (ITC)Kd109[1][7][8]
BAZ2BIsothermal Titration Calorimetry (ITC)Kd170[1][7][8]
Table 2: Selectivity Profile of this compound
Off-TargetAssayMetricValue (µM)Selectivity vs. BAZ2AReference
CECR2Thermal ShiftΔTm: 2.0 °C--[2][5]
CECR2Isothermal Titration Calorimetry (ITC)Kd1.55~15-fold[2][5]
BRD4AlphaScreenIC50>50>100-fold[2][5]
Panel of 47 BromodomainsThermal Shift--High[2][5][6]
Panel of 55 Receptors & Ion ChannelsRadioligand Binding--No significant activity at 10 µM[2][5]
Table 3: Cellular and In Vivo Properties of this compound
PropertyAssay/ModelValueReference
Cellular Activity FRAP (U2OS cells)Effective at 1 µM[2][5][7]
Bioavailability (Mouse) Oral Gavage70%[2][5][7]
Clearance (Mouse) -Moderate (~50% of liver blood flow)[2][5][7]

Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the ability of this compound to disrupt the interaction between the BAZ2A/B bromodomain and an acetylated histone peptide.

Start Start Incubate Incubate His-tagged BAZ2A/B, biotinylated histone peptide, and this compound Start->Incubate Add_Beads Add Streptavidin-Donor and Nickel-Acceptor beads Incubate->Add_Beads Incubate_Dark Incubate in the dark Add_Beads->Incubate_Dark Read_Signal Read AlphaScreen signal Incubate_Dark->Read_Signal Analyze Analyze data and determine IC50 Read_Signal->Analyze End End Analyze->End

Figure 2: AlphaScreen Experimental Workflow.

Methodology:

  • Reagents: His-tagged BAZ2A or BAZ2B bromodomain, biotinylated histone H4 acetylated lysine peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.

  • Procedure: The His-tagged bromodomain, biotinylated peptide, and varying concentrations of this compound are incubated together.[6][11]

  • Detection: Donor and acceptor beads are added. In the absence of an inhibitor, the binding of the bromodomain to the peptide brings the beads into proximity, generating a chemiluminescent signal. This compound disrupts this interaction, leading to a decrease in the signal.

  • Data Analysis: The signal is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between this compound and the BAZ2A/B bromodomains.

Methodology:

  • Instrumentation: A VP-ITC titration microcalorimeter is typically used.[2]

  • Sample Preparation: Purified BAZ2A or BAZ2B bromodomain is placed in the sample cell, and this compound is loaded into the injection syringe. Both are in a matched buffer (e.g., 50 mM HEPES, 150 mM NaCl).[2]

  • Titration: A series of small injections of this compound are made into the protein solution.[2]

  • Data Acquisition: The heat change upon each injection is measured.

  • Data Analysis: The binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein. The Kd, binding enthalpy (ΔH), and stoichiometry (n) are determined by fitting the data to a suitable binding model. The binding of this compound to BAZ2A/B is characterized by a large favorable enthalpic contribution.[5][6]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a cell-based assay used to assess the ability of this compound to displace BAZ2A from chromatin in living cells.

Transfect Transfect U2OS cells with GFP-tagged BAZ2A Treat Treat cells with this compound (1 µM) or vehicle control Transfect->Treat Photobleach Photobleach a region of interest in the nucleus Treat->Photobleach Monitor_Recovery Monitor fluorescence recovery over time Photobleach->Monitor_Recovery Analyze Analyze recovery kinetics Monitor_Recovery->Analyze

Figure 3: FRAP Experimental Workflow.

Methodology:

  • Cell Line: Human osteosarcoma (U2OS) cells are transfected with a construct expressing full-length BAZ2A tagged with Green Fluorescent Protein (GFP).[5][7]

  • Treatment: Cells are treated with this compound (e.g., 1 µM) or a vehicle control. A mutant of BAZ2A (N1873F) that cannot bind acetylated histones is used as a positive control for displacement.[2][5]

  • Photobleaching: A specific region within the nucleus is photobleached using a high-intensity laser, extinguishing the GFP signal.

  • Image Acquisition: The recovery of fluorescence in the bleached region is monitored over time as unbleached GFP-BAZ2A molecules diffuse into the area.

  • Data Analysis: In the presence of this compound, BAZ2A is displaced from the less mobile chromatin-bound state, leading to faster fluorescence recovery. The half-time of recovery is calculated and compared between treated and untreated cells.[5]

BAZ2A/BAZ2B Signaling and Function

BAZ2A is a key component of the NoRC complex, which also includes the ATPase SNF2h. NoRC is recruited to ribosomal DNA (rDNA) to mediate transcriptional silencing. It does so by recruiting histone-modifying enzymes and DNA methyltransferases.[1][5] BAZ2B is part of the ISWI chromatin remodeling complexes and is thought to be involved in regulating nucleosome mobilization.[1][2] Inhibition of BAZ2A/B with this compound can therefore modulate these processes. Recent studies have also implicated BAZ2A and BAZ2B in liver regeneration, suggesting that their inhibition can accelerate tissue repair.[12][13][14]

cluster_BAZ2A BAZ2A Function cluster_BAZ2B BAZ2B Function BAZ2A BAZ2A NoRC NoRC Complex BAZ2A->NoRC SNF2h SNF2h SNF2h->NoRC rDNA Ribosomal DNA NoRC->rDNA Binds to Histone_Modification Histone Deacetylation & DNA Methylation rDNA->Histone_Modification Recruits Gene_Silencing rRNA Gene Silencing Histone_Modification->Gene_Silencing BAZ2B BAZ2B ISWI_Complex ISWI Remodeling Complex BAZ2B->ISWI_Complex ISWI ISWI ATPase ISWI->ISWI_Complex Nucleosomes Nucleosomes ISWI_Complex->Nucleosomes Acts on Nucleosome_Spacing Regulation of Nucleosome Spacing Nucleosomes->Nucleosome_Spacing BAZ2_ICR This compound BAZ2_ICR->BAZ2A Inhibits BAZ2_ICR->BAZ2B Inhibits

Figure 4: BAZ2A and BAZ2B Functional Pathways.

Conclusion

This compound is a well-characterized and highly valuable chemical probe for the BAZ2A and BAZ2B bromodomains. Its high potency, selectivity, and cell permeability, combined with its favorable in vivo pharmacokinetic properties, make it an excellent tool for investigating the biological roles of BAZ2A and BAZ2B in health and disease. This guide provides the essential information and methodologies to enable researchers to effectively utilize this compound in their studies. The continued use of this probe will undoubtedly contribute to a deeper understanding of the epigenetic regulation mediated by these important chromatin-associated proteins.

References

BAZ2-ICR: A Chemical Probe for Elucidating the Role of BAZ2 Bromodomains in Chromatin Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bromodomain adjacent to zinc finger (BAZ) family of proteins, particularly BAZ2A (also known as TIP5) and BAZ2B, are crucial regulators of chromatin structure and gene expression. Their involvement in significant cellular processes, including heterochromatin formation, ribosomal DNA (rDNA) silencing, and the regulation of pluripotency, has positioned them as compelling targets for therapeutic intervention. BAZ2-ICR, a potent and selective chemical probe, has emerged as an invaluable tool for dissecting the specific functions of the BAZ2A and BAZ2B bromodomains. This technical guide provides a comprehensive overview of the role of this compound in chromatin biology, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Introduction to BAZ2 Proteins and the this compound Probe

BAZ2A and BAZ2B are large, multi-domain proteins that act as core components of distinct chromatin remodeling complexes. BAZ2A is a key subunit of the Nucleolar Remodeling Complex (NoRC), which plays a pivotal role in silencing rRNA genes and establishing heterochromatin.[1][2][3] BAZ2B, on the other hand, is a regulatory subunit of the ISWI chromatin remodeling complexes BRF-1 and BRF-5, which are involved in organizing nucleosome arrays across the genome.[4]

The discovery of this compound, a cell-active and orally bioavailable inhibitor of the BAZ2A and BAZ2B bromodomains, has provided a powerful means to investigate the specific functions of these proteins.[4][5] Developed through a structure-enabled design approach, this compound offers high potency and selectivity, allowing for the precise interrogation of BAZ2-dependent cellular processes.[4][6]

Quantitative Data on this compound

The efficacy and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound

TargetKd (nM)IC50 (nM)
BAZ2A109130
BAZ2B170180

Data sourced from multiple studies.[5][7]

Table 2: Selectivity of this compound Against Other Bromodomains

TargetKd (µM)Fold Selectivity (vs. BAZ2A)Fold Selectivity (vs. BAZ2B)
CECR21.55~14~9
BRD4>50>450>270

Data highlights the significant selectivity of this compound for BAZ2A/B over other bromodomains.[4]

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValue
Solubility (D2O)25 mM
logD1.05
Mouse Microsomal StabilityHigh
Caco-2 PermeationHigh
Oral Bioavailability (Mouse)70%

These properties demonstrate the suitability of this compound for both in vitro and in vivo studies.[5]

Role of BAZ2A and BAZ2B in Chromatin Biology

Inhibition of BAZ2A and BAZ2B with this compound has provided significant insights into their roles in regulating chromatin structure and function.

BAZ2A and the NoRC Complex: Guardians of Ribosomal DNA Silencing

BAZ2A, as a core component of the NoRC complex, is essential for maintaining silencing of a subset of ribosomal RNA (rRNA) genes.[1][2] This process is critical for regulating ribosome biogenesis and cellular growth. The NoRC complex, consisting of BAZ2A and the ATPase SNF2h, is targeted to rDNA promoters where it initiates a cascade of events leading to heterochromatin formation.[1][8] This involves the recruitment of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), resulting in a repressive chromatin environment characterized by histone hypoacetylation and DNA hypermethylation.[3]

Furthermore, BAZ2A plays a broader role in genome architecture, particularly in ground-state pluripotent stem cells. It prevents the encroachment of active chromatin domains (A compartments) into repressive domains (B compartments), thereby safeguarding genomic integrity and maintaining cell identity.[8]

BAZ2B and ISWI Complexes: Orchestrating Nucleosome Spacing

BAZ2B functions as a regulatory subunit of the BRF-1 and BRF-5 ISWI chromatin remodeling complexes.[4] These complexes utilize the energy from ATP hydrolysis to slide nucleosomes along DNA, a fundamental process for regulating access to genetic information. BAZ2B has been implicated in the repression of genes related to mitochondrial function and can induce widespread changes in chromatin accessibility. Studies have also shown that BAZ2B can reprogram hematopoietic lineage-committed progenitors into a multipotent state through chromatin remodeling.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound and BAZ2 proteins.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BAZ2A

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest. This protocol is adapted for studying BAZ2A occupancy.

  • Cell Cross-linking:

    • Culture cells to ~80-90% confluency.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend cells in a lysis buffer containing protease inhibitors.

    • Sonicate the lysate to shear chromatin to an average size of 200-700 bp. The optimal sonication conditions should be empirically determined for each cell type.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads.

    • Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for BAZ2A.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively with a series of low-salt and high-salt wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated material from the beads.

    • Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the DNA using a standard column-based kit or phenol-chloroform extraction.

    • Prepare a sequencing library from the purified DNA according to the manufacturer's instructions for your sequencing platform.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq) to Assess Chromatin Changes upon BAZ2 Inhibition

ATAC-seq is a method for mapping chromatin accessibility genome-wide. This protocol can be used to investigate changes in chromatin structure following treatment with this compound.

  • Cell Preparation:

    • Harvest 50,000 cells and wash with ice-cold PBS.

    • Centrifuge to pellet the cells.

  • Cell Lysis:

    • Resuspend the cell pellet in a cold lysis buffer containing non-ionic detergents (e.g., NP-40) to lyse the plasma membrane while keeping the nuclear membrane intact.

    • Incubate on ice for a short period.

  • Transposition Reaction:

    • Pellet the nuclei by centrifugation.

    • Resuspend the nuclei in the transposition reaction mix, which includes the Tn5 transposase and its reaction buffer.

    • Incubate at 37°C for 30 minutes. The Tn5 transposase will simultaneously cut the DNA in accessible regions and ligate sequencing adapters.

  • DNA Purification:

    • Purify the "tagmented" DNA using a DNA purification kit.

  • PCR Amplification:

    • Amplify the tagmented DNA using PCR with primers that anneal to the ligated adapters. The number of PCR cycles should be minimized to avoid amplification bias.

  • Library Purification and Sequencing:

    • Purify the amplified library to remove primers and small DNA fragments.

    • Sequence the library on a high-throughput sequencing platform.

Fluorescence Recovery After Photobleaching (FRAP) to Measure BAZ2A Mobility

FRAP is a microscopy-based technique used to measure the dynamics of fluorescently labeled molecules in living cells. This protocol can be used to assess the effect of this compound on the chromatin binding of BAZ2A.

  • Cell Transfection and Treatment:

    • Seed cells on a glass-bottom dish suitable for live-cell imaging.

    • Transfect the cells with a plasmid encoding a fluorescently tagged BAZ2A (e.g., GFP-BAZ2A).

    • Allow the cells to express the fusion protein for 24-48 hours.

    • Treat the cells with this compound or a vehicle control for a specified period before imaging.

  • Image Acquisition Setup:

    • Use a confocal laser scanning microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

    • Identify a cell expressing the fluorescently tagged BAZ2A at a moderate level, with clear nuclear localization.

  • FRAP Experiment:

    • Acquire a few pre-bleach images of the selected region of interest (ROI) within the nucleus using a low laser power.

    • Photobleach the ROI with a high-intensity laser pulse to quench the fluorescence.

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI using the low laser power to monitor the recovery of fluorescence as unbleached molecules move into the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached region, a control region outside the bleached area, and the background over time.

    • Normalize the fluorescence intensity in the bleached region to correct for photobleaching during image acquisition.

    • Plot the normalized fluorescence recovery over time and fit the data to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2). A faster recovery time for this compound treated cells compared to control indicates a displacement of BAZ2A from chromatin.[9]

Visualizing BAZ2-Related Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to BAZ2 biology and the experimental approaches used to study it.

BAZ2A_NoRC_Pathway cluster_NoRC NoRC Complex BAZ2A BAZ2A rDNA Ribosomal DNA (rDNA) BAZ2A->rDNA binds to HDACs HDACs BAZ2A->HDACs recruits DNMTs DNMTs BAZ2A->DNMTs recruits SNF2h SNF2h (ATPase) SNF2h->BAZ2A Heterochromatin Heterochromatin Formation HDACs->Heterochromatin DNMTs->Heterochromatin Silencing rDNA Silencing Heterochromatin->Silencing

BAZ2A and the NoRC complex in rDNA silencing.

BAZ2B_ISWI_Complex cluster_ISWI ISWI Remodeling Complexes BAZ2B BAZ2B SMARCA1 SMARCA1 (BRF-1) BAZ2B->SMARCA1 SMARCA5 SMARCA5 (BRF-5) BAZ2B->SMARCA5 Nucleosomes Nucleosomes SMARCA1->Nucleosomes slides SMARCA5->Nucleosomes slides Chromatin_Accessibility Chromatin Accessibility Nucleosomes->Chromatin_Accessibility Gene_Regulation Gene Regulation Chromatin_Accessibility->Gene_Regulation

BAZ2B as a regulatory subunit of ISWI complexes.

FRAP_Workflow Start Start: Live cells expressing GFP-BAZ2A PreBleach 1. Acquire pre-bleach images (low laser power) Start->PreBleach Bleach 2. Photobleach ROI (high laser power) PreBleach->Bleach PostBleach 3. Acquire post-bleach time-lapse (low laser power) Bleach->PostBleach Analysis 4. Analyze fluorescence recovery PostBleach->Analysis Result Determine mobile fraction and recovery half-time Analysis->Result

Experimental workflow for a FRAP experiment.

Conclusion

This compound stands as a critical tool for the functional interrogation of the BAZ2A and BAZ2B bromodomains. Its high potency and selectivity have enabled researchers to delineate the specific roles of these proteins in fundamental chromatin-based processes. The continued use of this compound in conjunction with advanced genomic and imaging techniques will undoubtedly further our understanding of chromatin biology and may pave the way for the development of novel therapeutic strategies targeting the BAZ family of proteins in various diseases, including cancer.

References

BAZ2-ICR: A Technical Guide to its Role in Epigenetic Regulation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BAZ2-ICR, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. This document details the role of these proteins in epigenetic regulation, their implications in disease, and the experimental methodologies used to investigate their function and inhibition.

Introduction to BAZ2A/B and their Role in Epigenetic Regulation

The bromodomain adjacent to zinc finger (BAZ) family of proteins are crucial components of chromatin remodeling complexes, playing a significant role in regulating gene expression. BAZ2A (also known as TIP5) and BAZ2B are homologous proteins that contain a bromodomain, a structural motif that recognizes and binds to acetylated lysine residues on histone tails. This interaction is a key mechanism in epigenetic regulation, influencing chromatin structure and accessibility to the transcriptional machinery.

BAZ2A is a core subunit of the Nucleolar Remodeling Complex (NoRC), which also includes the ATPase SMARCA5 (SNF2H). The NoRC complex is primarily involved in the silencing of ribosomal RNA (rRNA) genes by recruiting histone deacetylases and DNA methyltransferases to rDNA promoters, leading to heterochromatin formation.[1] Beyond its role in rDNA silencing, BAZ2A has been implicated in the repression of genes frequently silenced in metastatic prostate cancer.[2]

BAZ2B is less well-characterized than its paralog, but it is known to be a component of the ISWI (Imitation Switch) chromatin remodeling complexes BRF-1 and BRF-5, where it interacts with the ATPases SMARCA1 and SMARCA5, respectively, to regulate the spacing of nucleosomes.[3] Dysregulation of BAZ2B has been linked to developmental delay, intellectual disability, and autism spectrum disorder.[4][5][6]

This compound: A Chemical Probe for BAZ2A and BAZ2B

This compound is a potent, selective, and cell-active small molecule inhibitor of the BAZ2A and BAZ2B bromodomains.[7][8] Its development has provided a critical tool for elucidating the biological functions of these proteins and for exploring their therapeutic potential. This compound acts as an acetyl-lysine mimic, competitively inhibiting the binding of the BAZ2A/B bromodomains to acetylated histones.[1] This disruption of the reader function of BAZ2A/B can modulate gene expression and cellular processes.

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Kd (nM)Reference(s)
BAZ2AAlphaScreen130-[9][10]
BAZ2AIsothermal Titration Calorimetry (ITC)-109[7][9][11]
BAZ2BAlphaScreen180-[9][10]
BAZ2BIsothermal Titration Calorimetry (ITC)-170[7][9][11]

Table 2: Selectivity of this compound

Off-TargetAssay TypeSelectivity (fold vs BAZ2A)Selectivity (fold vs BAZ2B)Reference(s)
CECR2Isothermal Titration Calorimetry (ITC)~15~10[7][9][12]
BRD9->100>100[13]
TAF1L->100>100[13]
Broad Panel of 47 BromodomainsThermal Shift Assay>100 (for most)>100 (for most)[7][9][11]
Panel of 55 Receptors and Ion ChannelsRadioligand Binding AssaysNo significant activity at 10 µMNo significant activity at 10 µM[7][11]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValueReference(s)
Solubility (D₂O)25 mM[9][11]
LogD1.05[9][11]
Bioavailability (F)70%[9][11]
ClearanceModerate (~50% of mouse liver blood flow)[11]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound and its targets.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound binding to the BAZ2A and BAZ2B bromodomains.

Materials:

  • Purified recombinant BAZ2A or BAZ2B bromodomain protein

  • This compound compound

  • ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Microcalorimeter (e.g., MicroCal ITC200)

Procedure:

  • Sample Preparation:

    • Dialyze the purified BAZ2A/B bromodomain protein and dissolve the this compound compound in the same ITC buffer to minimize heats of dilution.

    • Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

    • Determine the precise concentrations of the protein and ligand solutions. A typical starting concentration is 5-50 µM protein in the sample cell and 50-500 µM ligand in the syringe.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the reference power to a suitable value.

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point from the analysis.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay technology used for screening and characterizing biomolecular interactions.

Objective: To measure the inhibitory activity (IC50) of this compound on the interaction between the BAZ2A/B bromodomain and an acetylated histone peptide.

Materials:

  • His-tagged BAZ2A or BAZ2B bromodomain

  • Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • Assay buffer

  • 384-well microplate

  • AlphaScreen-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of His-tagged BAZ2A/B bromodomain and biotinylated histone peptide in assay buffer.

    • Prepare serial dilutions of the this compound inhibitor.

  • Assay Reaction:

    • In a 384-well plate, add the His-tagged BAZ2A/B bromodomain, the biotinylated histone peptide, and the inhibitor at various concentrations.

    • Incubate the mixture to allow for binding to occur.

  • Bead Addition and Incubation:

    • Add the Nickel Chelate Acceptor beads to the wells. The His-tag on the bromodomain will bind to the nickel on the beads.

    • Incubate to allow for this interaction.

    • Add the Streptavidin-coated Donor beads. The streptavidin on the beads will bind to the biotin on the histone peptide.

    • Incubate in the dark to allow for the formation of the bead-protein-peptide complex.

  • Signal Detection:

    • Read the plate on an AlphaScreen reader. Excitation at 680 nm will generate a signal between 520-620 nm if the Donor and Acceptor beads are in close proximity.

  • Data Analysis:

    • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of molecular mobility in living cells.

Objective: To determine if this compound can displace BAZ2A from chromatin in living cells.

Materials:

  • Human osteosarcoma (U2OS) cells

  • Plasmid encoding GFP-tagged full-length BAZ2A

  • Transfection reagent

  • Confocal microscope with a high-power laser for photobleaching

  • This compound compound

  • Histone deacetylase (HDAC) inhibitor (e.g., SAHA) to increase histone acetylation levels (optional)

Procedure:

  • Cell Culture and Transfection:

    • Culture U2OS cells on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the GFP-BAZ2A plasmid using a suitable transfection reagent. Allow for protein expression for 24-48 hours.

  • Cell Treatment:

    • Treat the transfected cells with this compound (e.g., 1 µM) or a vehicle control for a specified period.

    • Optionally, pre-treat cells with an HDAC inhibitor to enhance the interaction of BAZ2A with chromatin.

  • FRAP Experiment:

    • Mount the dish on the confocal microscope stage and maintain physiological conditions (37°C, 5% CO₂).

    • Identify a cell expressing GFP-BAZ2A and select a region of interest (ROI) within the nucleus.

    • Acquire a few pre-bleach images of the ROI at low laser power.

    • Use a high-power laser pulse to photobleach the fluorescence within the ROI.

    • Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a control region in the same nucleus, and a background region over time.

    • Normalize the fluorescence intensity in the bleached ROI to correct for photobleaching during image acquisition.

    • Plot the normalized fluorescence intensity versus time.

    • Calculate the mobile fraction and the half-time of recovery (t₁/₂) from the recovery curve. A faster recovery and a larger mobile fraction in the presence of this compound indicate displacement of BAZ2A from less mobile chromatin-bound states.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of DNA-associated proteins.

Objective: To identify the genomic regions where BAZ2A binds in prostate cancer cells and to assess how this binding is affected by this compound.

Materials:

  • Prostate cancer cell line (e.g., PC3)

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis buffers

  • Sonicator or micrococcal nuclease for chromatin fragmentation

  • Antibody specific for BAZ2A

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cell Culture and Cross-linking:

    • Grow prostate cancer cells to a suitable confluency.

    • Treat cells with this compound or vehicle control.

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes).

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Fragmentation:

    • Harvest the cells and lyse them to release the nuclei.

    • Isolate the nuclei and lyse them to release the chromatin.

    • Fragment the chromatin to a size range of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the fragmented chromatin with an anti-BAZ2A antibody overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads several times with different wash buffers to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating the eluate in the presence of a high salt concentration.

    • Treat with RNase A to remove RNA and Proteinase K to digest proteins.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA.

    • Sequence the library on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use a peak-calling algorithm to identify regions of the genome that are enriched for BAZ2A binding.

    • Compare the BAZ2A binding profiles in this compound-treated and control cells to identify changes in BAZ2A occupancy.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving BAZ2A and a typical experimental workflow for evaluating BAZ2 inhibitors.

BAZ2A in the Nucleolar Remodeling Complex (NoRC) Pathway

NoRC_Pathway BAZ2A BAZ2A (TIP5) NoRC NoRC Complex BAZ2A->NoRC SMARCA5 SMARCA5 (SNF2H) SMARCA5->NoRC rDNA rDNA Promoter NoRC->rDNA Binds to HDACs HDACs NoRC->HDACs Recruits DNMTs DNMTs NoRC->DNMTs Recruits Histones Histones HDACs->Histones Deacetylates DNA DNA DNMTs->DNA Methylates Histone_deacetylation Histone Deacetylation Histones->Histone_deacetylation DNA_methylation DNA Methylation DNA->DNA_methylation Heterochromatin Heterochromatin Formation rRNA_silencing rRNA Gene Silencing Heterochromatin->rRNA_silencing H3K9me H3K9 Methylation H3K9me->Heterochromatin Histone_deacetylation->Heterochromatin DNA_methylation->Heterochromatin

Caption: The BAZ2A-containing NoRC complex promotes rRNA gene silencing.

BAZ2A-Mediated Gene Repression in Prostate Cancer

BAZ2A_Prostate_Cancer BAZ2A_BRD BAZ2A Bromodomain BAZ2A BAZ2A BAZ2A_BRD->BAZ2A H3K14ac H3K14ac H3K14ac->BAZ2A_BRD Recognized by Inactive_Enhancers Inactive Enhancers Gene_Repression Repression of Tumor Suppressor Genes Inactive_Enhancers->Gene_Repression Leads to BAZ2A->Inactive_Enhancers Binds to PCa_Progression Prostate Cancer Progression Gene_Repression->PCa_Progression BAZ2_ICR This compound BAZ2_ICR->BAZ2A_BRD Inhibits

Caption: BAZ2A promotes prostate cancer progression via H3K14ac recognition.

Experimental Workflow for BAZ2 Inhibitor Evaluation

Inhibitor_Workflow In_Vitro_Assays In Vitro Assays (ITC, AlphaScreen) Potency_Selectivity Determine Potency and Selectivity In_Vitro_Assays->Potency_Selectivity Cellular_Assays Cellular Assays (FRAP, Proliferation) Potency_Selectivity->Cellular_Assays Target_Engagement Confirm Target Engagement and Cellular Activity Cellular_Assays->Target_Engagement Genomic_Analysis Genomic Analysis (ChIP-seq, RNA-seq) Target_Engagement->Genomic_Analysis Mechanism_of_Action Elucidate Mechanism of Action Genomic_Analysis->Mechanism_of_Action In_Vivo_Models In Vivo Models (e.g., Xenografts) Mechanism_of_Action->In_Vivo_Models Therapeutic_Efficacy Evaluate Therapeutic Efficacy and Toxicity In_Vivo_Models->Therapeutic_Efficacy

References

Investigating Gene Expression with BAZ2-ICR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of BAZ2-ICR, a potent and selective chemical probe, in the investigation of gene expression. This compound targets the bromodomains of BAZ2A and BAZ2B, key components of chromatin remodeling complexes. This guide provides a comprehensive overview of this compound's biochemical properties, its impact on cellular signaling pathways, and detailed methodologies for key experimental procedures.

Core Data Presentation

The following tables summarize the quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

TargetAssay TypeValueReference
BAZ2AIC50130 nM[1]
BAZ2BIC50180 nM[1]
BAZ2AKd109 nM[1]
BAZ2BKd170 nM[1]

Table 2: Selectivity Profile of this compound

Off-TargetAssay TypeValueSelectivity vs. BAZ2ASelectivity vs. BAZ2BReference
CECR2Kd1.55 µM~14-fold~9-fold[2]
BRD4AlphaScreenNo significant inhibition up to 50 µM>380-fold>270-fold[2]
Broad Panel of 47 BromodomainsThermal Shift AssayMinimal activity>100-fold over most>100-fold over most[2]
Panel of 55 Receptors and Ion ChannelsRadioligand Binding AssaysNo significant activity at 10 µMHighHigh[3]

Signaling Pathways

BAZ2A and BAZ2B are integral components of distinct chromatin remodeling complexes that regulate gene expression. BAZ2A is a key subunit of the Nucleolar Remodeling Complex (NoRC), which is primarily involved in the silencing of ribosomal RNA (rRNA) genes. In the context of prostate cancer, BAZ2A has been shown to interact with other epigenetic modifiers to repress tumor suppressor genes.

NoRC_Signaling_Pathway BAZ2A in NoRC-Mediated rRNA Gene Silencing cluster_upstream Upstream Regulation cluster_NoRC NoRC Complex cluster_downstream Downstream Effects pRNA pRNA (promoter RNA) BAZ2A BAZ2A (TIP5) pRNA->BAZ2A recruits TTF-I TTF-I TTF-I->BAZ2A recruits SNF2h SNF2h (SMARCA5) BAZ2A->SNF2h forms complex HDACs Histone Deacetylases (HDAC1/2) BAZ2A->HDACs recruits HMTs Histone Methyltransferases (G9a, SUV39H1) BAZ2A->HMTs recruits DNMTs DNA Methyltransferases (DNMT1/3b) BAZ2A->DNMTs recruits rDNA rRNA Gene Promoter HDACs->rDNA Histone Deacetylation HMTs->rDNA Histone H3K9 Methylation DNMTs->rDNA DNA Methylation Transcription_Silencing rRNA Gene Silencing rDNA->Transcription_Silencing

BAZ2A's role in the NoRC complex and rRNA gene silencing.

BAZ2A_Prostate_Cancer_Pathway BAZ2A-Mediated Gene Repression in Prostate Cancer cluster_complex BAZ2A Repressive Complex cluster_targets Target Genes BAZ2A BAZ2A RNA RNA BAZ2A->RNA binds to Enhancers Inactive Enhancers BAZ2A->Enhancers binds to TOP2A Topoisomerase 2A RNA->TOP2A mediates interaction with KDM1A LSD1/KDM1A RNA->KDM1A mediates interaction with Tumor_Suppressor_Genes Tumor Suppressor Genes TOP2A->Tumor_Suppressor_Genes represses KDM1A->Tumor_Suppressor_Genes represses

BAZ2A's interaction with TOP2A and KDM1A in prostate cancer.

Experimental Protocols and Workflows

Detailed methodologies for key experiments are crucial for the robust investigation of this compound's effects on gene expression.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, such as the binding of this compound to BAZ2A and BAZ2B bromodomains.

Methodology:

  • Sample Preparation:

    • Express and purify the BAZ2A or BAZ2B bromodomain protein.

    • Prepare a concentrated solution of this compound in a compatible buffer.

    • The protein and this compound solutions must be in identical, degassed buffers to minimize heats of dilution. A common buffer is 50 mM HEPES, 150 mM NaCl.

  • ITC Experiment:

    • Load the BAZ2 bromodomain protein into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the protein solution while monitoring the heat change.

    • A control experiment of injecting this compound into the buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • The heat released or absorbed after each injection is measured and plotted against the molar ratio of this compound to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow Start Start Sample_Prep Prepare Protein (BAZ2A/B) and Ligand (this compound) in matched, degassed buffer Start->Sample_Prep Load_ITC Load Protein into Sample Cell Load Ligand into Syringe Sample_Prep->Load_ITC Titration Perform Sequential Injections of Ligand into Protein Load_ITC->Titration Measure_Heat Measure Heat Change (Exothermic or Endothermic) Titration->Measure_Heat Plot_Data Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Data Fit_Model Fit Data to a Binding Model Plot_Data->Fit_Model End Determine Kd, n, ΔH Fit_Model->End

A generalized workflow for Isothermal Titration Calorimetry.
AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format. It is suitable for screening for inhibitors of the BAZ2A/B-histone interaction.

Methodology:

  • Reagent Preparation:

    • Biotinylated histone peptide (e.g., H3K14ac) is used as the substrate.

    • His-tagged BAZ2A or BAZ2B bromodomain protein.

    • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

  • Assay Procedure:

    • In a microplate, incubate the His-tagged BAZ2 bromodomain with the biotinylated histone peptide in the presence of varying concentrations of this compound or a control compound.

    • Add the Nickel Chelate Acceptor beads, which bind to the His-tagged protein.

    • Add the Streptavidin-coated Donor beads, which bind to the biotinylated histone peptide.

    • If the protein and peptide interact, the Donor and Acceptor beads are brought into close proximity.

  • Signal Detection and Analysis:

    • Excite the Donor beads at 680 nm.

    • If in proximity, the Donor beads release singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 520-620 nm.

    • In the presence of an effective inhibitor like this compound, the protein-peptide interaction is disrupted, separating the beads and causing a decrease in the AlphaScreen signal.

    • The IC50 value for the inhibitor can be determined by plotting the signal intensity against the inhibitor concentration.

AlphaScreen_Workflow AlphaScreen Assay Workflow Start Start Incubate Incubate His-BAZ2A/B, Biotin-Histone Peptide, and this compound Start->Incubate Add_Beads Add Ni-NTA Acceptor Beads and Streptavidin Donor Beads Incubate->Add_Beads Proximity Interaction brings beads into proximity Add_Beads->Proximity Excite Excite Donor Beads (680 nm) Proximity->Excite Signal Energy transfer to Acceptor Beads (Signal at 520-620 nm) Excite->Signal Inhibition This compound disrupts interaction, reducing signal Signal->Inhibition End Determine IC50 Inhibition->End

A generalized workflow for an AlphaScreen assay.
Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to measure the dynamics of fluorescently labeled molecules in living cells. It can be used to demonstrate that this compound displaces BAZ2A from chromatin.

Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., U2OS) with a plasmid encoding a fluorescently tagged BAZ2A (e.g., GFP-BAZ2A).

    • Culture the cells on glass-bottom dishes suitable for live-cell imaging.

  • FRAP Experiment:

    • Identify a region of interest (ROI) within the nucleus of a cell expressing GFP-BAZ2A.

    • Acquire a series of pre-bleach images at low laser power.

    • Use a high-intensity laser to photobleach the GFP signal within the ROI.

    • Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-BAZ2A molecules move into the area.

    • Treat the cells with this compound (e.g., 1 µM) and repeat the FRAP experiment.

  • Data Analysis:

    • Measure the fluorescence intensity within the bleached ROI over time.

    • Normalize the data to account for photobleaching during image acquisition.

    • The rate of fluorescence recovery is indicative of the mobility of the protein. A faster recovery suggests that the protein is more mobile and less tightly bound to chromatin.

    • In the presence of this compound, an increased rate of fluorescence recovery for GFP-BAZ2A indicates that the inhibitor is displacing the protein from chromatin.

FRAP_Workflow Fluorescence Recovery After Photobleaching (FRAP) Workflow Start Start Transfect Transfect cells with GFP-BAZ2A Start->Transfect Image_Pre Acquire pre-bleach images of a nuclear ROI Transfect->Image_Pre Bleach Photobleach the ROI with a high-intensity laser Image_Pre->Bleach Image_Post Acquire post-bleach time-lapse images Bleach->Image_Post Analyze Measure fluorescence recovery rate Image_Post->Analyze Treat Treat cells with this compound Analyze->Treat Repeat Repeat FRAP experiment Treat->Repeat Compare Compare recovery rates (with and without this compound) Repeat->Compare End Determine effect on chromatin binding Compare->End

A generalized workflow for a FRAP experiment.

Conclusion

This compound is a valuable tool for elucidating the role of BAZ2A and BAZ2B in the epigenetic regulation of gene expression. Its high potency and selectivity make it a reliable probe for both in vitro and in vivo studies. The experimental protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize this compound in their investigations into chromatin biology and drug discovery. The continued application of this and other chemical probes will undoubtedly deepen our understanding of the complex interplay between chromatin remodeling and gene transcription in health and disease.

References

BAZ2-ICR: A Technical Guide for Studying Nucleosome Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BAZ2-ICR, a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B. This document details its application in studying nucleosome remodeling, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction

BAZ2A (also known as TIP5) and BAZ2B are homologous proteins that play crucial roles in chromatin remodeling and gene regulation.[1] They are characterized by the presence of a bromodomain, an acetyl-lysine binding module, which is essential for their recruitment to specific chromatin regions.[1][2] BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes through the recruitment of histone deacetylases and DNA methyltransferases.[3][4] The development of selective chemical probes for the BAZ2 bromodomains, such as this compound, has been instrumental in elucidating their cellular functions and exploring their potential as therapeutic targets.[5]

Quantitative Data: Binding Affinity and Selectivity of this compound

This compound was developed as a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[5] Its binding affinity and selectivity have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data for this compound.

TargetIC50 (nM)AssayReference
BAZ2A130AlphaScreen[6]
BAZ2B180AlphaScreen[7]
TargetDissociation Constant (Kd) (nM)AssayReference
BAZ2A109Isothermal Titration Calorimetry (ITC)[8]
BAZ2B170Isothermal Titration Calorimetry (ITC)[8]
CECR21550Isothermal Titration Calorimetry (ITC)[3]

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the inhibitor's potency in a biochemical assay, while the Kd (dissociation constant) represents the equilibrium constant for the binding of the inhibitor to the target protein.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with BAZ2 bromodomains.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (BAZ2A/B bromodomain).

Generalized Protocol:

  • Sample Preparation:

    • Express and purify the BAZ2A or BAZ2B bromodomain.

    • Prepare a concentrated stock solution of this compound.

    • Dialyze both the protein and the inhibitor against the same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

    • Accurately determine the concentrations of the protein and this compound.

  • ITC Experiment:

    • Load the BAZ2 bromodomain solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.

    • Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of this compound into the sample cell, typically 1-2 µL per injection.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of this compound to the BAZ2 bromodomain.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format.

Principle: The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity. In a competition assay, the binding of an inhibitor disrupts the interaction between the target protein and its binding partner, leading to a decrease in the AlphaScreen signal.

Generalized Protocol for BAZ2B Inhibition: [1][9]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Dilute His-tagged BAZ2B bromodomain, biotinylated histone H3 peptide (acetylated at lysine 14), and this compound to the desired concentrations in the reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add the His-tagged BAZ2B bromodomain.

    • Add varying concentrations of this compound or a vehicle control.

    • Add the biotinylated histone H3 peptide.

    • Incubate the mixture at room temperature to allow binding to reach equilibrium.

    • Add Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

    • Incubate in the dark to allow bead-protein and bead-peptide binding.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Plot the AlphaScreen signal against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value.

Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand.

Principle: The binding of a ligand often stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.[10]

Generalized Protocol: [10][11]

  • Reaction Setup:

    • Prepare a solution of the purified BAZ2A or BAZ2B bromodomain in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange).

    • Add varying concentrations of this compound or a vehicle control to different wells of a 96-well PCR plate.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature gradually (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the Tm for each condition, which is the temperature at which the protein is 50% unfolded (the midpoint of the transition).

    • A significant increase in Tm in the presence of this compound indicates binding and stabilization.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to study the mobility of fluorescently labeled molecules within a living cell.[12]

Principle: A specific region of interest in a cell expressing a fluorescently tagged protein (e.g., GFP-BAZ2A) is photobleached using a high-intensity laser. The rate of fluorescence recovery in the bleached area is then monitored, providing information about the protein's mobility and its binding to cellular structures like chromatin.[12]

Generalized Protocol: [12][13]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., U2OS) on glass-bottom dishes.

    • Transfect the cells with a plasmid encoding a fluorescently tagged BAZ2A or BAZ2B (e.g., GFP-BAZ2A).

  • FRAP Experiment:

    • Mount the dish on a confocal microscope equipped for FRAP.

    • Identify a cell expressing the fluorescent fusion protein.

    • Acquire a few pre-bleach images of the nucleus.

    • Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

    • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

    • To test the effect of this compound, treat the cells with the inhibitor for a specific duration before performing the FRAP experiment.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition.

    • Normalize the fluorescence recovery data.

    • Fit the recovery curve to a mathematical model to determine the mobile fraction and the diffusion coefficient of the protein. An accelerated recovery in the presence of this compound suggests that the inhibitor displaces the protein from its chromatin binding sites.

Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to this compound and nucleosome remodeling.

BAZ2_NoRC_Signaling_Pathway cluster_Nucleus Nucleus BAZ2A BAZ2A (TIP5) NoRC NoRC Complex BAZ2A->NoRC SNF2h SNF2h (SMARCA5) SNF2h->NoRC rDNA Ribosomal DNA (rDNA) NoRC->rDNA HDAC1 HDAC1 NoRC->HDAC1 DNMTs DNMTs NoRC->DNMTs Histone_Deacetylation Histone Deacetylation HDAC1->Histone_Deacetylation DNA_Methylation DNA Methylation DNMTs->DNA_Methylation Chromatin_Condensation Chromatin Condensation Histone_Deacetylation->Chromatin_Condensation DNA_Methylation->Chromatin_Condensation rRNA_Transcription_Repression rRNA Transcription Repression Chromatin_Condensation->rRNA_Transcription_Repression BAZ2_ICR This compound BAZ2_ICR->BAZ2A Inhibits

BAZ2A/NoRC-mediated gene silencing pathway.

BAZ2_Inhibitor_Screening_Workflow cluster_Workflow Inhibitor Screening Workflow Start Compound Library Primary_Screening Primary Screening (e.g., AlphaScreen) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., DSF) Hit_Identification->Secondary_Assays Confirmed Hits Validation Hit Validation Secondary_Assays->Validation Tertiary_Assays Tertiary Assays (e.g., ITC) Validation->Tertiary_Assays Validated Hits Lead_Compound Lead Compound (e.g., this compound) Tertiary_Assays->Lead_Compound Cellular_Assays Cellular Assays (e.g., FRAP) Lead_Compound->Cellular_Assays In_Vivo_Studies In Vivo Studies Cellular_Assays->In_Vivo_Studies

A typical workflow for BAZ2 inhibitor discovery.

ISWI_Nucleosome_Remodeling cluster_Remodeling ISWI-mediated Nucleosome Sliding ISWI_Complex ISWI Complex (e.g., NoRC) Nucleosome_Initial Nucleosome (Initial Position) ISWI_Complex->Nucleosome_Initial Binds ADP_Pi ADP + Pi ISWI_Complex->ADP_Pi Hydrolyzes DNA_Translocation DNA Translocation ISWI_Complex->DNA_Translocation Drives Nucleosome_Final Nucleosome (Final Position) ATP ATP ATP->ISWI_Complex DNA_Translocation->Nucleosome_Final

Simplified workflow of ISWI-mediated nucleosome remodeling.

References

BAZ2-ICR: A Technical Whitepaper on the Discovery, Synthesis, and Application of a Potent BAZ2A/B Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of BAZ2-ICR, a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B. This compound was developed through a structure-guided drug discovery campaign, leading to a significant improvement in potency from an initial weakly active hit. This guide details the discovery process, synthesis, and key biological data of this compound. It includes detailed experimental protocols for its characterization and visualizations of the relevant biological pathways and experimental workflows. This compound serves as a valuable tool for investigating the biological functions of BAZ2A and BAZ2B in chromatin remodeling and gene regulation.

Introduction

Bromodomains are epigenetic reader modules that recognize acetylated lysine residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription.[1] The bromodomain adjacent to zinc finger domain (BAZ) family of proteins, particularly BAZ2A and BAZ2B, are integral components of chromatin remodeling complexes.[1] BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes and the formation of heterochromatin.[1] Given their role in fundamental cellular processes, the bromodomains of BAZ2A and BAZ2B have emerged as attractive targets for therapeutic intervention, particularly in oncology.

The development of potent and selective chemical probes is essential for validating novel drug targets and elucidating their biological functions. This compound was identified and optimized from a weakly potent initial hit through a structure-based design approach, resulting in a more than 100-fold improvement in potency.[1][2] This whitepaper serves as a technical guide to this compound for researchers in academia and the pharmaceutical industry.

Discovery and Optimization

The discovery of this compound began with the identification of a weak inhibitor of BAZ2A (IC50 = 51 μM) and BAZ2B (IC50 = 26 μM) from a virtual screening campaign.[1][2] Through iterative cycles of chemical synthesis and structure-based design, guided by X-ray crystallography, a significant enhancement in potency was achieved.[1] The key to the improved affinity of this compound lies in an intramolecular π-stacking interaction that allows the molecule to efficiently occupy the shallow acetyl-lysine binding pocket of the BAZ2 bromodomains.[1][3] This optimization process culminated in the development of this compound (compound 13 in the original publication), a potent and selective dual inhibitor of BAZ2A and BAZ2B.[1][2]

Quantitative Biological Data

The biological activity of this compound has been thoroughly characterized using various in vitro and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Potency and Binding Affinity of this compound [4][5]

TargetIC50 (nM)Kd (nM)
BAZ2A130109
BAZ2B180170

Table 2: Selectivity Profile of this compound [4][5]

TargetSelectivity (fold vs BAZ2A/B)
CECR210-15
Other Bromodomains>100

Table 3: Physicochemical and Pharmacokinetic Properties of this compound [4]

PropertyValue
Solubility (D2O)25 mM
LogD1.05
Mouse Microsomal StabilityHigh
Caco-2 PermeabilityHigh
Bioavailability (mouse, 5 mg/kg)70%

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which this compound acts and how it was developed, the following diagrams illustrate the BAZ2A signaling pathway and the experimental workflow for the discovery of this compound.

BAZ2A_Signaling_Pathway cluster_nucleus Nucleus cluster_nucleolus Nucleolus rDNA Ribosomal DNA (rDNA) BAZ2A BAZ2A NoRC NoRC Complex BAZ2A->NoRC SNF2h SNF2h (ATPase) SNF2h->NoRC NoRC->rDNA Histone Histone Tails NoRC->Histone Binds to acetylated histones HDACs HDACs NoRC->HDACs Recruits DNMTs DNMTs NoRC->DNMTs Recruits Ac Acetyl Groups (Ac) Histone->Ac Acetylation HDACs->Histone Deacetylation Heterochromatin Heterochromatin Formation HDACs->Heterochromatin DNMTs->rDNA Methylation DNMTs->Heterochromatin Silencing Transcriptional Silencing Heterochromatin->Silencing BAZ2_ICR This compound BAZ2_ICR->BAZ2A Inhibits Bromodomain

Caption: BAZ2A Signaling Pathway in Chromatin Remodeling.

BAZ2_ICR_Discovery_Workflow VirtualScreen Virtual Screening HitID Weak Hit Identification (IC50 = 26-51 μM) VirtualScreen->HitID SBDD Structure-Based Design & Synthesis (2 cycles) HitID->SBDD Optimization Lead Optimization SBDD->Optimization BAZ2_ICR This compound (IC50 = 130-180 nM) Optimization->BAZ2_ICR InVitro In Vitro Assays (AlphaScreen, ITC) BAZ2_ICR->InVitro Cellular Cellular Assays (FRAP) BAZ2_ICR->Cellular InVivo In Vivo Studies (PK) BAZ2_ICR->InVivo

Caption: Experimental Workflow for the Discovery of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

This compound Synthesis

The synthesis of this compound is achieved through a three-step route as described by Drouin et al. (2015).[1]

Step 1: Van Leusen Imidazole Formation

  • A mixture of the appropriate aldehyde (1.0 equiv), amine (1.5 equiv), and tosylmethyl isocyanide (TosMIC) (1.2 equiv) in a suitable solvent such as methanol is stirred at room temperature.

  • Potassium carbonate (2.0 equiv) is added, and the reaction is heated to reflux.

  • After completion, the reaction is cooled, and the product is extracted and purified by column chromatography to yield the imidazole intermediate.

Step 2: Regioselective Bromination

  • The imidazole intermediate (1.0 equiv) is dissolved in a chlorinated solvent like dichloromethane.

  • N-Bromosuccinimide (NBS) (1.1 equiv) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature until completion.

  • The product is then purified by column chromatography.

Step 3: Suzuki or Stille Coupling

  • The brominated imidazole (1.0 equiv) is reacted with the corresponding boronic acid or stannane reagent (1.2 equiv) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

  • The reaction is typically carried out in a mixture of solvents such as dioxane and water under microwave irradiation.

  • The final product, this compound, is purified by preparative HPLC.

AlphaScreen Assay for BAZ2A/B Inhibition

This assay is used to measure the inhibition of the interaction between the BAZ2A or BAZ2B bromodomain and an acetylated histone peptide.

  • Reagents:

    • His-tagged BAZ2A or BAZ2B bromodomain

    • Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac)

    • Streptavidin-coated Donor beads (PerkinElmer)

    • Ni-NTA-coated Acceptor beads (PerkinElmer)

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

  • Procedure:

    • Add 5 µL of this compound or control compound at various concentrations to a 384-well plate.

    • Add 5 µL of His-tagged BAZ2A or BAZ2B bromodomain (final concentration ~20 nM).

    • Add 5 µL of biotinylated H3K14ac peptide (final concentration ~20 nM).

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of a 1:1 mixture of Donor and Acceptor beads (final concentration 10 µg/mL each).

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an EnVision plate reader (PerkinElmer) with AlphaScreen settings.

    • Calculate IC50 values from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to BAZ2A/B bromodomains.

  • Instrumentation: MicroCal ITC200 (Malvern Panalytical)

  • Sample Preparation:

    • BAZ2A or BAZ2B bromodomain (20-50 µM) in the sample cell.

    • This compound (200-500 µM) in the injection syringe.

    • Both protein and compound are dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Procedure:

    • Equilibrate the instrument at 25 °C.

    • Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL of this compound into the protein solution.

    • The spacing between injections should be sufficient for the signal to return to baseline (e.g., 150 seconds).

    • The data are fitted to a one-site binding model using the Origin software provided with the instrument to determine Kd, n, and ΔH.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the ability of this compound to displace BAZ2A from chromatin in living cells.[4]

  • Cell Line: Human osteosarcoma cells (U2OS)

  • Reagents:

    • GFP-tagged full-length BAZ2A construct

    • Transfection reagent (e.g., Lipofectamine)

    • This compound

  • Procedure:

    • Transfect U2OS cells with the GFP-BAZ2A construct.

    • After 24-48 hours, treat the cells with 1 µM this compound or vehicle control for a defined period.

    • Identify a region of interest (ROI) within the nucleus of a GFP-expressing cell.

    • Acquire a pre-bleach image.

    • Photobleach the ROI using a high-intensity laser pulse (e.g., 488 nm).

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

    • Measure the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.

    • A faster recovery rate in the presence of this compound indicates displacement of GFP-BAZ2A from less mobile chromatin-bound states.[4]

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the BAZ2A and BAZ2B bromodomains.[4][5][6] Its development through a structure-guided approach highlights a successful strategy for targeting challenging protein-protein interactions.[1][2] This technical guide provides researchers with the necessary information to utilize this compound effectively in their studies to further probe the biology of BAZ2 bromodomains and their role in health and disease. The detailed experimental protocols and visualizations are intended to facilitate the replication and expansion of research in this area.

References

BAZ2-ICR: A Technical Guide to a Selective Chemical Probe for BAZ2 Bromodomains

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BAZ2-ICR, a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B. It is intended to serve as a detailed resource, encompassing quantitative biochemical and cellular data, in vivo properties, and explicit experimental protocols to facilitate its use in research and drug discovery.

Introduction: The BAZ2 Bromodains

Bromodomain adjacent to zinc finger domain (BAZ) proteins are key components of chromatin remodeling complexes.[1] The family includes BAZ2A (also known as TIP5) and BAZ2B, which play crucial roles in regulating gene expression.[1][2] BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which, in conjunction with the ATPase SNF2h, is involved in silencing non-coding RNAs and establishing repressive heterochromatin structures.[1][3] Given their role in epigenetic regulation, the bromodomains of BAZ2A and BAZ2B have emerged as important targets for therapeutic intervention, particularly in oncology.[4]

The development of selective chemical probes is essential for dissecting the biological functions of these "reader" domains and validating them as drug targets.[5] this compound was developed through a structure-based design effort, optimizing a weak initial hit into a potent, cell-active, and in vivo-suitable inhibitor of both BAZ2A and BAZ2B bromodomains.[1][5] This guide details its properties and methodologies for its application.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining this compound's performance as a chemical probe.

Table 1: In Vitro Potency and Binding Affinity

Target Assay Type Value Reference(s)
BAZ2A AlphaScreen (IC₅₀) 130 nM [4][6][7]
Isothermal Titration Calorimetry (Kd) 109 nM [1][3][4][7]
BAZ2B AlphaScreen (IC₅₀) 180 nM [4][6][7]

| | Isothermal Titration Calorimetry (Kd) | 170 nM |[1][3][4][7] |

Table 2: Selectivity Profile

Off-Target Assay Type Value Selectivity vs. BAZ2A Selectivity vs. BAZ2B Reference(s)
CECR2 Isothermal Titration Calorimetry (K_d) 1.55 µM ~15-fold ~10-fold [1][3][4]
Thermal Shift (ΔT_m) 2.0 °C - - [1][3]
BRD4 AlphaScreen >50 µM >380-fold >270-fold [3]
Cellular FRAP Assay No displacement Selective Selective [4]
Panel of 47 Bromodomains Thermal Shift Assay No significant shifts (except CECR2) High High [3][4][5]

| Panel of 55 Receptors | CEREP Screen | Clean Profile | High | High |[1][4] |

Note: this compound produced significant thermal shifts of 5.2°C and 3.8°C for BAZ2A and BAZ2B, respectively.[1][5]

Table 3: Physicochemical and In Vivo Properties

Parameter Value Assay/System Reference(s)
Solubility 25 mM in D₂O [5][6]
LogD 1.05 Measured [5][6]
Cellular Permeability Permeable Caco-2 model [5][6]
Metabolic Stability High Mouse microsomes [5][6]
Bioavailability (F%) 70% Mouse [4][5][6]
Clearance Moderate (~50% of liver blood flow) Mouse [5][6]

| Recommended Cellular Conc. | 0.5 - 1 µM | - |[4] |

Key Experimental Protocols

Detailed methodologies for the primary assays used to characterize this compound are provided below.

This immunoassay quantifies the ability of an inhibitor to disrupt the interaction between the BAZ2 bromodomain and an acetylated histone peptide.[1]

  • Reagents:

    • His-tagged BAZ2A or BAZ2B bromodomain protein.

    • Biotinylated histone H4 peptide acetylated at Lysine 16 (H4K16ac).

    • Streptavidin-coated Donor beads (e.g., PerkinElmer #6760002).

    • Nickel Chelate Acceptor beads (e.g., PerkinElmer #AL108C).

    • Assay Buffer (e.g., 3x BRD Homogenous Assay Buffer 3, BPS Bioscience #33014).

  • Procedure:

    • Add assay buffer, His-BAZ2B protein, and the biotinylated peptide substrate to a 384-well microplate.

    • Add this compound or DMSO vehicle control at desired concentrations.

    • Incubate the mixture for 30 minutes at room temperature to allow binding to reach equilibrium.

    • Add Ni-chelate AlphaLISA Acceptor beads and incubate for 60 minutes.

    • Add Streptavidin-coated Donor beads and incubate for a further 30-60 minutes in the dark.

    • Read the plate on an AlphaScreen-compatible microplate reader.

  • Principle: In the absence of an inhibitor, the His-tagged protein and biotinylated peptide interact, bringing the donor and acceptor beads into proximity, generating a signal. This compound competes with the peptide, disrupting the interaction and reducing the signal.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[3]

  • Instrumentation & Reagents:

    • VP-ITC microcalorimeter (MicroCal).

    • ITC Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

    • Purified BAZ2A or BAZ2B protein (in cell).

    • This compound compound (in syringe).

  • Procedure:

    • Equilibrate all solutions to the experimental temperature (e.g., 15°C).

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the titration syringe.

    • Set stirring speed to ~295 rpm.

    • Perform an initial 2 µL injection followed by a series of identical injections (e.g., 34 injections of 8 µL) with sufficient spacing (~250 seconds) for the signal to return to baseline.

    • Perform a control titration of the ligand into buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the raw power data to obtain the heat change per injection.

    • Fit the resulting binding isotherm using appropriate software (e.g., MicroCal Origin) to a one-site binding model to determine K_d and ΔH.

FRAP is a live-cell imaging technique used to measure the dynamics of fluorescently labeled proteins, providing evidence of target engagement within a cellular context.[1]

  • Cell Preparation:

    • Transfect human osteosarcoma cells (U2OS) with a plasmid encoding full-length BAZ2A fused to Green Fluorescent Protein (GFP-BAZ2A).[1]

    • As a control, a non-binding mutant (e.g., N1873F) can be used.[1]

    • Plate the transfected cells onto glass-bottom dishes suitable for microscopy.

  • Treatment and Imaging:

    • Incubate the cells with this compound (e.g., 1 µM) or DMSO vehicle for a defined period (e.g., 1 hour).[4][6]

    • Mount the dish on a confocal microscope equipped for live-cell imaging.

    • Identify a cell expressing GFP-BAZ2A and define a region of interest (ROI) within the nucleus.

    • Acquire a few pre-bleach images.

    • Use a high-intensity laser to photobleach the GFP signal within the ROI.

    • Immediately begin acquiring a time-lapse series of images at a low laser intensity to monitor the recovery of fluorescence within the bleached ROI.

  • Analysis:

    • Measure the fluorescence intensity in the ROI over time.

    • Correct for photobleaching during acquisition.

    • Plot the normalized fluorescence recovery curve.

    • Calculate the mobile fraction and the half-maximal recovery time (t½). A faster recovery in the presence of this compound indicates displacement of GFP-BAZ2A from less mobile chromatin-bound states.[4]

Visualizations: Pathways and Workflows

The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

Caption: BAZ2A in the NoRC complex recognizes acetylated histones, leading to chromatin remodeling and gene silencing. This compound competitively inhibits this recognition.

Probe_Development_Workflow start Virtual Screen (Identifies weak hit) design Structure-Based Design & Synthesis start->design potency In Vitro Potency Assays (AlphaScreen, ITC) design->potency potency->design Iterate selectivity Selectivity Profiling (DSF, Counter-screens) potency->selectivity cellular Cellular Target Engagement (FRAP, CETSA) selectivity->cellular invivo In Vivo Profiling (Pharmacokinetics) cellular->invivo probe Validated Chemical Probe This compound invivo->probe

Caption: Logical workflow for the discovery and validation of this compound as a chemical probe.

FRAP_Workflow step1 1. Transfect Cells (e.g., U2OS with GFP-BAZ2A) step2 2. Treat with Probe (1 µM this compound or Vehicle) step1->step2 step3 3. Pre-Bleach Imaging (Acquire baseline fluorescence) step2->step3 step4 4. Photobleach ROI (High-intensity laser pulse) step3->step4 step5 5. Post-Bleach Imaging (Time-lapse acquisition) step4->step5 step6 6. Analyze Data (Plot recovery curve, calc. t½) step5->step6

Caption: Experimental workflow for the Fluorescence Recovery After Photobleaching (FRAP) assay.

In Vivo Applications

The excellent pharmacokinetic properties of this compound make it a valuable tool for in vivo studies.[5] Recent research has utilized this compound to probe the function of BAZ2 proteins in mammalian regeneration.[8] In models of liver injury, administration of this compound resulted in accelerated liver healing and regeneration.[8][9][10] These findings highlight the probe's utility in exploring the therapeutic potential of BAZ2 inhibition in tissue repair and other physiological and pathological processes.[8]

References

BAZ2A versus BAZ2B: A Technical Guide to Function and Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain adjacent to zinc finger domain proteins BAZ2A and BAZ2B are closely related chromatin remodeling factors that play critical, yet distinct, roles in gene regulation. As components of different ISWI (Imitation Switch) chromatin remodeling complexes, they are implicated in a variety of cellular processes and have emerged as potential therapeutic targets in oncology and other diseases. This guide provides an in-depth comparison of BAZ2A and BAZ2B function, an overview of current inhibitory strategies, and detailed experimental protocols for their study.

Functional Distinctions: BAZ2A and BAZ2B in Chromatin Remodeling

BAZ2A and BAZ2B share significant sequence homology, particularly within their bromodomains, which recognize acetylated lysine residues on histones. However, their functional divergence stems from their incorporation into distinct chromatin remodeling complexes.

BAZ2A is a core subunit of the Nucleolar Remodeling Complex (NoRC) , which also includes the ATPase SMARCA5 (SNF2H).[1][2] The primary role of NoRC is the silencing of ribosomal DNA (rDNA) transcription.[1][3] It achieves this by recruiting histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) to rDNA promoters, leading to heterochromatin formation.[1][2] BAZ2A's bromodomain specifically recognizes histone H4 acetylated at lysine 16 (H4K16ac), a key step in tethering the complex to chromatin.[1] Beyond rDNA, BAZ2A has been implicated in the repression of genes involved in prostate cancer metastasis.[4][5]

BAZ2B , in contrast, is a component of the BAZ2B-containing Remodeling Factor (BRF) complex.[4][6] BRF is involved in a broader range of transcriptional regulation, including the repression of mitochondrial genes and the regulation of genes associated with polymerase II activity.[3][7] Unlike the well-defined role of BAZ2A in rDNA silencing, the full spectrum of genomic targets for the BAZ2B-containing complex is still under investigation.[4] Recent studies have highlighted BAZ2B's role in maintaining stemness and multipotency in hematopoietic cells.[4] Haploinsufficiency of BAZ2B has been linked to neurodevelopmental disorders, including developmental delay, intellectual disability, and autism spectrum disorder.[8][9][10]

BAZ2A_NoRC_Pathway cluster_NoRC NoRC Complex BAZ2A BAZ2A SMARCA5 SMARCA5 (SNF2H) BAZ2A->SMARCA5 interacts rDNA rDNA Promoter BAZ2A->rDNA targets HDAC1 HDAC1 BAZ2A->HDAC1 recruits DNMTs DNMTs BAZ2A->DNMTs recruits H4K16ac H4K16ac H4K16ac->BAZ2A binds Heterochromatin Heterochromatin Formation HDAC1->Heterochromatin DNMTs->Heterochromatin Transcription_Silencing rDNA Transcription Silencing Heterochromatin->Transcription_Silencing

BAZ2B_BRF_Pathway cluster_BRF BRF Complex BAZ2B BAZ2B SMARCA1_5 SMARCA1/5 BAZ2B->SMARCA1_5 interacts Target_Genes Target Genes (e.g., mitochondrial) BAZ2B->Target_Genes targets Pol_II RNA Polymerase II BAZ2B->Pol_II influences activity Acetylated_Histones Acetylated Histones Acetylated_Histones->BAZ2B binds Transcription_Repression Transcriptional Repression Target_Genes->Transcription_Repression leads to

Inhibition of BAZ2A and BAZ2B

The development of potent and selective inhibitors for BAZ2A and BAZ2B is an active area of research, driven by their potential as therapeutic targets. Most inhibitors target the acetyl-lysine binding pocket of the bromodomain.

Key Chemical Probes

Two of the most well-characterized chemical probes for BAZ2A and BAZ2B are GSK2801 and BAZ2-ICR .

  • GSK2801 is a potent, cell-active inhibitor of both BAZ2A and BAZ2B.[4][11][12] It also exhibits some cross-reactivity with other bromodomains, notably BRD9.[4][13]

  • This compound is another potent and selective inhibitor of BAZ2A and BAZ2B, with slightly better selectivity over other bromodomain families compared to GSK2801.[4][13][14]

Quantitative Inhibitor Data

The following table summarizes the binding affinities and inhibitory concentrations of key inhibitors for BAZ2A and BAZ2B.

InhibitorTarget(s)IC50 (nM)Kd (nM)Notes
This compound BAZ2A130[3]109[3]Potent and selective for BAZ2A/B.
BAZ2B180[3][14]170[3]
GSK2801 BAZ2A-257[4][15]Also inhibits BRD9 (Kd = 1.2 µM) and TAF1L (Kd = 3.2 µM).[4][13]
BAZ2B-136[4][13][15]
D8Q BAZ2A/BAZ2B--Shows better selectivity for BAZ2A over BAZ2B.[11][16]
D9T BAZ2A/BAZ2B--More favorably binds to BAZ2B than BAZ2A.[11][16]
UO1 BAZ2A/BAZ2B--Does not show obvious selectivity between BAZ2A and BAZ2B.[11][16]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Inhibitor Binding Affinity

ITC directly measures the heat change upon binding of a ligand (inhibitor) to a macromolecule (BAZ2A/B bromodomain), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Protein Preparation: Express and purify the BAZ2A or BAZ2B bromodomain. Ensure the protein is properly folded and in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Preparation: Dissolve the inhibitor in the same buffer as the protein to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the protein solution (typically 20-50 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.[7]

ITC_Workflow Start Start Protein_Prep Prepare BAZ2A/B Bromodomain Start->Protein_Prep Ligand_Prep Prepare Inhibitor Solution Start->Ligand_Prep Load_ITC Load Protein into Cell & Inhibitor into Syringe Protein_Prep->Load_ITC Ligand_Prep->Load_ITC Titration Perform Serial Injections Load_ITC->Titration Data_Acquisition Measure Heat Change Titration->Data_Acquisition Data_Analysis Analyze Binding Isotherm Data_Acquisition->Data_Analysis Results Determine Kd, n, ΔH Data_Analysis->Results

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement

FRAP is used to assess the mobility of fluorescently tagged proteins in living cells. Inhibition of BAZ2A/B bromodomain binding to chromatin can be observed as an increase in the mobile fraction of GFP-tagged BAZ2A or BAZ2B.[12]

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., U2OS) and transfect with a plasmid encoding a GFP-tagged BAZ2A or BAZ2B construct.

  • Inhibitor Treatment: Treat the cells with the desired concentration of the inhibitor (e.g., 1 µM this compound) or vehicle control for a specified time.[3]

  • FRAP Microscopy:

    • Identify a cell expressing the GFP-fusion protein.

    • Acquire a pre-bleach image of a region of interest (ROI) within the nucleus.

    • Use a high-intensity laser to photobleach the fluorescence within the ROI.

    • Acquire a time-series of images of the ROI to monitor the recovery of fluorescence as unbleached GFP-fusion proteins diffuse into the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity in the ROI over time.

    • Normalize the recovery curve to the pre-bleach intensity.

    • Fit the curve to a diffusion model to determine the mobile fraction and the half-time of recovery (t½). A faster recovery and a larger mobile fraction indicate weaker chromatin binding.

FRAP_Workflow Start Start Cell_Culture Culture & Transfect Cells with GFP-BAZ2A/B Start->Cell_Culture Inhibitor_Treatment Treat with Inhibitor or Vehicle Cell_Culture->Inhibitor_Treatment Microscopy_Setup Identify ROI in Nucleus Inhibitor_Treatment->Microscopy_Setup Pre_Bleach Acquire Pre-Bleach Image Microscopy_Setup->Pre_Bleach Bleach Photobleach ROI Pre_Bleach->Bleach Post_Bleach Acquire Time-Lapse Images Bleach->Post_Bleach Analysis Analyze Fluorescence Recovery Post_Bleach->Analysis Results Determine Mobile Fraction & t½ Analysis->Results

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) for Chromatin Accessibility

ATAC-seq is a powerful technique to map chromatin accessibility genome-wide. It can be used to investigate how BAZ2A or BAZ2B, or their inhibition, alters the chromatin landscape.

Methodology:

  • Cell/Nuclei Isolation: Isolate 50,000-100,000 cells and pellet them. Lyse the cells to release the nuclei.

  • Transposition Reaction: Resuspend the nuclei in a transposition reaction mix containing the Tn5 transposase. The transposase will cut and ligate sequencing adapters into accessible, open chromatin regions.

  • DNA Purification: Purify the transposed DNA fragments.

  • PCR Amplification: Amplify the library of transposed DNA fragments using PCR.

  • Library Purification and Quantification: Purify the PCR product and quantify the library.

  • Sequencing: Perform high-throughput sequencing of the library.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify peaks, which represent regions of open chromatin.

    • Compare peak distributions between different conditions (e.g., wild-type vs. BAZ2B knockout) to identify changes in chromatin accessibility.

ATAC_seq_Workflow Start Start Cell_Isolation Isolate Cells/Nuclei Start->Cell_Isolation Transposition Tn5 Transposition Cell_Isolation->Transposition DNA_Purification1 Purify Transposed DNA Transposition->DNA_Purification1 PCR_Amp PCR Amplification DNA_Purification1->PCR_Amp Library_Purification Purify & Quantify Library PCR_Amp->Library_Purification Sequencing High-Throughput Sequencing Library_Purification->Sequencing Data_Analysis Align Reads & Call Peaks Sequencing->Data_Analysis Results Identify Differentially Accessible Regions Data_Analysis->Results

Conclusion

BAZ2A and BAZ2B, despite their structural similarities, perform distinct functions in the cell through their participation in separate chromatin remodeling complexes. BAZ2A, as part of NoRC, is a key regulator of rDNA silencing, while BAZ2B, in the BRF complex, has a broader role in gene regulation. The development of chemical probes targeting their bromodomains has been instrumental in elucidating their functions and holds promise for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate biology of these important epigenetic regulators.

References

Methodological & Application

Application Notes and Protocols for the BAZ2-ICR Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAZ2-ICR is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, which are key components of the nucleolar remodeling complex (NoRC).[1] This complex plays a crucial role in chromatin remodeling and the regulation of non-coding RNAs.[1][2] BAZ2A, in particular, is implicated in the transcriptional silencing of ribosomal RNA genes and has been linked to the progression of certain cancers, notably prostate cancer.[3][4] this compound serves as a valuable tool for investigating the biological functions of BAZ2A and BAZ2B and for exploring their potential as therapeutic targets.

These application notes provide an overview of this compound's biochemical properties and detailed protocols for its use in key cellular and in vivo experiments.

Data Presentation

This compound Potency and Selectivity
TargetAssay TypeValueReference
BAZ2AIC50130 nM[1][5]
BAZ2BIC50180 nM[1][5]
BAZ2AKd109 nM[1][5]
BAZ2BKd170 nM[1][6]
CECR2Kd1.55 µM[6]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

This compound exhibits a high degree of selectivity for BAZ2A/B bromodomains, with a 10- to 15-fold greater affinity for these targets over CECR2 and over 100-fold selectivity against a broader panel of bromodomains.[5][6]

In Vivo Pharmacokinetics of this compound in Mice
ParameterValueReference
Dosing5 mg/kg[7][8]
Bioavailability (Oral)70%[1][7][8]
ClearanceModerate (~50% of mouse liver blood flow)[1][7][8]
Solubility (in D2O)25 mM[1][7][8]
LogD1.05[1][7][8]

Signaling Pathways and Experimental Workflows

BAZ2A in the Nucleolar Remodeling Complex (NoRC)

The BAZ2A protein is a core component of the NoRC, which is involved in silencing ribosomal DNA (rDNA). This process is initiated by the binding of BAZ2A to promoter-associated RNA (pRNA) and acetylated histone H4 at lysine 16 (H4K16ac). This recruitment leads to the deacetylation of other histone residues and subsequent heterochromatin formation, ultimately repressing rRNA gene transcription.

BAZ2A_NoRC_Pathway cluster_nucleus Nucleus cluster_nucleolus Nucleolus rDNA rDNA pRNA pRNA BAZ2A BAZ2A pRNA->BAZ2A binds H4K16ac H4K16ac H4K16ac->BAZ2A binds NoRC NoRC Complex NoRC->rDNA targets HDAC1 HDAC1 NoRC->HDAC1 recruits DNMTs DNMTs NoRC->DNMTs recruits BAZ2A->NoRC recruits SNF2H SNF2H SNF2H->NoRC component of HDAC1->H4K16ac deacetylates other histones Heterochromatin Heterochromatin Formation HDAC1->Heterochromatin DNMTs->rDNA methylates DNA DNMTs->Heterochromatin Transcription_Silencing rRNA Gene Silencing Heterochromatin->Transcription_Silencing

Caption: BAZ2A-mediated recruitment of the NoRC complex to rDNA.

Experimental Workflow for Assessing this compound Activity

A typical workflow to investigate the cellular effects of this compound involves treating cells with the inhibitor, followed by assays to measure changes in protein-chromatin binding, protein-protein interactions, and target gene expression.

BAZ2_ICR_Workflow start Cell Culture (e.g., Prostate Cancer Cells) treatment Treat with this compound (and vehicle control) start->treatment frap FRAP Assay (Assess BAZ2A Mobility) treatment->frap co_ip Co-Immunoprecipitation (BAZ2A Interaction Partners) treatment->co_ip chip Chromatin Immunoprecipitation (BAZ2A Target Genes) treatment->chip end Data Analysis & Interpretation frap->end western Western Blot (Analyze Pulldown) co_ip->western mass_spec Mass Spectrometry (Identify Partners) co_ip->mass_spec qpcr qPCR / ChIP-seq (Quantify Target Gene Occupancy) chip->qpcr western->end mass_spec->end qpcr->end

Caption: Workflow for studying this compound's cellular effects.

Experimental Protocols

Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol is adapted from studies demonstrating this compound's ability to displace BAZ2A from chromatin in living cells.[8]

Objective: To measure the mobility of GFP-tagged BAZ2A in the nucleus and assess the effect of this compound on its chromatin binding. An increased recovery rate after photobleaching indicates displacement of the protein from less mobile, chromatin-bound states.

Materials:

  • Human osteosarcoma (U2OS) cells

  • Expression vector for GFP-tagged full-length BAZ2A

  • Transfection reagent

  • This compound (1 µM working concentration)

  • Vehicle control (e.g., DMSO)

  • Confocal microscope with FRAP capabilities

Procedure:

  • Cell Culture and Transfection:

    • Culture U2OS cells in appropriate media.

    • Transfect cells with the GFP-BAZ2A expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow cells to express the fusion protein for 24-48 hours.

  • Treatment with this compound:

    • Incubate the transfected cells with 1 µM this compound or vehicle control for a designated period (e.g., 2-4 hours) prior to imaging.

  • FRAP Microscopy:

    • Identify a cell expressing a moderate level of GFP-BAZ2A, with clear nuclear localization.

    • Acquire a series of pre-bleach images of the nucleus.

    • Select a region of interest (ROI) within the nucleus for photobleaching.

    • Use a high-intensity laser to photobleach the GFP signal within the ROI.

    • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a non-bleached control region in the nucleus, and a background region over time.

    • Correct for photobleaching during image acquisition and normalize the fluorescence recovery data.

    • Calculate the mobile fraction and the half-maximal recovery time (t½) by fitting the recovery curve to an appropriate model. A faster t½ for this compound treated cells compared to control indicates displacement of BAZ2A from chromatin.

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is a general guideline for performing ChIP to identify the genomic loci occupied by BAZ2A and can be adapted to assess the effect of this compound on this binding.

Objective: To immunoprecipitate BAZ2A-bound chromatin fragments for subsequent analysis by qPCR or sequencing (ChIP-seq).

Materials:

  • Cells of interest (e.g., prostate cancer cell line)

  • This compound or vehicle control

  • Formaldehyde (for cross-linking)

  • Glycine

  • Lysis and wash buffers

  • ChIP-validated BAZ2A antibody (e.g., Novus Biologicals NBP2-59158)

  • Protein A/G magnetic beads

  • RNase A and Proteinase K

  • DNA purification kit

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or vehicle control for the desired time.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to release the nuclei.

    • Isolate the nuclei and resuspend them in a suitable buffer.

    • Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared chromatin with a ChIP-validated BAZ2A antibody overnight at 4°C with rotation.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • Quantify the enriched DNA using qPCR with primers for known or putative BAZ2A target genes.

    • Alternatively, prepare a library for next-generation sequencing (ChIP-seq) to identify genome-wide BAZ2A binding sites.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol is designed to identify proteins that interact with BAZ2A and to investigate how these interactions might be affected by this compound.

Objective: To pull down BAZ2A and its interacting partners from a cell lysate.

Materials:

  • Cells expressing endogenous or tagged BAZ2A

  • This compound or vehicle control

  • Co-IP lysis buffer (non-denaturing)

  • BAZ2A antibody suitable for IP

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control.

    • Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing the Lysate:

    • Incubate the cell lysate with protein A/G beads to minimize non-specific binding to the beads.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a BAZ2A antibody overnight at 4°C.

    • Add protein A/G beads to capture the BAZ2A-containing protein complexes.

  • Washes:

    • Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot to detect BAZ2A and known or suspected interacting partners (e.g., SNF2H, EZH2).

    • Alternatively, the entire eluate can be analyzed by mass spectrometry to identify novel BAZ2A interactors.

In Vivo Protocol for this compound in a Mouse Model

This protocol provides a general framework for studying the effects of this compound in a mouse model, based on published studies.[9][10]

Objective: To assess the in vivo efficacy of this compound in a relevant disease model (e.g., liver regeneration or prostate cancer xenograft).

Materials:

  • Appropriate mouse model

  • This compound

  • Vehicle for in vivo administration (e.g., a formulation with DMSO, PEG300, Tween-80, and saline)[7]

  • Dosing equipment (e.g., gavage needles, syringes)

Procedure:

  • Animal Model and Grouping:

    • Acclimate the mice to the housing conditions.

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound at a specific dose). A starting dose of 30 mg/kg administered via intraperitoneal (IP) injection daily has been used in liver regeneration studies.[9]

  • This compound Formulation and Administration:

    • Prepare the dosing solution of this compound in a suitable vehicle. A formulation for oral gavage could consist of DMSO, PEG300, Tween-80, and saline.[7]

    • Administer the this compound or vehicle to the mice according to the planned dosing schedule (e.g., daily IP injection).

  • Monitoring and Endpoint Analysis:

    • Monitor the health and body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and collect relevant tissues for analysis.

    • Endpoint analyses may include:

      • Measurement of tumor size in xenograft models.

      • Histological analysis of tissues.

      • Immunohistochemistry for relevant biomarkers.

      • Western blotting or qPCR analysis of target proteins and genes in tissue lysates.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal study protocol. The provided protocol is a general guideline and may need to be optimized for specific experimental goals and models.

References

Application Note & Protocol: BAZ2-ICR Fluorescence Recovery After Photobleaching (FRAP) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BAZ2A and BAZ2B are chromatin-remodeling proteins that play crucial roles in regulating gene expression.[1][2] BAZ2A, a key component of the Nucleolar Remodeling Complex (NoRC), is involved in silencing ribosomal RNA genes by establishing repressive heterochromatin.[1][3][4] These proteins utilize a conserved bromodomain to bind to acetylated histones, tethering them to specific chromatin regions.[1] The small molecule BAZ2-ICR is a potent and selective chemical probe that competitively inhibits the bromodomains of BAZ2A and BAZ2B, disrupting their interaction with chromatin.[5][6][7][8][9]

Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used in living cells to measure the mobility and dynamics of fluorescently-tagged proteins.[10][11][12][13] By photobleaching a specific region and monitoring the rate of fluorescence recovery, one can quantify protein diffusion and binding kinetics with immobile structures like chromatin.[12][14] A slow recovery indicates that the protein is largely immobile or tightly bound, while a rapid recovery suggests the protein is highly mobile and unbound.

This document provides a detailed protocol for a FRAP assay designed to validate the cellular activity of this compound. The assay demonstrates the inhibitor's ability to displace GFP-tagged BAZ2A from chromatin, resulting in an increased mobile fraction and a faster rate of fluorescence recovery.[3][7][8][9]

Mechanism of Action: this compound

The BAZ2A protein binds to acetylated histones on chromatin via its bromodomain, leading to a relatively immobile, chromatin-associated state. This compound acts as a competitive inhibitor, binding to the BAZ2A bromodomain and preventing its association with histones. This causes BAZ2A to dissociate from chromatin, increasing its mobility within the nucleus.

cluster_0 Untreated State: BAZ2A Bound to Chromatin cluster_1 Treated State: this compound Displaces BAZ2A BAZ2A BAZ2A AcHistone Acetylated Histone BAZ2A->AcHistone Bromodomain Binding BAZ2_ICR This compound Chromatin Chromatin (Immobile) AcHistone->Chromatin part of BAZ2A_free BAZ2A (Mobile) BAZ2_ICR->BAZ2A_free Inhibitory Binding AcHistone_free Acetylated Histone Chromatin_free Chromatin AcHistone_free->Chromatin_free part of

Caption: this compound competitively inhibits BAZ2A binding to chromatin.

Quantitative Data

This compound is a well-characterized chemical probe with high affinity and selectivity for BAZ2A and BAZ2B bromodomains.

Table 1: this compound Inhibitor Properties

Target Assay Type Value Reference
BAZ2A IC₅₀ (AlphaScreen) 130 nM [9]
Kd (ITC) 109 nM [7][9]
BAZ2B IC₅₀ (AlphaScreen) 180 nM [9]
Kd (ITC) 170 nM [7][9]
Selectivity Over other bromodomains >100-fold (excluding CECR2) [7][9]

| | Over CECR2 | 15-fold |[7][8] |

Table 2: Expected FRAP Assay Results

Condition Half-Recovery Time (t½) Mobile Fraction (Mf) Interpretation
Vehicle (DMSO) Slower Lower BAZ2A is significantly bound to immobile chromatin.

| This compound (1 µM) | Faster | Higher | this compound displaces BAZ2A from chromatin, increasing its mobility.[7][8][9] |

Experimental Workflow

The FRAP experiment follows a structured workflow from cell preparation to data analysis to ensure reproducibility and accuracy.

A 1. Cell Culture & Transfection Plate U2OS cells on imaging dishes. Transfect with GFP-BAZ2A plasmid. B 2. Compound Treatment Incubate cells with Vehicle (DMSO) or 1 µM this compound. A->B C 3. Microscope Setup & Cell Selection Mount dish on confocal microscope. Select healthy, transfected cell. B->C D 4. FRAP Data Acquisition C->D D1 Pre-Bleach Imaging (Low laser power, 5-10 frames) D->D1 Step 4a D2 Photobleaching (High laser power, single iteration on ROI) D1->D2 Step 4b D3 Post-Bleach Imaging (Low laser power, time series) D2->D3 Step 4c E 5. Data Analysis Measure intensities, normalize data. Calculate t½ and Mobile Fraction. D3->E Step 4d

Caption: Workflow for the this compound FRAP experiment.

Detailed Experimental Protocol

This protocol is specifically designed to assess the displacement of GFP-BAZ2A from chromatin in U2OS cells upon treatment with this compound.

1. Materials and Reagents

  • Cell Line: U2OS (Human Osteosarcoma) cells.

  • Plasmid: Expression vector for full-length human BAZ2A tagged with Green Fluorescent Protein (GFP-BAZ2A).

  • Inhibitor: this compound (Stock solution in DMSO, e.g., 10 mM).

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Transfection Reagent: Commercially available lipid-based reagent (e.g., Lipofectamine 3000).

  • Imaging Dishes: 35 mm glass-bottom dishes suitable for high-resolution microscopy.

  • Vehicle Control: DMSO.

  • Buffers: PBS, pH 7.4.

2. Equipment

  • Microscope: A laser scanning confocal microscope equipped with:

    • A high-numerical-aperture oil-immersion objective (e.g., 60x or 63x).

    • Lasers for GFP excitation (e.g., 488 nm).

    • FRAP software module for controlling bleaching and acquisition.

    • Environmental chamber to maintain 37°C and 5% CO₂.

3. Step-by-Step Procedure

Day 1: Cell Seeding

  • Seed U2OS cells onto 35 mm glass-bottom dishes at a density that will result in 60-70% confluency on the day of transfection.

  • Incubate overnight at 37°C and 5% CO₂.

Day 2: Transfection

  • Transfect the cells with the GFP-BAZ2A plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubate for 18-24 hours to allow for protein expression.

Day 3: Compound Treatment and Imaging

  • Compound Preparation: Prepare working solutions of this compound and vehicle. Dilute the 10 mM this compound stock to a final concentration of 1 µM in pre-warmed cell culture medium. Prepare a corresponding vehicle control with the same final concentration of DMSO (e.g., 0.01%).

  • Treatment: Replace the medium in the imaging dishes with the medium containing either 1 µM this compound or the vehicle control. Incubate for at least 1 hour at 37°C and 5% CO₂.

  • Microscope Setup:

    • Turn on the microscope, lasers, and environmental chamber. Allow the system to equilibrate to 37°C and 5% CO₂.

    • Place the first dish on the microscope stage and locate a healthy, transfected cell expressing GFP-BAZ2A primarily in the nucleus.

  • FRAP Data Acquisition:

    • Region of Interest (ROI): Define a circular or rectangular ROI (e.g., 2-3 µm in diameter) within the nucleus, avoiding the nucleolus.

    • Pre-Bleach Imaging: Acquire 5-10 images at low laser power to establish a baseline fluorescence intensity.

    • Photobleaching: Use a single, high-intensity pulse of the 488 nm laser to bleach the fluorescence within the ROI.

    • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images (e.g., one frame every 500 ms for 2 minutes) at the same low laser power used for pre-bleach imaging to monitor fluorescence recovery.

    • Replicates: Repeat the procedure for at least 10-15 cells per condition (Vehicle vs. This compound).

4. Data Analysis

  • Intensity Measurement: For each time series, measure the mean fluorescence intensity of:

    • The bleached ROI (IFRAP(t)).

    • A non-bleached control region within the same nucleus (Iref(t)) to correct for acquisition photobleaching.

    • A background region outside the cell (Ibg(t)).

  • Data Normalization:

    • Subtract the background intensity from both the FRAP and reference regions.

    • Correct for overall photobleaching during image acquisition by dividing the FRAP intensity by the reference intensity.

    • Normalize the data to the pre-bleach intensity to generate the final recovery curve, where the pre-bleach intensity is 1 and the intensity immediately after bleaching is close to 0.

  • Curve Fitting and Parameter Extraction:

    • Plot the normalized intensity versus time.

    • Fit the recovery curve to a single or double exponential function to calculate the half-maximal recovery time (t½).

    • Calculate the Mobile Fraction (Mf) using the formula: Mf = (Ifinal - Ipost-bleach) / (Ipre-bleach - Ipost-bleach), where Ifinal is the plateau intensity at the end of the recovery.

  • Statistical Analysis: Compare the t½ and Mf values between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test).

Expected Results

Treatment with 1 µM this compound is expected to significantly accelerate the fluorescence recovery of GFP-BAZ2A compared to the vehicle control.[3][9] This will be quantified by a statistically significant decrease in the calculated half-recovery time (t½) and an increase in the mobile fraction (Mf). These results provide strong in-cell evidence that this compound effectively engages its target and displaces BAZ2A from its relatively static, chromatin-bound state into a more dynamic, mobile pool within the nucleus.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of BAZ2A/B with BAZ2-ICR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) to study the genomic localization of the BAZ2A and BAZ2B proteins. Furthermore, a protocol for utilizing the selective BAZ2A/B bromodomain inhibitor, BAZ2-ICR, is included to investigate its impact on BAZ2A/B chromatin association.

Introduction to BAZ2A, BAZ2B, and the this compound Chemical Probe

BAZ2A (also known as TIP5) and BAZ2B are bromodomain-containing proteins that are key components of distinct chromatin remodeling complexes. BAZ2A is an essential subunit of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA (rRNA) genes by recruiting histone-modifying enzymes and DNA methyltransferases. BAZ2B is a component of the ISWI chromatin remodeling complex, which regulates nucleosome spacing.

This compound is a potent and selective chemical probe that inhibits the bromodomains of BAZ2A and BAZ2B, thereby displacing these proteins from chromatin. It serves as a valuable tool for elucidating the functional roles of BAZ2A and BAZ2B in gene regulation and for validating these proteins as potential therapeutic targets.

Quantitative Data for BAZ2A/B ChIP-seq Experiments

The following table summarizes typical quantitative parameters for BAZ2A/B ChIP-seq experiments, compiled from various studies. These values can serve as a reference for experimental design and quality control.

ParameterBAZ2ABAZ2BReference/Notes
Cell Number per IP 1 x 107 - 5 x 107 cells1 x 107 - 5 x 107 cellsDependent on cell type and BAZ2A/B expression levels.
Antibody Amount per IP 5 - 10 µg5 - 10 µgOptimal amount should be titrated for each antibody lot.
Chromatin Fragment Size 200 - 700 bp200 - 700 bpSonication or enzymatic digestion should be optimized.
Sequencing Depth 20 - 50 million reads20 - 50 million readsDeeper sequencing may be required for low-abundance targets.
Typical Peak Enrichment 2 to 10-fold over input2 to 8-fold over inputVaries depending on the target locus and antibody efficiency.

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation (ChIP) for BAZ2A/B

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells expressing BAZ2A or BAZ2B

  • Formaldehyde (37%)

  • Glycine (2.5 M)

  • Ice-cold PBS

  • Cell Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)

  • Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Na-Deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors)

  • ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

  • BAZ2A or BAZ2B ChIP-grade antibody

  • Normal Rabbit IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash Buffers (Low Salt, High Salt, LiCl)

  • Elution Buffer (1% SDS, 0.1 M NaHCO3)

  • Proteinase K

  • RNase A

  • DNA purification kit

Procedure:

  • Cross-linking:

    • Harvest cells and resuspend in fresh medium.

    • Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Pellet the nuclei and resuspend in Nuclear Lysis Buffer.

    • Shear the chromatin to an average size of 200-700 bp using a sonicator. Optimization of sonication conditions is critical.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin in ChIP Dilution Buffer.

    • Save a small aliquot of the diluted chromatin as "input" control.

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Add 5-10 µg of BAZ2A or BAZ2B antibody (or IgG control) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washes:

    • Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.

    • Perform a final wash with TE buffer.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using Elution Buffer.

    • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.

  • DNA Purification:

    • Treat the samples with RNase A and Proteinase K.

    • Purify the DNA using a DNA purification kit.

    • The purified DNA is now ready for downstream analysis such as qPCR or library preparation for ChIP-seq.

Protocol 2: Using this compound to Study Chromatin Occupancy

This protocol describes how to treat cells with this compound prior to performing the ChIP protocol to investigate the inhibitor's effect on BAZ2A/B binding to chromatin.

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours). The optimal concentration and treatment time should be determined empirically.

  • ChIP Procedure:

    • Following the this compound treatment, proceed immediately to the cross-linking step (Step 1) of the ChIP protocol described above.

    • Perform the rest of the ChIP protocol as detailed.

  • Data Analysis:

    • Compare the enrichment of BAZ2A/B at specific genomic loci between the this compound-treated and vehicle-treated samples using qPCR or by analyzing the genome-wide binding profiles from ChIP-seq. A reduction in peak height or number in the this compound treated sample would indicate displacement of BAZ2A/B from chromatin.

Visualizations

BAZ2_ICR_ChIP_Seq_Workflow cluster_protocol This compound ChIP-Seq Experimental Workflow start Cell Culture treatment This compound or Vehicle Treatment start->treatment crosslinking 1. Cross-linking (Formaldehyde) treatment->crosslinking lysis 2. Cell Lysis & Chromatin Shearing (Sonication) crosslinking->lysis ip 3. Immunoprecipitation (BAZ2A/B Antibody) lysis->ip washes 4. Washes ip->washes elution 5. Elution & Reverse Cross-linking washes->elution purification 6. DNA Purification elution->purification library_prep Library Preparation purification->library_prep sequencing Next-Generation Sequencing library_prep->sequencing analysis Data Analysis sequencing->analysis end Genomic Localization of BAZ2A/B analysis->end

Caption: Workflow for this compound Chromatin Immunoprecipitation Sequencing (ChIP-seq).

BAZ2A_NoRC_Signaling_Pathway cluster_pathway BAZ2A in the NoRC Complex and Gene Silencing BAZ2A BAZ2A (TIP5) NoRC NoRC Complex BAZ2A->NoRC forms HDAC1 HDAC1 NoRC->HDAC1 recruits DNMT DNA Methyltransferases NoRC->DNMT recruits rDNA Ribosomal DNA (rDNA) NoRC->rDNA targets Histones Histones HDAC1->Histones deacetylates DNMT->rDNA methylates Silencing Transcriptional Silencing rDNA->Silencing Histones->Silencing Transcription rRNA Transcription Transcription->Silencing is inhibited by BAZ2_ICR This compound BAZ2_ICR->BAZ2A inhibits

Caption: BAZ2A's role in the NoRC complex leading to transcriptional silencing.

Application Notes and Protocols for BAZ2-ICR In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of BAZ2-ICR, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. The information compiled here is intended to guide researchers in designing and executing preclinical studies involving this epigenetic chemical probe.

Introduction

This compound is a valuable tool for investigating the biological functions of BAZ2A and BAZ2B, which are key components of the Nucleolar Remodeling Complex (NoRC). This complex plays a crucial role in chromatin remodeling and the regulation of gene expression. Preclinical studies have demonstrated the potential of this compound in models of liver regeneration and colitis, highlighting its therapeutic promise.

Physicochemical and Pharmacokinetic Properties

This compound exhibits favorable properties for in vivo studies, including high solubility and good oral bioavailability. A summary of its key characteristics is presented below.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueCitation
IC50 (BAZ2A) 130 nM[1]
IC50 (BAZ2B) 180 nM[1]
Kd (BAZ2A) 109 nM[1]
Kd (BAZ2B) 170 nM[1]
Solubility 25 mM in D2O[1]
Log D 1.05[1]
Mouse Microsomal Stability High[1]
Oral Bioavailability (Mouse) 70% (at 5 mg/kg)[1][2]
Clearance (Mouse) Moderate (~50% of liver blood flow)[1][2]

In Vivo Applications and Experimental Protocols

This compound has been utilized in murine models of liver injury and colitis, demonstrating its potential to promote tissue repair. While specific therapeutic dosages from these studies are not publicly available, pharmacokinetic data for this compound and a related compound, GSK2801, provide a starting point for dose-ranging studies.

Table 2: In Vivo Dosage and Administration of BAZ2 Bromodomain Inhibitors

CompoundAnimal ModelDosageAdministration RouteCitation
This compound Mouse (Pharmacokinetics)5 mg/kgOral and Intravenous[1]
GSK2801 Mouse (Pharmacokinetics)30 mg/kgOral and Intraperitoneal[3][4]
GSK2801 Mouse (Liver Regeneration)30 mg/kg/dayNot specified[5]
Experimental Protocol: Liver Regeneration Model (Carbon Tetrachloride-Induced Injury)

This protocol is a general guideline based on the available literature. Researchers should optimize parameters based on their specific experimental design.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Injury: Administer a single intraperitoneal (IP) injection of carbon tetrachloride (CCl4) dissolved in corn oil.

  • This compound Formulation:

    • A suggested vehicle for in vivo administration is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

    • Prepare fresh on the day of use.

  • Dosage and Administration:

    • Based on pharmacokinetic data, a starting dose could be in the range of 5-30 mg/kg. Dose-response studies are highly recommended.

    • Administer this compound or vehicle control via oral gavage or IP injection. The timing of administration relative to CCl4 injury (pre-treatment, co-treatment, or post-treatment) should be determined by the study's objectives.

  • Dosing Frequency and Duration:

    • Daily administration is a common starting point for in vivo efficacy studies. The duration will depend on the specific endpoints being measured (e.g., 24, 48, 72 hours for acute regeneration markers).

  • Endpoint Analysis:

    • Monitor animal weight and clinical signs.

    • Collect blood samples for analysis of liver enzymes (ALT, AST).

    • Harvest liver tissue for histological analysis (H&E staining), and immunohistochemistry for proliferation markers (e.g., Ki67, PCNA).

Experimental Protocol: Colitis Model

Details for the use of this compound in a colitis model are limited in the public domain. Researchers can adapt established colitis models (e.g., DSS or DNBS-induced) and incorporate this compound treatment arms.

  • Animal Model: Species and strain susceptible to the chosen colitis induction method (e.g., C57BL/6 or BALB/c mice).

  • Induction of Colitis: Administer Dextran Sulfate Sodium (DSS) in drinking water or perform intrarectal administration of 2,4-Dinitrobenzenesulfonic acid (DNBS).

  • This compound Formulation and Administration:

    • Use a suitable vehicle as described above.

    • Determine the optimal dose, route, and frequency of administration through pilot studies.

  • Endpoint Analysis:

    • Monitor body weight, stool consistency, and presence of blood (Disease Activity Index).

    • Measure colon length and weight at necropsy.

    • Perform histological analysis of colon tissue to assess inflammation and tissue damage.

    • Analyze cytokine levels in colon tissue homogenates.

Signaling Pathway and Experimental Workflow Diagrams

To aid in the conceptualization of experiments and understanding the mechanism of action, the following diagrams are provided.

BAZ2A_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention BAZ2A BAZ2A NoRC NoRC Complex BAZ2A->NoRC Forms complex with HDAC1 HDAC1 BAZ2A->HDAC1 Recruits DNMTs DNMTs BAZ2A->DNMTs Recruits SMARCA5 SMARCA5/SNF2H SMARCA5->NoRC rDNA Ribosomal DNA (rDNA) NoRC->rDNA Targets Histones Histones (H3, H4) NoRC->Histones Deacetylates Heterochromatin Heterochromatin Formation rDNA->Heterochromatin Histones->Heterochromatin HDAC1->Histones DNMTs->rDNA Methylates pRNA pRNA pRNA->BAZ2A Binds to TTF1 TTF1 TTF1->BAZ2A Recruits Transcription_Repression Repression of rRNA Transcription Heterochromatin->Transcription_Repression BAZ2_ICR This compound BAZ2_ICR->BAZ2A Inhibits Bromodomain

Caption: BAZ2A Signaling Pathway and Inhibition by this compound.

In_Vivo_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Disease_Induction Induce Disease (e.g., CCl4, DSS) Animal_Model->Disease_Induction Formulation Prepare this compound Formulation Disease_Induction->Formulation Dosing Administer this compound (Dose, Route, Frequency) Formulation->Dosing Monitoring Monitor Clinical Signs & Body Weight Dosing->Monitoring Sample_Collection Collect Blood & Tissues Monitoring->Sample_Collection Endpoint_Analysis Perform Endpoint Analysis (Histology, Biomarkers) Sample_Collection->Endpoint_Analysis

Caption: General In Vivo Experimental Workflow for this compound.

References

Application Notes and Protocols for BAZ2-ICR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of BAZ2-ICR, a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B.

Introduction to this compound

This compound is a cell-active and orally bioavailable small molecule inhibitor targeting the bromodomains of BAZ2A and BAZ2B.[1] It exhibits high selectivity, making it a valuable tool for studying the biological functions of these proteins in chromatin remodeling and gene regulation.[2][3] BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes.[4][5][6] BAZ2B is a subunit of the ISWI chromatin remodeling complexes, such as BRF-1 and BRF-5, which regulate nucleosome spacing and DNA accessibility.[7][8][9][10]

Physicochemical and Solubility Data

This compound is a white to off-white solid powder. It demonstrates favorable physicochemical properties for both in vitro and in vivo applications, including high aqueous solubility and cell permeability.[2]

Table 1: Quantitative Solubility and Physicochemical Data for this compound

PropertyValueSolvent/ConditionsReference
Molecular Weight 357.41 g/mol -[2]
Solubility in DMSO Up to 100 mM (35.74 mg/mL)Dimethyl sulfoxide[2][3]
Solubility in Ethanol Up to 100 mM (35.74 mg/mL)Ethanol[3]
Aqueous Solubility 25 mMD₂O[2]
LogD 1.05-[2]
In Vivo Bioavailability 70% (mouse)Oral and intravenous gavage[2]

Preparation of this compound Solutions

Proper preparation of this compound solutions is critical for experimental success. The following protocols provide guidance for preparing stock solutions and working solutions for various applications.

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO or ethanol to the vial of this compound. For example, to a 1 mg vial of this compound (MW: 357.41), add 279.79 µL of solvent.

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Aqueous Working Solutions

For cell-based assays, it is recommended to dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Experimental Workflow for this compound Preparation

The following diagram illustrates a typical workflow for preparing this compound for experimental use.

G cluster_storage Storage cluster_prep Stock Solution Preparation cluster_storage2 Stock Solution Storage cluster_working Working Solution Preparation storage This compound Powder (-20°C / -80°C) weigh Equilibrate and Weigh Powder storage->weigh dissolve Dissolve in DMSO or Ethanol weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot stock_storage Store at -20°C or -80°C aliquot->stock_storage dilute Dilute Stock in Assay Buffer/Medium stock_storage->dilute experiment Perform Experiment dilute->experiment Use Immediately G cluster_norc NoRC Complex BAZ2A BAZ2A SMARCA5 SMARCA5 (SNF2H) BAZ2A->SMARCA5 associates with rDNA Ribosomal DNA (rDNA) BAZ2A->rDNA recruited to HDAC HDACs BAZ2A->HDAC recruits DNMT DNMTs BAZ2A->DNMT recruits SMARCA5->rDNA recruited to Histone_Deacetylation Histone Deacetylation HDAC->Histone_Deacetylation DNA_Methylation DNA Methylation DNMT->DNA_Methylation Heterochromatin Heterochromatin Formation Histone_Deacetylation->Heterochromatin DNA_Methylation->Heterochromatin Silencing rRNA Gene Silencing Heterochromatin->Silencing G cluster_iswi BAZ2B/ISWI Complexes BAZ2B BAZ2B SMARCA1 SMARCA1 (SNF2L) BAZ2B->SMARCA1 forms BRF-1 SMARCA5 SMARCA5 (SNF2H) BAZ2B->SMARCA5 forms BRF-5 Nucleosome Nucleosome SMARCA1->Nucleosome acts on ADP_Pi ADP + Pi SMARCA1->ADP_Pi SMARCA5->Nucleosome acts on SMARCA5->ADP_Pi Sliding Nucleosome Sliding Nucleosome->Sliding undergoes ATP ATP ATP->SMARCA1 hydrolyzes ATP->SMARCA5 hydrolyzes Accessibility Altered DNA Accessibility Sliding->Accessibility Transcription Transcription Accessibility->Transcription Repair DNA Repair Accessibility->Repair

References

Application Notes and Protocols for BAZ2-ICR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAZ2-ICR is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, making it a valuable tool for studying their role in chromatin remodeling and gene regulation.[1] Proper reconstitution and storage are critical for maintaining its activity and ensuring experimental reproducibility. This document provides detailed protocols for the handling and storage of this compound.

Chemical Properties and Solubility

This compound is a small molecule inhibitor with the molecular formula C₂₀H₁₉N₇ and a molecular weight of 357.41.[2][3] It is a crystalline solid that exhibits high solubility in various solvents, a key property for its use in in vitro and in vivo studies.[1][2]

PropertyValueSolventsReference
Molecular Weight 357.4 g/mol -[2]
Solubility 25 mMD₂O[1][4][5][6]
<35.74 mg/mLDMSO[7]
20 mg/mLDMF[2]
<35.74 mg/mLEthanol[7]
0.5 mg/mLDMF:PBS (pH 7.2) (1:1)[2]
Log D 1.05-[1][4][5]

Reconstitution Protocol

This protocol describes the preparation of a stock solution of this compound. It is recommended to prepare a concentrated stock solution which can then be diluted to the desired experimental concentration.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Solvent Addition: Based on the desired stock concentration, add the appropriate volume of anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 279.7 µL of DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (37°C) can be applied if necessary to aid dissolution.

  • Aliquotting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

Storage Protocol

Proper storage of this compound is crucial for maintaining its stability and activity over time.

Stock Solution Storage:

  • Short-term (up to 1 month): Store aliquots at -20°C.[4]

  • Long-term (up to 6 months): For extended storage, aliquots should be kept at -80°C.[4]

Solid Form Storage:

  • The solid, powdered form of this compound is stable for at least 4 years when stored at -20°C.[2]

Experimental Workflow

The following diagram illustrates the general workflow from receiving the compound to its use in experiments.

G cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation storage_solid Solid this compound (Store at -20°C) reconstitution Reconstitute in DMSO storage_solid->reconstitution storage_solution Stock Solution (Store at -20°C or -80°C) dilution Dilute to working concentration storage_solution->dilution aliquot Aliquot into single-use tubes reconstitution->aliquot aliquot->storage_solution assay Perform Assay (e.g., FRAP) dilution->assay G cluster_cellular Cellular Context cluster_inhibition Inhibition by this compound BAZ2A BAZ2A NoRC NoRC Complex BAZ2A->NoRC part of Chromatin Chromatin NoRC->Chromatin binds to GeneSilencing Gene Silencing Chromatin->GeneSilencing leads to BAZ2_ICR This compound BAZ2_ICR->BAZ2A inhibits

References

Determining the Effective Concentration of BAZ2-ICR in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAZ2-ICR is a potent and selective chemical probe that acts as a dual antagonist for the bromodomains of BAZ2A and BAZ2B, proteins implicated in chromatin remodeling and transcriptional regulation.[1][2] Elevated expression of BAZ2A has been observed in prostate cancer, highlighting the therapeutic potential of its inhibition.[1] This document provides detailed application notes and experimental protocols for determining the effective concentration of this compound in a cellular context, ensuring accurate and reproducible results for researchers investigating its biological function and therapeutic applications.

Introduction to this compound

This compound is a cell-active small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains.[2] This inhibition prevents the recruitment of the BAZ2-containing nucleolar remodeling complex (NoRC) to chromatin, thereby modulating gene expression.[2][3] this compound exhibits good selectivity over other bromodomain families, particularly the BET family (e.g., BRD4), making it a valuable tool for specifically probing BAZ2 function.[1][2]

Mechanism of Action

BAZ2A and BAZ2B are components of the ISWI (Imitation Switch) family of chromatin remodeling complexes.[2] The bromodomain within these proteins recognizes and binds to acetylated histone tails, tethering the remodeling complex to specific chromatin regions. The NoRC complex, containing BAZ2A, is known to be involved in the repression of ribosomal RNA (rRNA) genes.[2][3] By occupying the bromodomain's binding pocket, this compound prevents this interaction, leading to alterations in chromatin structure and gene transcription.

BAZ2_ICR_Mechanism_of_Action cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Acetylated_Histone Acetylated Histone BAZ2_Bromodomain BAZ2 Bromodomain Acetylated_Histone->BAZ2_Bromodomain recognizes NoRC_Complex NoRC Complex BAZ2_Bromodomain->NoRC_Complex recruits Gene_Silencing Gene Silencing NoRC_Complex->Gene_Silencing leads to BAZ2_ICR This compound BAZ2_Bromodomain_Inhibited BAZ2 Bromodomain BAZ2_ICR->BAZ2_Bromodomain_Inhibited binds to Blocked_Recruitment Blocked Recruitment BAZ2_Bromodomain_Inhibited->Blocked_Recruitment results in

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various assays.

Table 1: In Vitro Binding Affinity and Potency
TargetAssay TypeValueReference
BAZ2AIsothermal Titration Calorimetry (ITC)Kd = 109 nM[1][2][4]
BAZ2BIsothermal Titration Calorimetry (ITC)Kd = 170 nM[1][2][4]
BAZ2AAlphaScreenIC50 = 130 nM[1][4]
BAZ2BAlphaScreenIC50 = 180 nM[1][4]
CECR2Isothermal Titration Calorimetry (ITC)Kd = 1.55 µM[1][2]
Table 2: Cellular Activity and Recommended Concentrations
Assay TypeCell LineConcentrationEffectReference
Fluorescence Recovery After Photobleaching (FRAP)U2OS1 µMDisplacement of BAZ2A from chromatin[1][2][4]
General Cellular UseVarious500 nM - 1 µMRecommended starting range for cellular assays[1]

Experimental Protocols

To determine the effective concentration of this compound in a specific cell line, a combination of target engagement, functional, and phenotypic assays is recommended.

Experimental_Workflow Start Start: Hypothesis Target_Engagement 1. Target Engagement Assays (CETSA, FRAP) Start->Target_Engagement Functional_Assays 2. Functional Assays (ChIP-qPCR) Target_Engagement->Functional_Assays Phenotypic_Assays 3. Phenotypic Assays (Cell Viability, Gene Expression) Functional_Assays->Phenotypic_Assays Data_Analysis 4. Data Analysis & Dose-Response Phenotypic_Assays->Data_Analysis Conclusion Determine Effective Concentration Data_Analysis->Conclusion

Caption: Recommended experimental workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment.[5] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest to 70-80% confluency.

    • Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for 1-4 hours.

  • Heating:

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[6][7]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Detection:

    • Analyze the amount of soluble BAZ2A or BAZ2B protein in each sample by Western blotting or other sensitive protein detection methods like ELISA or mass spectrometry.

    • A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of this compound.

Chromatin Immunoprecipitation (ChIP)

ChIP assays can be used to determine if this compound treatment alters the association of BAZ2A/B with specific genomic loci, such as rRNA gene promoters.

Protocol:

  • Cell Treatment and Crosslinking:

    • Treat cells with the desired concentration of this compound and a vehicle control.

    • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the crosslinking reaction by adding glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.[9]

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific for BAZ2A or BAZ2B. A negative control with a non-specific IgG should be included.[10]

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[11]

    • Elute the chromatin from the beads.

  • Reverse Crosslinking and DNA Purification:

    • Reverse the protein-DNA crosslinks by heating at 65°C overnight.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a PCR purification kit.

  • Analysis:

    • Quantify the enrichment of specific DNA sequences (e.g., rRNA gene promoters) by quantitative PCR (qPCR). A decrease in the amount of precipitated target DNA in this compound-treated cells compared to the control indicates successful displacement of BAZ2 from chromatin.

Cell Viability/Proliferation Assay

To determine the phenotypic consequence of BAZ2 inhibition, cell viability or proliferation assays are essential. This helps to establish a dose-response relationship and calculate an IC50 value for the antiproliferative effect.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment:

    • The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 50 µM). Include a vehicle-only control.

  • Incubation:

    • Incubate the cells for a period relevant to their doubling time (e.g., 48, 72, or 96 hours).

  • Viability Assessment:

    • Measure cell viability using a suitable method, such as MTT, MTS, or a resazurin-based assay (e.g., alamarBlue). These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis:

    • Normalize the results to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).[12][13]

Conclusion

Determining the effective concentration of this compound requires a multi-faceted approach. It is recommended to start with target engagement assays like CETSA to confirm that the compound interacts with BAZ2A/B in your cellular system and to determine a concentration range for further experiments. Subsequently, functional assays such as ChIP-qPCR can elucidate the on-target mechanism of action. Finally, phenotypic assays will reveal the ultimate biological consequence of BAZ2 inhibition. By systematically applying these protocols, researchers can confidently establish an effective concentration of this compound for their specific experimental context.

References

Application Notes and Protocols for BAZ2-ICR Treatment in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAZ2-ICR is a potent and selective chemical probe that acts as a dual antagonist of the BAZ2A and BAZ2B bromodomains.[1][2][3] Bromodextrins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in chromatin remodeling and gene regulation.[4][5][6] BAZ2A, also known as TIP5, is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes.[2][7] Elevated expression of BAZ2A has been observed in prostate cancer, suggesting its potential as a therapeutic target.[2][3]

This compound provides a valuable tool for investigating the cellular functions of BAZ2A and BAZ2B. These application notes provide detailed protocols for utilizing this compound in various cellular assays to probe its biological effects.

Data Presentation

In Vitro Binding and Cellular Potency of this compound
TargetAssay TypePotency (IC₅₀)Binding Affinity (Kd)Reference
BAZ2AAlphaScreen130 nM109 nM (ITC)[1][2][8]
BAZ2BAlphaScreen180 nM170 nM (ITC)[1][2][8]
Selectivity Profile of this compound
Off-TargetAssay TypeBinding Affinity (Kd) / InhibitionSelectivity Fold (vs. BAZ2A)Reference
CECR2Isothermal Titration Calorimetry (ITC)1.55 µM~15-fold[2][8]
BRD4FRAP AssayNo displacement from chromatin at 1 µM>100-fold (biochemical)[2][8]
Panel of 47 BromodomainsThermal Shift AssayMinimal thermal shifts>100-fold for most[2][9]
Panel of 55 Receptors and Ion ChannelsCEREP ScreenNo significant activity at 10 µMHigh[2][8]

Signaling Pathway

Inhibition of BAZ2A/B by this compound disrupts the normal function of the chromatin remodeling complexes in which they reside. BAZ2A is a core component of the NoRC complex, which is recruited to ribosomal DNA (rDNA) to establish heterochromatin and silence transcription. This compound, by blocking the acetyl-lysine binding activity of the BAZ2A bromodomain, is expected to prevent the localization or function of the NoRC complex at its target sites, leading to changes in chromatin accessibility and gene expression.

BAZ2_Signaling cluster_nucleus Nucleus BAZ2_ICR This compound BAZ2AB BAZ2A/BAZ2B (Bromodomain) BAZ2_ICR->BAZ2AB Inhibits NoRC NoRC Complex BAZ2AB->NoRC Component of Gene_Expression Altered Gene Expression BAZ2AB->Gene_Expression Leads to Chromatin Chromatin NoRC->Chromatin Binds to Acetylated Histones rDNA rDNA NoRC->rDNA Represses Transcription Acetylated_Histones Acetylated Histones on Chromatin Chromatin->rDNA associated with

Caption: this compound inhibits the BAZ2A/B bromodomains, disrupting NoRC complex function and altering gene expression.

Experimental Protocols

Cell Culture

The human osteosarcoma cell line U2OS is a suitable model for Fluorescence Recovery After Photobleaching (FRAP) assays with this compound, as previously described.[1]

  • Growth Medium: DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[8]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[8]

  • Subculturing: Passage cells when they reach approximately 85% confluency, typically every 4-5 days at a split ratio of 1:4.[8]

Preparation of this compound Stock Solution
  • Solubility: this compound is soluble in DMSO up to 100 mM and in ethanol up to 100 mM.[10]

  • Stock Solution Preparation: Prepare a 10 mM stock solution in DMSO.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol is adapted from studies demonstrating the cellular target engagement of this compound.[1][2]

Objective: To confirm that this compound can displace BAZ2A from chromatin in living cells.

Materials:

  • U2OS cells

  • GFP-tagged BAZ2A expression vector

  • Transfection reagent

  • Glass-bottom imaging dishes

  • Confocal microscope with FRAP capabilities

  • This compound

  • Negative Control: As of the latest information, a specific inactive control compound for this compound has not been identified.[7] A useful control is a mutant version of BAZ2A (e.g., N1873F) that cannot bind to acetylated lysines, mimicking the effect of the inhibitor.[7][9]

Workflow Diagram:

FRAP_Workflow Seed_Cells 1. Seed U2OS cells on glass-bottom dishes Transfect 2. Transfect with GFP-BAZ2A Seed_Cells->Transfect Treat 3. Treat with this compound (e.g., 1 µM) or vehicle Transfect->Treat Pre_Bleach 4. Acquire pre-bleach images Treat->Pre_Bleach Bleach 5. Photobleach a region of interest (ROI) Pre_Bleach->Bleach Post_Bleach 6. Acquire post-bleach time-lapse images Bleach->Post_Bleach Analyze 7. Analyze fluorescence recovery kinetics Post_Bleach->Analyze

Caption: Workflow for the Fluorescence Recovery After Photobleaching (FRAP) assay.

Protocol:

  • Seed U2OS cells onto glass-bottom imaging dishes.

  • Transfect the cells with a vector expressing GFP-tagged full-length BAZ2A using a suitable transfection reagent.

  • Allow 24-48 hours for protein expression.

  • Treat the cells with the desired concentration of this compound (a concentration of 1 µM has been shown to be effective) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).[1][2]

  • Mount the dish on the stage of a confocal microscope equipped for FRAP.

  • Acquire several images before photobleaching to establish a baseline fluorescence intensity.

  • Select a region of interest (ROI) within the nucleus and photobleach the GFP signal using a high-intensity laser.

  • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Quantify the fluorescence intensity in the bleached region over time and normalize it to the pre-bleach intensity.

  • Calculate the mobile fraction and the half-maximal recovery time (t₁/₂). A faster recovery time for this compound-treated cells compared to vehicle-treated cells indicates displacement of GFP-BAZ2A from chromatin.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines (e.g., prostate cancer cell lines like LNCaP, C4-2B, DU 145, or PC3).

Materials:

  • Prostate cancer cell lines

  • 96-well cell culture plates

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Protocol:

  • Seed the chosen prostate cancer cell line into a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere overnight.

  • Prepare a serial dilution of this compound in the appropriate cell culture medium. Recommended concentrations for initial screening could range from 0.1 to 10 µM.

  • Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC₅₀ value.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To investigate the effect of this compound on the binding of BAZ2A or BAZ2B to specific genomic loci.

Materials:

  • Cells of interest

  • Formaldehyde

  • Glycine

  • Lysis and wash buffers

  • Sonicator or micrococcal nuclease

  • ChIP-grade antibody against BAZ2A or BAZ2B

  • Protein A/G magnetic beads

  • This compound

  • DNA purification kit

  • qPCR reagents or library preparation kit for sequencing

Protocol:

  • Culture cells to ~80-90% confluency.

  • Treat cells with this compound or vehicle for the desired time.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and lyse the cells to isolate the nuclei.

  • Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Perform immunoprecipitation overnight at 4°C with an antibody targeting BAZ2A or BAZ2B.

  • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes from the beads and reverse the cross-links by heating.

  • Purify the DNA.

  • Analyze the enrichment of specific DNA sequences by qPCR or proceed with library preparation for ChIP-seq analysis.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and treatment duration for this compound in your specific cellular assay.

References

BAZ2-ICR: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for BAZ2-ICR, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. This compound is a valuable tool for researchers and drug development professionals investigating the role of these bromodomains in chromatin remodeling, gene regulation, and various disease states. This guide includes supplier and purchasing information, key biochemical data, a detailed experimental protocol for assessing cellular activity, and a schematic of the BAZ2A/B signaling pathway.

Introduction

BAZ2A (also known as TIP5) and BAZ2B are related proteins that function as subunits of distinct chromatin remodeling complexes. The BAZ2A-containing Nucleolar Remodeling Complex (NoRC) plays a crucial role in the epigenetic silencing of ribosomal RNA (rRNA) genes. It is recruited to rRNA gene promoters where it mediates histone deacetylation and methylation, as well as DNA methylation, leading to a heterochromatic state and transcriptional repression.[1][2][3] The bromodomain of BAZ2A/B is essential for its function, recognizing acetylated histone tails and tethering the remodeling complex to specific chromatin regions.[4][5] Dysregulation of BAZ2A has been implicated in various cancers, making it an attractive target for therapeutic intervention.[6][7]

This compound is a cell-permeable small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains.[8] Its high selectivity and cellular activity make it an excellent probe for elucidating the biological functions of these proteins.[8][9]

Supplier and Purchasing Information

This compound is available from several commercial suppliers. Researchers should always refer to the supplier's certificate of analysis for the most accurate and up-to-date product information.

SupplierCatalog Number (Example)PurityAvailable Quantities
Tocris Bioscience 5266≥98% (HPLC)10 mg, 50 mg
MedchemExpress HY-1933699.95%10 mM (in DMSO), 5 mg, 10 mg, 50 mg, 100 mg
MedKoo Biosciences 406642>98%10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 500 mg, 1 g, 2 g
Cayman Chemical 17448≥98%1 mg, 5 mg, 10 mg, 25 mg
Sigma-Aldrich SML1276≥98% (HPLC)5 mg, 25 mg
Biosynth QRC19594Not specified10 mg, 25 mg, 50 mg, 100 mg

Quantitative Data

This compound exhibits high potency for BAZ2A and BAZ2B with excellent selectivity over other bromodomains.

TargetIC₅₀ (nM)K_d_ (nM)Selectivity
BAZ2A 130[2][10][11]109[2][10][11]>100-fold over most other bromodomains[2][10]
BAZ2B 180[2][10][11]170[2][10][11]10-15-fold over CECR2[2][9]

Signaling Pathway

The BAZ2A-containing NoRC complex is a key regulator of rRNA gene silencing. The following diagram illustrates the proposed signaling pathway and the mechanism of action for this compound.

BAZ2_Signaling_Pathway BAZ2A/NoRC-Mediated rRNA Gene Silencing Pathway cluster_recruitment Recruitment of NoRC cluster_norc NoRC Complex cluster_downstream Downstream Effects pRNA pRNA BAZ2A BAZ2A (TIP5) pRNA->BAZ2A binds TTF1 TTF-I TTF1->BAZ2A recruits SNF2h SNF2h BAZ2A->SNF2h complexes with HDACs HDACs BAZ2A->HDACs recruits HMTs HMTs BAZ2A->HMTs recruits DNMTs DNMTs BAZ2A->DNMTs recruits SNF2h->BAZ2A Chromatin Chromatin Condensation HDACs->Chromatin Histone Deacetylation HMTs->Chromatin Histone Methylation DNMTs->Chromatin DNA Methylation rRNA_silencing rRNA Gene Silencing Chromatin->rRNA_silencing leads to BAZ2_ICR This compound BAZ2_ICR->BAZ2A inhibits

BAZ2A/NoRC signaling pathway and this compound inhibition.

Experimental Protocols

Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol is a representative method for assessing the ability of this compound to displace BAZ2A from chromatin in living cells.[8][12]

Objective: To determine the effect of this compound on the mobility of GFP-tagged BAZ2A, indicating its displacement from chromatin.

Materials:

  • Human osteosarcoma (U2OS) cells

  • GFP-tagged BAZ2A expression vector

  • Transfection reagent

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Confocal microscope with FRAP capabilities

  • Image analysis software (e.g., ImageJ)

Experimental Workflow:

FRAP_Workflow A 1. Cell Culture and Transfection - Plate U2OS cells - Transfect with GFP-BAZ2A vector B 2. Compound Treatment - Incubate cells with this compound (e.g., 1 µM) or DMSO (vehicle) for a defined period A->B C 3. FRAP Imaging - Mount cells on confocal microscope - Acquire pre-bleach images B->C D 4. Photobleaching - Bleach a region of interest (ROI) in the nucleus with a high-intensity laser C->D E 5. Post-Bleach Imaging - Acquire a time-series of images to monitor fluorescence recovery in the ROI D->E F 6. Data Analysis - Measure fluorescence intensity in the ROI over time - Normalize data and calculate recovery kinetics E->F

Workflow for the FRAP assay.

Procedure:

  • Cell Culture and Transfection:

    • Culture U2OS cells in appropriate medium until they reach 70-80% confluency.

    • Transfect the cells with the GFP-BAZ2A expression vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow cells to express the fusion protein for 24-48 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration.

    • Treat the transfected cells with the this compound or vehicle control and incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • FRAP Imaging:

    • Mount the treated cells on the stage of a confocal microscope equipped for FRAP.

    • Identify cells expressing moderate levels of GFP-BAZ2A.

    • Acquire several pre-bleach images of the selected cells at low laser power.

  • Photobleaching:

    • Define a region of interest (ROI) within the nucleus of a selected cell.

    • Use a high-intensity laser to photobleach the fluorescence within the ROI.

  • Post-Bleach Imaging:

    • Immediately after bleaching, acquire a time-series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The frequency and duration of image acquisition will depend on the mobility of the protein.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time-series.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Normalize the fluorescence recovery data.

    • Plot the normalized fluorescence intensity as a function of time and fit the data to an appropriate model to determine the mobile fraction and the half-time of recovery (t½). A faster recovery time for this compound-treated cells compared to the vehicle control indicates displacement of GFP-BAZ2A from chromatin.

Conclusion

This compound is a well-characterized and selective chemical probe for the BAZ2A and BAZ2B bromodomains. The information and protocols provided in this document are intended to facilitate the use of this compound in research and drug discovery efforts targeting chromatin-modifying enzymes.

References

Troubleshooting & Optimization

BAZ2-ICR off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using BAZ2-ICR, a chemical probe for the BAZ2A and BAZ2B bromodomains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, selective, and cell-active small molecule inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][3][4] It is used as a chemical probe to study the biological functions of these proteins in chromatin remodeling and gene regulation.[3][4]

Q2: What is the recommended concentration of this compound for cell-based assays?

The recommended concentration for cellular use is between 500 nM and 1 µM.[5] A concentration of 1 µM has been shown to effectively displace BAZ2A from chromatin in cellular assays.[6]

Q3: Is there a negative control compound available for this compound?

Currently, a validated negative control compound for this compound has not been identified.[7] When designing experiments, it is crucial to include other controls to distinguish on-target from off-target effects. (see Mitigation Strategies section).

Q4: What are the known off-targets of this compound?

The primary known off-target of this compound is the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).[6][7] this compound exhibits approximately 10-15 fold selectivity for BAZ2A/B over CECR2.[6][7] In a broader screening against 55 different receptors (CEREP screen), this compound showed a clean off-target profile.[4][5]

Off-Target Profile of this compound

The following tables summarize the selectivity and potency of this compound against its primary targets and key off-targets.

Table 1: Potency and Selectivity of this compound

TargetIC₅₀ (nM)K_d_ (nM)Selectivity vs. BAZ2A
BAZ2A1301091x
BAZ2B180170~0.8x
CECR2-1550~14x
BRD4>50,000->380x

Data compiled from multiple sources.[1][6][7]

Table 2: Summary of Off-Target Screening

Screening PanelNumber of TargetsResult
CEREP Screen55 receptorsClean profile at 10 µM
Bromodomain Panel (Thermal Shift Assay)47 human bromodomainsActive against CECR2 (15-fold selective for BAZ2A)

Data compiled from multiple sources.[4][5][7]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: No observable phenotype after this compound treatment.

  • Possible Cause 1: Insufficient target engagement.

    • Solution: Confirm target engagement using a direct cellular assay like the Fluorescence Recovery After Photobleaching (FRAP) assay described below. This assay will verify that this compound is displacing BAZ2A from chromatin in your specific cell line.

  • Possible Cause 2: BAZ2A/B function is not critical for the observed phenotype in your experimental context.

    • Solution: Consider alternative biological readouts. BAZ2A/B are involved in chromatin remodeling and transcriptional regulation, so assess changes in gene expression (e.g., via qPCR or RNA-seq) for known BAZ2A/B target genes.

  • Possible Cause 3: Compound inactivity.

    • Solution: Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh stock solutions and protect them from light and multiple freeze-thaw cycles.

Issue 2: Observed phenotype may be due to off-target effects.

  • Possible Cause 1: Inhibition of CECR2.

  • Possible Cause 2: Non-specific effects.

    • Solution: Since a dedicated negative control is unavailable, use genetic knockdown (siRNA or shRNA) of BAZ2A and/or BAZ2B. A phenotype that is recapitulated by genetic knockdown is more likely to be an on-target effect of this compound.

Issue 3: Variability in experimental results.

  • Possible Cause 1: Inconsistent cell culture conditions.

    • Solution: Maintain consistent cell density, passage number, and growth conditions, as the epigenetic state of cells can influence their response to bromodomain inhibitors.

  • Possible Cause 2: Inconsistent compound dosage.

    • Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. The recommended range is a starting point, but empirical determination is crucial.

Experimental Protocols

Protocol 1: Fluorescence Recovery After Photobleaching (FRAP) for BAZ2A Target Engagement

This protocol is designed to confirm that this compound can displace BAZ2A from chromatin in living cells.

Materials:

  • Human U2OS (osteosarcoma) cells

  • Expression vector for GFP-tagged full-length human BAZ2A

  • Transfection reagent

  • Live-cell imaging medium

  • This compound

  • Confocal microscope with FRAP capabilities

Methodology:

  • Cell Culture and Transfection:

    • Plate U2OS cells on glass-bottom dishes suitable for live-cell imaging.

    • Transfect the cells with the GFP-BAZ2A expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow cells to express the fusion protein for 24-48 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in a live-cell imaging medium to the final desired concentration (e.g., 1 µM).

    • Incubate the transfected cells with the this compound-containing medium for at least 1 hour before imaging.

  • FRAP Imaging:

    • Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

    • Identify a cell expressing a moderate level of GFP-BAZ2A, with clear nuclear localization.

    • Pre-bleach Imaging: Acquire 5-10 images of the selected region of interest (ROI) within the nucleus at low laser power to establish a baseline fluorescence intensity.

    • Photobleaching: Use a high-intensity laser pulse to photobleach the GFP signal within the defined ROI.

    • Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The imaging frequency should be adjusted based on the expected recovery speed.

  • Data Analysis:

    • Measure the fluorescence intensity of the bleached region, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.

    • Normalize the fluorescence intensity of the bleached region to correct for photobleaching during image acquisition.

    • Plot the normalized fluorescence intensity over time. A faster recovery half-life in this compound-treated cells compared to vehicle-treated cells indicates the displacement of GFP-BAZ2A from chromatin.

Signaling Pathways and Workflows

BAZ2A in the NoRC Complex

BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in chromatin remodeling and transcriptional repression. The diagram below illustrates the known interactions of BAZ2A within this complex.

BAZ2A_NoRC_Pathway cluster_NoRC Nucleolar Remodeling Complex (NoRC) cluster_Chromatin Chromatin BAZ2A BAZ2A SNF2H SNF2H (SMARCA5) ATPase BAZ2A->SNF2H interacts with Histones Histones (e.g., H3K14ac) BAZ2A->Histones binds to (via Bromodomain) RNA pRNA BAZ2A->RNA binds to TOP2A TOP2A BAZ2A->TOP2A interacts with Cohesin Cohesin BAZ2A->Cohesin interacts with DNA rDNA SNF2H->DNA remodels Repression Transcriptional Repression NoRC_node->Repression leads to

Caption: BAZ2A interaction within the NoRC complex.

Experimental Workflow for Assessing Off-Target Effects

The following diagram outlines a logical workflow to investigate and mitigate potential off-target effects of this compound.

Off_Target_Workflow Start Phenotype observed with this compound Control_Exp Perform Control Experiments Start->Control_Exp siRNA siRNA/shRNA knockdown of BAZ2A/BAZ2B Control_Exp->siRNA Genetic Control Orthogonal_Probe Use structurally distinct BAZ2A/B inhibitor (e.g., GSK2801) Control_Exp->Orthogonal_Probe Pharmacological Control Phenotype_Reproduced Phenotype Reproduced? siRNA->Phenotype_Reproduced Orthogonal_Probe->Phenotype_Reproduced On_Target Conclusion: Phenotype is likely ON-TARGET Phenotype_Reproduced->On_Target Yes Off_Target Conclusion: Phenotype may be OFF-TARGET Phenotype_Reproduced->Off_Target No

Caption: Workflow to validate on-target effects.

References

BAZ2-ICR Cytotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assessing BAZ2-ICR cytotoxicity in cell lines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of BAZ2A and BAZ2B (Bromodomain-adjacent to zinc finger domains 2A and 2B).[1] BAZ2A and BAZ2B are components of chromatin remodeling complexes that play a role in regulating gene transcription. By binding to the bromodomains of BAZ2A and BAZ2B, this compound prevents their interaction with acetylated histones, thereby modulating the expression of target genes involved in cell proliferation and survival.

Q2: In which cell lines has this compound been tested?

A2: this compound has been evaluated in various cell lines, primarily in the context of cancer research. While comprehensive public data on its cytotoxic IC50 values across a wide panel of cell lines is limited, its effects have been studied in prostate cancer cell lines due to the observed overexpression of BAZ2A in this cancer type.[1]

Q3: What is the recommended concentration range for using this compound in cell-based assays?

A3: The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. A recommended starting range for cellular use is between 500 nM and 1 µM.[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: What solvents can be used to dissolve and dilute this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the assessment of this compound cytotoxicity.

Problem Possible Cause Suggested Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogeneous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
No significant cytotoxicity observed - this compound concentration is too low- Cell line is resistant to this compound- Incubation time is too short- Assay is not sensitive enough- Perform a dose-response experiment with a wider concentration range.- Consider that single-agent this compound may have modest cytotoxic effects in some cell lines.- Extend the incubation time (e.g., 48 or 72 hours).- Try a more sensitive cytotoxicity assay (e.g., apoptosis assay).
High background signal in control wells - Contamination of cell culture- Cytotoxicity of the vehicle (DMSO)- Reagent issues- Regularly check cell cultures for contamination.- Ensure the final DMSO concentration is non-toxic to the cells.- Use fresh reagents and follow the manufacturer's protocol carefully.
Unexpected cell morphology changes - Off-target effects of this compound- Cellular stress response- Review the selectivity profile of this compound; it has high selectivity but some off-target activity against CECR2 at higher concentrations.[1]- Observe cells at multiple time points to monitor morphological changes.

Quantitative Data Summary

Due to the limited availability of publicly accessible, direct cytotoxicity IC50 values for this compound across a wide range of cell lines, a comprehensive table cannot be provided at this time. The primary literature focuses on the biochemical potency of this compound.

Target Assay Type IC50 / Kd Reference
BAZ2AAlphaScreenIC50 = 130 nM[1]
BAZ2BAlphaScreenIC50 = 180 nM[1]
BAZ2AIsothermal Titration Calorimetry (ITC)Kd = 109 nM[1]
BAZ2BIsothermal Titration Calorimetry (ITC)Kd = 170 nM[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include vehicle control, untreated control, and a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a separate 96-well plate.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the positive control.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of BAZ2A/B Inhibition Leading to Cell Cycle Arrest and Apoptosis

BAZ2_Inhibition_Pathway cluster_inhibition This compound Action cluster_chromatin Chromatin Remodeling cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction BAZ2_ICR This compound BAZ2AB BAZ2A/B Bromodomains BAZ2_ICR->BAZ2AB Inhibits Chromatin Chromatin Accessibility BAZ2AB->Chromatin Regulates Transcription Altered Gene Transcription Chromatin->Transcription p21 p21 (CDKN1A) Upregulation Transcription->p21 Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., increased Bax/Bcl-2 ratio) Transcription->Bcl2_Family CDK_Cyclin CDK/Cyclin Inhibition p21->CDK_Cyclin Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) CDK_Cyclin->Cell_Cycle_Arrest Leads to Caspases Caspase Activation Bcl2_Family->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound inhibits BAZ2A/B, altering gene transcription and leading to cell cycle arrest and apoptosis.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding BAZ2_ICR_Prep 3. Prepare this compound Dilutions Cell_Seeding->BAZ2_ICR_Prep Treatment 4. Treat Cells (Include controls) BAZ2_ICR_Prep->Treatment Incubation 5. Incubate (24, 48, or 72 hours) Treatment->Incubation Assay_Choice 6. Choose Assay Incubation->Assay_Choice MTT_Assay MTT Assay (Metabolic Activity) Assay_Choice->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Assay_Choice->LDH_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase activity) Assay_Choice->Apoptosis_Assay Data_Acquisition 7. Data Acquisition (Plate Reader) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Data_Analysis 8. Calculate % Viability/ % Cytotoxicity Data_Acquisition->Data_Analysis IC50_Determination 9. Determine IC50 Data_Analysis->IC50_Determination

Caption: A typical workflow for determining the cytotoxicity of this compound in a cell line.

Troubleshooting Logic for High Signal in Negative Control Wells

Troubleshooting_High_Signal Start High Signal in Negative Control Wells Check_Contamination Check for Microbial Contamination Start->Check_Contamination Contamination_Positive Discard Culture, Thaw New Vial Check_Contamination->Contamination_Positive Yes Contamination_Negative No Contamination Found Check_Contamination->Contamination_Negative No Check_Vehicle_Toxicity Assess Vehicle (DMSO) Toxicity Contamination_Negative->Check_Vehicle_Toxicity Vehicle_Toxic Reduce Final DMSO Concentration Check_Vehicle_Toxicity->Vehicle_Toxic Yes Vehicle_Not_Toxic Vehicle is Not Toxic Check_Vehicle_Toxicity->Vehicle_Not_Toxic No Check_Reagents Check Assay Reagents (e.g., expired, improperly stored) Vehicle_Not_Toxic->Check_Reagents Reagents_Bad Use Fresh Reagents Check_Reagents->Reagents_Bad Yes Reagents_Good Reagents are OK Check_Reagents->Reagents_Good No Check_Cell_Health Evaluate Overall Cell Health and Passage Number Reagents_Good->Check_Cell_Health Cells_Unhealthy Use Lower Passage, Healthy Cells Check_Cell_Health->Cells_Unhealthy Yes Cells_Healthy Cells are Healthy Check_Cell_Health->Cells_Healthy No Further_Investigation Further Investigation Needed (e.g., instrument issue) Cells_Healthy->Further_Investigation

Caption: A decision tree to troubleshoot high background signals in negative control wells.

References

Troubleshooting inconsistent results with BAZ2-ICR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAZ2-ICR, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-active chemical probe that selectively inhibits the bromodomains of BAZ2A and BAZ2B.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. By binding to the acetyl-lysine binding pocket of BAZ2A and BAZ2B bromodomains, this compound displaces these proteins from chromatin, thereby modulating gene expression.[1][2] BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA (rRNA) genes and the establishment of heterochromatin.[1][4][5][6]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to two years. In solvent, stock solutions can be stored at -80°C for up to six months and at -20°C for one month.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[7]

Q3: What are the known binding affinities of this compound for its primary targets?

The binding affinities of this compound have been determined by various biochemical and biophysical assays. The following table summarizes the key quantitative data:

TargetAssay TypeValueReference
BAZ2AIC50 (AlphaScreen)130 nM[8][9]
BAZ2BIC50 (AlphaScreen)180 nM[8][9]
BAZ2AKd (ITC)109 nM[8][9]
BAZ2BKd (ITC)170 nM[8][9]

Q4: Does this compound have any known off-targets?

This compound is a highly selective inhibitor. A screening against 47 human bromodomains revealed that it has a 10- to 15-fold selectivity for BAZ2A/B over CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).[3][8][10] Its affinity for CECR2 (Kd = 1.55 µM) is significantly lower than for its primary targets.[2][8][10] In a broader panel of 55 receptors and ion channels, this compound showed a clean profile with no significant off-target activities at a concentration of 10 µM.[11]

Troubleshooting Inconsistent Results

Q5: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Inconsistent IC50 values can arise from several factors:

  • Compound Solubility: this compound has good solubility in DMSO and ethanol.[12] However, precipitation of the compound in aqueous assay buffers can lead to variability. Ensure that the final concentration of the solvent is compatible with your assay system and does not cause precipitation. It may be necessary to warm and use sonication to fully dissolve the compound in stock solutions.[1]

  • Cell-Based Assay Variability:

    • Cell Density: The density of cells at the time of treatment can influence the apparent potency of an inhibitor. Ensure consistent cell seeding densities across all experiments.

    • Cell Passage Number: High passage numbers can lead to phenotypic drift and altered sensitivity to inhibitors. It is advisable to use cells within a defined passage number range.

    • Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses. Regularly test your cell lines for mycoplasma contamination.

  • Assay-Specific Factors:

    • Reagent Quality: Ensure the quality and consistency of all reagents, including recombinant proteins, antibodies, and substrates.

    • Incubation Times: Adhere to consistent incubation times for compound treatment and assay development.

Q6: I am not observing the expected cellular phenotype after treating with this compound. What should I check?

  • Cellular Uptake and Compound Stability: While this compound is cell-permeable, its stability in your specific cell culture medium and conditions should be considered.[8] Ensure that the compound is not rapidly degrading.

  • Target Expression Levels: Confirm that your cell line expresses BAZ2A and/or BAZ2B at sufficient levels for a measurable effect.

  • Functional Redundancy: BAZ2A and BAZ2B are homologous proteins. Functional redundancy might mask the effect of inhibiting only one isoform. This compound inhibits both, but the relative expression and importance of each in your system may vary.

  • Downstream Readout: The chosen readout for assessing the effect of this compound should be sensitive and directly related to BAZ2 function. For example, measuring changes in rRNA expression or chromatin accessibility at BAZ2 target genes.

  • Off-Target Effects of Other Reagents: If using other chemical tools in combination with this compound, consider potential off-target effects that might confound the results.

Experimental Protocols

Fluorescence Recovery After Photobleaching (FRAP)

This protocol is adapted from the original study describing this compound and is intended to assess the ability of the inhibitor to displace BAZ2A from chromatin in living cells.[2]

1. Cell Culture and Transfection:

  • Plate U2OS (human osteosarcoma) cells on glass-bottom dishes suitable for live-cell imaging.
  • Transfect cells with a vector expressing GFP-tagged full-length human BAZ2A using a suitable transfection reagent.
  • As a control, a mutant version of BAZ2A (N1873F) that does not bind acetylated lysines can be used to mimic the effect of inhibitor binding.[2]
  • Allow cells to express the fusion protein for 24-48 hours.

2. Cell Treatment:

  • Treat the cells with 1 µM this compound in complete culture medium. An untreated control and a vehicle control (e.g., DMSO) should be included.
  • To enhance the assay window, cells can be pre-treated with a histone deacetylase (HDAC) inhibitor like SAHA (suberoylanilide hydroxamic acid) to increase global histone acetylation.[10]

3. Image Acquisition:

  • Use a confocal microscope equipped for live-cell imaging and FRAP experiments.
  • Identify a cell expressing GFP-BAZ2A with clear nuclear localization.
  • Acquire a series of pre-bleach images of a defined region of interest (ROI) within the nucleus.
  • Photobleach the ROI using a high-intensity laser beam.
  • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

4. Data Analysis:

  • Measure the fluorescence intensity in the bleached ROI over time.
  • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.
  • Normalize the fluorescence recovery data.
  • Calculate the mobile fraction and the half-maximal recovery time (t½). A faster recovery time for this compound-treated cells compared to untreated cells indicates displacement of GFP-BAZ2A from chromatin.[7]

Chromatin Immunoprecipitation (ChIP)

This protocol provides a general framework for performing ChIP to investigate the effect of this compound on the chromatin occupancy of BAZ2A.

1. Cell Culture and Cross-linking:

  • Grow cells to 80-90% confluency.
  • Treat cells with this compound at the desired concentration and for the appropriate duration.
  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.[13]
  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.[13]

2. Cell Lysis and Chromatin Shearing:

  • Harvest and lyse the cells to isolate the nuclei.
  • Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 base pairs. Optimization of sonication conditions is critical.[14]

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.
  • Incubate the pre-cleared chromatin with an antibody specific for BAZ2A overnight at 4°C. A non-specific IgG should be used as a negative control.
  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
  • Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
  • Treat with RNase A and Proteinase K to remove RNA and proteins.
  • Purify the DNA using a PCR purification kit.

6. Analysis:

  • Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) or perform sequencing (ChIP-seq) for genome-wide analysis.

AlphaScreen Assay

This protocol outlines the general steps for an in vitro AlphaScreen assay to measure the inhibitory activity of this compound on the interaction between a BAZ2 bromodomain and an acetylated histone peptide.

1. Reagents and Materials:

  • Recombinant His-tagged BAZ2A or BAZ2B bromodomain.
  • Biotinylated histone peptide containing an acetylated lysine residue (e.g., H3K14ac).[11]
  • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (or other appropriate bead types depending on the protein tags).
  • Assay buffer.
  • This compound and other test compounds.
  • 384-well microplates.

2. Assay Procedure:

  • Add the His-tagged BAZ2 bromodomain and the biotinylated histone peptide to the wells of the microplate.
  • Add this compound or other inhibitors at various concentrations.
  • Incubate the mixture to allow for binding to occur.
  • Add the Ni-chelate Acceptor beads and incubate.
  • Add the Streptavidin-coated Donor beads and incubate in the dark.

3. Signal Detection:

  • Read the plate on an AlphaScreen-capable plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity through the protein-peptide interaction.

4. Data Analysis:

  • Inhibitors will disrupt the interaction, leading to a decrease in the AlphaScreen signal.
  • Plot the signal as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

BAZ2A/NoRC-Mediated rRNA Gene Silencing

BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in silencing a subset of ribosomal RNA (rRNA) genes. This process is essential for regulating ribosome biogenesis and cell growth.

BAZ2A_NoRC_pathway BAZ2A BAZ2A (TIP5) NoRC NoRC Complex BAZ2A->NoRC SNF2H SNF2H (SMARCA5) SNF2H->NoRC rDNA rDNA Promoter NoRC->rDNA targets HDAC1 HDAC1 NoRC->HDAC1 recruits DNMTs DNMTs NoRC->DNMTs recruits pRNA pRNA pRNA->NoRC recruits Histone_Ac Histone Acetylation HDAC1->Histone_Ac removes DNA_Me DNA Methylation DNMTs->DNA_Me adds Repressive_Chromatin Repressive Chromatin Histone_Ac->Repressive_Chromatin DNA_Me->Repressive_Chromatin rRNA_Transcription_Silencing rRNA Transcription Silencing Repressive_Chromatin->rRNA_Transcription_Silencing BAZ2_ICR This compound BAZ2_ICR->BAZ2A inhibits

Caption: BAZ2A/NoRC-mediated rRNA gene silencing pathway.

General Experimental Workflow for this compound Characterization

This workflow outlines the typical steps involved in characterizing the effects of this compound in a research setting.

BAZ2_ICR_Workflow start Start in_vitro In Vitro Assays start->in_vitro alphascreen AlphaScreen (IC50) in_vitro->alphascreen itc ITC (Kd) in_vitro->itc cell_based Cell-Based Assays alphascreen->cell_based itc->cell_based frap FRAP (Target Engagement) cell_based->frap phenotypic Phenotypic Assays (e.g., Proliferation, Differentiation) cell_based->phenotypic molecular Molecular Assays frap->molecular phenotypic->molecular chip ChIP-qPCR/seq (Chromatin Occupancy) molecular->chip rnaseq RNA-seq (Gene Expression) molecular->rnaseq end End chip->end rnaseq->end

Caption: A typical experimental workflow for this compound.

Logical Relationship for Troubleshooting Inconsistent Cellular Activity

This diagram illustrates a decision-making process for troubleshooting when this compound does not produce the expected cellular effect.

Troubleshooting_Logic start Inconsistent Cellular Activity with this compound check_compound Verify Compound Integrity and Concentration start->check_compound check_cells Assess Cell Health and Target Expression start->check_cells check_assay Evaluate Assay Readout and Conditions start->check_assay solubility Solubility Issues? check_compound->solubility passage High Cell Passage? check_cells->passage readout Indirect Readout? check_assay->readout solubility->check_cells No optimize_sol Optimize Solubilization (e.g., sonication) solubility->optimize_sol Yes expression Low BAZ2A/B Expression? passage->expression No use_low_passage Use Low Passage Cells passage->use_low_passage Yes expression->check_assay No confirm_expression Confirm Expression (WB, qPCR) expression->confirm_expression Yes use_direct_readout Use Direct Readout (e.g., ChIP) readout->use_direct_readout Yes resolve Problem Resolved readout->resolve No optimize_sol->resolve use_low_passage->resolve confirm_expression->resolve use_direct_readout->resolve

Caption: Troubleshooting inconsistent cellular activity.

References

Optimizing BAZ2-ICR Concentration for Your Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAZ2-ICR, a potent and selective inhibitor of BAZ2A and BAZ2B bromodomains. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure optimal results in your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the BAZ2A and BAZ2B bromodomains.[1][2] It functions by binding to the acetyl-lysine binding pocket of these bromodomains, thereby preventing their interaction with acetylated histones and other proteins.[3] This inhibition disrupts the chromatin remodeling processes regulated by BAZ2A and BAZ2B, which play crucial roles in the regulation of non-coding RNAs and the maintenance of heterochromatic structures.[4][5]

Q2: What is the recommended concentration range for this compound in cellular assays?

A2: The recommended concentration for cellular use typically ranges from 500 nM to 1 µM.[2] A commonly effective concentration observed in cellular assays, such as the Fluorescence Recovery After Photobleaching (FRAP) assay, is 1 µM.[1][6][7][8][9]

Q3: What are the known IC50 and Kd values for this compound?

A3: this compound exhibits potent inhibition of both BAZ2A and BAZ2B. The half-maximal inhibitory concentrations (IC50) are approximately 130 nM for BAZ2A and 180 nM for BAZ2B.[1][6][10][11] The dissociation constants (Kd) have been determined to be around 109 nM for BAZ2A and 170 nM for BAZ2B.[1][6][10][11]

Q4: How selective is this compound? Are there any known off-targets?

A4: this compound is a highly selective inhibitor. It displays over 100-fold selectivity for BAZ2A/B over most other bromodomains.[1][2][6] Its most significant off-target is CECR2, for which it shows a 10- to 15-fold selectivity.[1][2][3] In a broader screening against 55 receptors and ion channels, this compound showed a clean off-target profile.[4][7] Importantly, it does not significantly inhibit BRD4 at concentrations effective for BAZ2A/B inhibition.[7]

Q5: What is the solubility and stability of this compound?

A5: this compound has high solubility, with a measured solubility of 25 mM in D2O.[1][4][10] It is also highly stable in mouse microsomes.[1][4] Stock solutions can be prepared in DMSO or ethanol. For storage, it is recommended to keep stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Quantitative Data Summary

For a quick reference, the key quantitative parameters of this compound are summarized in the tables below.

Table 1: Potency and Affinity of this compound

TargetIC50Kd
BAZ2A130 nM[1][6][10][11]109 nM[1][6][10][11]
BAZ2B180 nM[1][6][10][11]170 nM[1][6][10][11]

Table 2: Recommended Concentrations and Selectivity

ParameterValue
Recommended Cellular Concentration500 nM - 1 µM[2]
Selectivity over CECR210-15 fold[1][2][3]
Selectivity over other bromodomains>100 fold[1][2][6]

Key Experimental Protocols

Protocol 1: Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol is designed to confirm the cellular activity of this compound by measuring its ability to displace BAZ2A from chromatin.

Materials:

  • Human osteosarcoma cells (U2OS)

  • GFP-tagged BAZ2A full-length protein expression vector

  • Transfection reagent

  • This compound

  • Confocal microscope with FRAP capabilities

  • Cell culture medium and supplements

Methodology:

  • Cell Seeding: Seed U2OS cells on glass-bottom dishes suitable for microscopy.

  • Transfection: Transfect the cells with the GFP-BAZ2A expression vector using a suitable transfection reagent. Allow for protein expression for 24-48 hours.

  • Compound Treatment: Treat the transfected cells with 1 µM this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 1-4 hours).

  • Image Acquisition Setup: Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.

  • Pre-bleach Imaging: Acquire a few images of a selected cell nucleus expressing GFP-BAZ2A to establish a baseline fluorescence intensity.

  • Photobleaching: Use a high-intensity laser to bleach a defined region of interest (ROI) within the nucleus.

  • Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize the data to the pre-bleach intensity and correct for any photobleaching during image acquisition. Fit the recovery curve to a suitable model to determine the mobile fraction and the half-time of recovery (t1/2). A faster recovery time in this compound-treated cells compared to control indicates displacement of GFP-BAZ2A from chromatin.[1][6][7]

Visualizing Key Processes

To further aid in understanding the experimental and biological context of this compound, the following diagrams are provided.

BAZ2_Signaling_Pathway cluster_0 This compound Action cluster_1 Chromatin BAZ2_ICR This compound BAZ2A_B BAZ2A/B Bromodomain BAZ2_ICR->BAZ2A_B Inhibits Acetylated_Histones Acetylated Histones BAZ2A_B->Acetylated_Histones Binds to Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Initiates Gene_Regulation Gene Regulation Chromatin_Remodeling->Gene_Regulation Leads to FRAP_Workflow start Start: U2OS cells expressing GFP-BAZ2A treatment Treat with 1 µM this compound or Vehicle start->treatment pre_bleach Acquire Pre-bleach Images treatment->pre_bleach bleach Photobleach Nuclear Region of Interest pre_bleach->bleach post_bleach Acquire Post-bleach Time-lapse Images bleach->post_bleach analysis Analyze Fluorescence Recovery Rate post_bleach->analysis end End: Determine BAZ2A Mobility analysis->end

References

BAZ2-ICR stability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAZ2-ICR, a chemical probe for the BAZ2A and BAZ2B bromodomains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective small molecule inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][3] It is used as a chemical probe to study the functions of these proteins in chromatin remodeling and gene regulation.[2][3][4] BAZ2A, also known as TIP5, is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in silencing ribosomal RNA genes.[5]

Q2: How should I store this compound and what is its stability?

For long-term stability, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[6] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1]

Q3: In which solvents is this compound soluble?

This compound has very high solubility in D₂O (25 mM).[1][4][5] It is also soluble in various organic solvents. The table below summarizes its solubility in common laboratory solvents.[6]

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical & In Vitro Binding Properties

PropertyValueTargetAssayReference
Kd 109 nMBAZ2AITC[1][5][7]
170 nMBAZ2BITC[1][5][7]
1.55 µMCECR2ITC[5][8]
IC50 130 nMBAZ2AAlphaScreen[1][7]
180 nMBAZ2BAlphaScreen[1][7]
Thermal Shift (ΔTm) 5.2 °CBAZ2ADSF[5][8]
3.8 °CBAZ2BDSF[5][8]
2.0 °CCECR2DSF[5][8]
Solubility 25 mM-D₂O[1][4][5]
20 mg/ml-DMF[6]
10 mg/ml-DMSO[6]
10 mg/ml-Ethanol[6]
0.5 mg/ml-DMF:PBS (pH 7.2) (1:1)[6]
Log D 1.05--[1][4][5]

Table 2: Mouse Pharmacokinetic Parameters

ParameterValueDosingReference
Bioavailability (F) 70%5 mg/kg[1][4][5]
Clearance Moderate (~50% of mouse liver blood flow)5 mg/kg[1][4][5]
Stability HighIn mouse microsomes[1][4][5]

Troubleshooting Guides

Problem 1: Inconsistent or Weak Results in Cellular Assays

Possible Cause: The stability or cellular uptake of this compound may be compromised, or the target protein may not be expressed at sufficient levels.

Solutions:

  • Confirm Compound Integrity: Ensure this compound has been stored correctly. If in doubt, use a fresh stock.

  • Optimize Concentration: The recommended concentration for cellular use is between 500 nM and 1 µM.[7] Titrate the concentration to find the optimal dose for your specific cell line and assay.

  • Verify Target Expression: Confirm that BAZ2A and/or BAZ2B are expressed in your cell line at the protein level using Western Blot or proteomics.

  • Assess Cellular Engagement: Use a target engagement assay like the Fluorescence Recovery After Photobleaching (FRAP) assay to confirm that this compound is interacting with BAZ2A in living cells.[1][5][6]

  • Control for HDAC activity: In some experimental setups, such as FRAP assays for BAZ2A, using an HDAC inhibitor like SAHA can increase histone acetylation levels, which may be necessary to create a sufficient assay window.[4][5]

G cluster_0 Troubleshooting this compound Cellular Assay Failure start No or Weak Cellular Effect Observed q1 Is this compound stock solution fresh and properly stored? start->q1 sol1 Prepare fresh this compound stock from solid at -20°C. q1->sol1 No q2 Is BAZ2A/B expressed in the cell line? q1->q2 Yes sol1->q1 sol2 Confirm BAZ2A/B protein expression via Western Blot. q2->sol2 No q3 Is the this compound concentration optimal? q2->q3 Yes sol2->q2 sol3 Perform dose-response curve (e.g., 100 nM - 5 µM). q3->sol3 No q4 Is cellular target engagement confirmed? q3->q4 Yes sol3->q4 sol4 Perform FRAP or cellular thermal shift assay (CETSA). q4->sol4 No end_node Re-evaluate experimental design or hypothesis. q4->end_node Yes, but still no effect sol4->end_node

Fig 1. Troubleshooting workflow for this compound cellular assays.
Problem 2: Recombinant BAZ2A/B Protein Aggregation

Possible Cause: Recombinant proteins, especially at high concentrations required for structural or biophysical studies, can be prone to aggregation due to non-optimal buffer conditions.[9][10]

Solutions:

  • Optimize Buffer Conditions:

    • Salt Concentration: Aggregation can sometimes occur in low salt conditions. Test a range of salt concentrations (e.g., 150 mM to 500 mM NaCl or KCl) to find the optimal level for stability.[9][11]

    • pH: Ensure the buffer pH is not close to the isoelectric point (pI) of the BAZ2 protein, as proteins are least soluble at their pI.[10] Adjust the pH away from the pI.

    • Additives: Include stabilizing agents in the buffer. Glycerol (5-10%) can help reduce aggregation.[11]

  • Protein Concentration: Avoid excessively high protein concentrations.[10] If high concentrations are necessary, perform a final concentration step immediately before the experiment. During storage, keeping the protein at a lower concentration can improve stability.[12]

  • Temperature: Store purified protein at -80°C for long-term storage and minimize freeze-thaw cycles.[10] Some proteins are unstable at 4°C for extended periods.

Problem 3: Multiple Bands or No Signal in BAZ2A/B Western Blot

Possible Cause: Issues with the sample, antibody, or blotting procedure can lead to unexpected Western blot results.

Solutions:

  • No Signal:

    • Confirm Protein Transfer: Use a Ponceau S stain on the membrane after transfer to ensure proteins have successfully moved from the gel to the membrane.[13][14]

    • Check Antibody: Ensure the primary antibody is validated for Western blotting and recognizes the correct BAZ2 protein. Use a positive control lysate if available.[15]

    • Increase Protein Load: If BAZ2A/B is a low-abundance protein in your sample, you may need to load more total protein or enrich your sample via immunoprecipitation.[15]

  • Multiple Bands:

    • Protein Degradation: Always use fresh protease inhibitors in your lysis buffer and keep samples on ice to prevent degradation, which can lead to lower molecular weight bands.[13][16]

    • Post-Translational Modifications (PTMs): PTMs like phosphorylation can alter the apparent molecular weight of a protein.[17][18][19] The presence of different modified forms could result in multiple bands.

    • Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins. Optimize antibody concentrations and blocking conditions.[14][20]

Key Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol is used to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of this compound binding to BAZ2A/B.

  • Preparation: Dialyze the purified BAZ2A or BAZ2B protein extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve this compound in the final dialysis buffer.

  • Instrument Setup: Set the instrument (e.g., MicroCal VP-ITC) to the desired temperature (e.g., 15°C).[5]

  • Loading: Load the protein solution into the sample cell and the this compound solution into the titration syringe.

  • Titration: Perform an initial small injection (e.g., 2 µl) followed by a series of identical larger injections (e.g., 8 µl) with sufficient spacing between them to allow the signal to return to baseline.[5]

  • Data Analysis: Determine the heat of dilution by titrating the ligand into buffer alone and subtract this from the experimental data. Fit the integrated heat data to a single-site binding model to calculate the binding constant (KB), enthalpy (ΔH), and entropy (ΔS) of binding.[5]

G cluster_0 BAZ2A/NoRC Pathway BAZ2A BAZ2A (TIP5) Bromodomain NoRC NoRC Complex (BAZ2A + SNF2h) BAZ2A->NoRC Ac_Histone Acetylated Histone (e.g., H4K16ac) Ac_Histone->BAZ2A recruits rDNA rDNA Locus NoRC->rDNA binds Heterochromatin Heterochromatin Formation rDNA->Heterochromatin leads to Silencing rRNA Gene Silencing Heterochromatin->Silencing BAZ2_ICR This compound BAZ2_ICR->BAZ2A inhibits binding

Fig 2. Simplified BAZ2A/NoRC signaling pathway inhibited by this compound.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding, indicating interaction.

  • Reaction Mix: Prepare a reaction mixture containing the purified BAZ2A or BAZ2B protein in buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl), a fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control (e.g., DMSO).[5]

  • Thermal Cycling: Place the reaction mix in a real-time PCR instrument.[5] Program the instrument to gradually increase the temperature while continuously monitoring fluorescence.

  • Data Analysis: As the protein unfolds (melts), the dye binds to exposed hydrophobic regions, causing an increase in fluorescence. The Tm is the temperature at the midpoint of this transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with this compound. A positive ΔTm indicates that the ligand stabilizes the protein.[5][8]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a cellular imaging technique used to measure the dynamics of fluorescently labeled proteins, providing evidence of target engagement by a drug.[1]

  • Cell Preparation: Transfect cells (e.g., U2OS) with a plasmid encoding a GFP-tagged BAZ2A protein.[4][5]

  • Compound Treatment: Treat the transfected cells with this compound (e.g., 1 µM) or a vehicle control for a specified period.[1][5]

  • Photobleaching: Use a high-intensity laser to photobleach the GFP signal in a small, defined region of the nucleus where BAZ2A is localized.

  • Image Acquisition: Acquire a series of images at low laser intensity over time to monitor the recovery of fluorescence in the bleached region as unbleached GFP-BAZ2A molecules diffuse into it.

  • Data Analysis: Measure the fluorescence intensity in the bleached region over time. A faster recovery half-life for this compound-treated cells compared to control cells indicates that the inhibitor has displaced BAZ2A from less mobile chromatin-bound states, increasing its free diffusion.[5][6]

G cluster_0 FRAP Experimental Workflow for this compound A Transfect cells with GFP-BAZ2A plasmid B Treat cells with 1 µM this compound or Vehicle A->B C Photobleach a defined nuclear region B->C D Acquire time-lapse images of the bleached region C->D E Analyze fluorescence recovery rate D->E F Faster Recovery: Target Engagement Confirmed E->F This compound > Vehicle G Similar Recovery: No Target Engagement E->G This compound ≈ Vehicle

Fig 3. Workflow for assessing this compound target engagement using FRAP.

References

BAZ2-ICR negative control compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using the BAZ2-ICR chemical probe. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective chemical probe that targets the bromodomains of BAZ2A and BAZ2B.[1][2][3] It functions as an antagonist, inhibiting the interaction of these bromodomains with acetylated lysines on histone tails and other proteins.[4][5] This displacement from chromatin can be observed in cellular assays.[1][6]

Q2: Is there a recommended negative control compound for this compound?

Currently, a validated inactive negative control compound for this compound has not been identified.[4] This is a critical consideration for designing well-controlled experiments.

Q3: How can I design my experiments in the absence of a dedicated negative control for this compound?

Without a specific negative control, robust experimental design is crucial. Here are some recommended strategies:

  • Use of Structurally Unrelated Inhibitors: Employing a different, structurally distinct BAZ2A/B inhibitor, such as GSK2801, can help confirm that the observed phenotype is due to inhibition of the target and not an off-target effect of the this compound chemical scaffold.[2]

  • Dose-Response Curves: Establishing a clear dose-response relationship can strengthen the argument that the observed effect is target-mediated.

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of BAZ2A or BAZ2B could rescue the phenotype, providing strong evidence for on-target activity.

  • Orthogonal Assays: Confirming the phenotype with a different experimental modality (e.g., genetic knockdown of BAZ2A/B via siRNA or CRISPR) is a powerful validation technique.[2]

Q4: What are the recommended storage conditions and stability of this compound?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q5: What are the key quantitative parameters for this compound?

Please refer to the data tables below for detailed information on potency, selectivity, and physicochemical properties.

Quantitative Data

Table 1: Potency of this compound

TargetAssayValue
BAZ2AIC₅₀130 nM[1][5]
Kd109 nM[1][5]
BAZ2BIC₅₀180 nM[1][5]
Kd170 nM[1][5]

Table 2: Selectivity of this compound

Off-TargetSelectivity vs. BAZ2A/BMethod
CECR210-15 fold[1][4][5]Thermal Shift Assay, ITC
BRD4>100 fold[4]AlphaScreen, FRAP
Other Bromodomains>100 fold[1][5]Thermal Shift Assay
Panel of 55 receptors and ion channelsNo significant activity at 10 µM[4]CEREP screen

Table 3: Physicochemical and Pharmacokinetic Properties

PropertyValue
Molecular Weight357.42 g/mol [4]
Molecular FormulaC₂₀H₁₉N₇[4][7]
Solubility in D₂O25 mM[4]
LogD1.05[4]
Bioavailability (Mouse)70%[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or low cellular activity - Insufficient concentration or incubation time.- Compound degradation.- Low cell permeability in your specific cell line.- Perform a dose-response and time-course experiment. The recommended cellular concentration is 500 nM - 1 µM.[5]- Ensure proper storage of this compound.[1]- Verify target expression in your cell line.
Precipitation of the compound in media - Exceeding the solubility limit in aqueous solutions.- Prepare fresh dilutions from a DMSO stock for each experiment. This compound is highly soluble in DMSO (10 mg/ml) and DMF (20 mg/ml).[6]- If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1]
Inconsistent results between experiments - Variability in cell culture conditions (e.g., passage number, confluency).- Inconsistent preparation of this compound working solutions.- Maintain consistent cell culture practices.- Prepare fresh working solutions for each experiment from a validated stock.
Potential off-target effects - Although highly selective, off-target activity is always a possibility.- Refer to the FAQ on designing experiments without a negative control.- Use the lowest effective concentration of this compound.- Validate findings with orthogonal methods like siRNA/CRISPR.

Experimental Protocols

Fluorescence Recovery After Photobleaching (FRAP) Assay for Cellular Target Engagement

This protocol is adapted from studies demonstrating this compound's ability to displace BAZ2A from chromatin.[1][4]

1. Cell Culture and Transfection:

  • Plate human osteosarcoma cells (U2OS) on glass-bottom dishes.
  • Transfect cells with a vector expressing GFP-tagged full-length BAZ2A.
  • As a control, use a mutant version of BAZ2A (e.g., N1873F) that does not bind acetylated lysines.[4]
  • Allow cells to express the protein for 24-48 hours.

2. Compound Treatment:

  • Treat the cells with 1 µM this compound for a defined period (e.g., 1-4 hours).
  • Include a vehicle-treated control (e.g., DMSO).
  • To increase histone acetylation and ensure a sufficient assay window, you can co-treat with an HDAC inhibitor like SAHA (2.5 µM).[4]

3. FRAP Imaging:

  • Identify transfected cells with clear nuclear GFP signal.
  • Acquire pre-bleach images of a defined region of interest (ROI) within the nucleus.
  • Photobleach the ROI using a high-intensity laser.
  • Acquire post-bleach images at regular intervals to monitor the recovery of fluorescence in the bleached area.

4. Data Analysis:

  • Measure the fluorescence intensity in the bleached ROI over time.
  • Correct for photobleaching during image acquisition.
  • Calculate the mobile fraction and the half-maximal recovery time (t½). A faster recovery time for the wild-type BAZ2A in the presence of this compound, similar to that of the non-binding mutant, indicates successful displacement of the protein from chromatin.[1][4]

Visualizations

BAZ2_Signaling_Pathway cluster_nucleus Nucleus BAZ2A_B BAZ2A/B Bromodomain Acetylated_Histones Acetylated Histones BAZ2A_B->Acetylated_Histones binds to Transcription_Repression Transcriptional Repression BAZ2A_B->Transcription_Repression leads to Chromatin Chromatin Acetylated_Histones->Chromatin BAZ2_ICR This compound BAZ2_ICR->BAZ2A_B inhibits binding

Caption: this compound inhibits the binding of BAZ2A/B bromodomains to acetylated histones.

FRAP_Workflow start Plate and Transfect U2OS cells with GFP-BAZ2A treatment Treat with this compound (1 µM) or Vehicle (DMSO) start->treatment pre_bleach Acquire Pre-Bleach Image of Nuclear ROI treatment->pre_bleach bleach Photobleach ROI with High-Intensity Laser pre_bleach->bleach post_bleach Acquire Post-Bleach Images Over Time bleach->post_bleach analysis Analyze Fluorescence Recovery (Mobile Fraction, t½) post_bleach->analysis end Conclusion: Faster recovery indicates displacement from chromatin analysis->end

Caption: Experimental workflow for the FRAP assay to measure this compound target engagement.

References

Improving reproducibility of BAZ2-ICR experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the BAZ2-ICR chemical probe. The information is tailored for researchers, scientists, and drug development professionals working with BAZ2A and BAZ2B bromodomains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and cell-active chemical probe that targets the bromodomains of BAZ2A and BAZ2B.[1][2][3][4] Bromodomains are protein modules that recognize acetylated lysine residues, such as those on histone tails. By binding to the BAZ2A/B bromodomains, this compound competitively inhibits their interaction with acetylated histones, thereby modulating their chromatin-remodeling functions and influencing gene expression.[1][2]

Q2: What is the recommended concentration of this compound for cell-based assays?

For most cell-based assays, a concentration range of 500 nM to 1 µM is recommended.[5] Specifically, a concentration of 1 µM has been shown to be effective in displacing BAZ2A from chromatin in Fluorescence Recovery After Photobleaching (FRAP) assays.[5][6] However, the optimal concentration may vary depending on the cell line and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: Is this compound selective for BAZ2A and BAZ2B?

Yes, this compound is highly selective for the bromodomains of BAZ2A and BAZ2B. It displays moderate potency with a Kd of 109 nM for BAZ2A and 170 nM for BAZ2B.[5][6] It shows 15-fold selectivity for BAZ2A/B over the next closest off-target, CECR2, and greater than 100-fold selectivity over a panel of 47 other bromodomains.[5][6]

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO. For a stock solution, you can dissolve it in DMSO at a concentration of 10 mM.[6] This stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[4] When preparing working solutions, dilute the stock in your desired cell culture medium.

Troubleshooting Guides

Chromatin Immunoprecipitation (ChIP/ChIP-seq)

Problem: Low yield of immunoprecipitated DNA.

  • Possible Cause 1: Inefficient antibody binding.

    • Solution: Ensure you are using a ChIP-validated antibody specific for your target (BAZ2A or BAZ2B). Due to the high sequence homology between BAZ2A and BAZ2B, it is crucial to use an antibody confirmed to be specific to the intended paralog.[7] Consider using a pair of validated antibodies recognizing different epitopes of the same protein to confirm signal specificity.[8]

  • Possible Cause 2: this compound treatment is displacing the protein from chromatin.

    • Solution: This is the expected effect of the inhibitor. To still detect the remaining or dynamically bound protein, you may need to optimize the crosslinking time. A shorter crosslinking time might be necessary to capture transient interactions.

  • Possible Cause 3: Insufficient starting material.

    • Solution: For ChIP experiments, it is recommended to use an adequate amount of starting material. For transcription factors, which may have lower abundance, using a higher cell number can improve the signal-to-noise ratio.[9]

Problem: High background in ChIP-seq results.

  • Possible Cause 1: Non-specific antibody binding.

    • Solution: Perform a pre-clearing step with protein A/G beads before adding the specific antibody to reduce non-specific binding.[10] Include an IgG control in your experiment to assess the level of non-specific binding.

  • Possible Cause 2: Incomplete chromatin shearing.

    • Solution: Optimize your sonication or enzymatic digestion protocol to ensure chromatin is fragmented to the desired size range (typically 200-500 bp for ChIP-seq).[9] Inadequately sheared chromatin can lead to higher background.

Western Blotting

Problem: Multiple bands are observed for BAZ2A or BAZ2B.

  • Possible Cause 1: Antibody cross-reactivity.

    • Solution: Given the high homology between BAZ2A and BAZ2B, your antibody might be detecting both proteins. Verify the specificity of your antibody using cell lines with known knockouts or knockdowns of each paralog. Some suppliers offer pairs of antibodies that recognize different regions of the same target protein, which can help validate specificity.[8]

  • Possible Cause 2: Protein degradation.

    • Solution: Prepare fresh cell lysates and use them immediately for Western blotting to minimize protein degradation.[11] Always include protease inhibitors in your lysis buffer.

Problem: Weak or no signal for BAZ2A/B after this compound treatment.

  • Possible Cause 1: this compound induces protein degradation.

    • Solution: While this compound is a bromodomain inhibitor, it is important to check if it affects the stability of the BAZ2A/B proteins. Perform a time-course experiment to see if protein levels decrease over time after treatment.

  • Possible Cause 2: Inefficient protein extraction.

    • Solution: Ensure your lysis buffer is appropriate for extracting nuclear proteins. Sonication may be required to efficiently lyse the nucleus and release chromatin-bound proteins.

Co-Immunoprecipitation (Co-IP)

Problem: Failure to co-immunoprecipitate known interaction partners of BAZ2A/B.

  • Possible Cause 1: this compound disrupts the protein-protein interaction.

    • Solution: The interaction between BAZ2A/B and its partners may be dependent on its association with chromatin via the bromodomain. This compound treatment could abrogate this interaction. Consider performing the Co-IP in the absence of this compound as a positive control.

  • Possible Cause 2: Stringent lysis or wash buffers.

    • Solution: Weak or transient protein-protein interactions can be disrupted by harsh detergents or high salt concentrations in lysis and wash buffers.[12] Optimize your buffer conditions to be less stringent to preserve these interactions.

  • Possible Cause 3: The epitope for the antibody is masked by the interacting protein.

    • Solution: Try using a different antibody that recognizes a different epitope on your bait protein.

Quantitative Data Summary

ParameterBAZ2ABAZ2BReference
IC50 (nM) 130180[3][4]
Kd (nM) 109170[5][6]
Thermal Shift (°C at 10 µM) 5.23.8[1][6]

Experimental Protocols

General Cell Treatment with this compound
  • Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a fresh working solution of this compound in cell culture medium from a frozen DMSO stock. The final DMSO concentration should typically be below 0.1%.

  • Treatment: Replace the existing medium with the medium containing the desired concentration of this compound (e.g., 1 µM). Include a vehicle control (DMSO) in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) before harvesting for downstream applications.

Chromatin Immunoprecipitation (ChIP) Protocol

A detailed protocol for ChIP can be found in various resources. A general workflow is as follows:

  • Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.

  • Cell Lysis: Lyse the cells to release the nuclei.

  • Chromatin Shearing: Isolate the nuclei and shear the chromatin by sonication or enzymatic digestion to obtain fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against BAZ2A or BAZ2B overnight. Use an IgG antibody as a negative control.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq).

Western Blot Protocol
  • Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BAZ2A or BAZ2B overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Co-Immunoprecipitation (Co-IP) Protocol
  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., BAZ2A) overnight at 4°C. Include an IgG control.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washes: Wash the beads with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.

Visualizations

BAZ2_ICR_Mechanism cluster_0 BAZ2A/B Function cluster_1 This compound Inhibition BAZ2 BAZ2A/B Bromodomain Bromodomain BAZ2->Bromodomain contains Chromatin Chromatin Remodeling (Gene Repression) BAZ2->Chromatin leads to AcetylatedHistone Acetylated Histone Tail Bromodomain->AcetylatedHistone binds to BAZ2_ICR This compound InhibitedBromodomain Bromodomain BAZ2_ICR->InhibitedBromodomain binds to NoRemodeling Inhibition of Chromatin Remodeling BAZ2_ICR->NoRemodeling results in BlockedBinding Binding Blocked InhibitedBromodomain->BlockedBinding AcetylatedHistone2 Acetylated Histone Tail BlockedBinding->AcetylatedHistone2

Caption: Mechanism of this compound action.

ChIP_Workflow start Start: This compound Treated Cells crosslink 1. Crosslink (Formaldehyde) start->crosslink lyse 2. Cell Lysis crosslink->lyse shear 3. Chromatin Shearing (Sonication/Enzymatic) lyse->shear ip 4. Immunoprecipitation (anti-BAZ2A/B Ab) shear->ip capture 5. Capture with Protein A/G Beads ip->capture wash 6. Washes capture->wash elute 7. Elution & Reverse Crosslinking wash->elute purify 8. DNA Purification elute->purify end End: qPCR or Sequencing purify->end

Caption: A typical ChIP experimental workflow.

Troubleshooting_Logic start Unexpected Result check_ab Check Antibody Specificity? start->check_ab check_conc Optimize this compound Concentration? start->check_conc check_protocol Review Protocol (e.g., Lysis, Washes)? start->check_protocol validate_ab Validate with KO/KD cell lines or paired Abs check_ab->validate_ab dose_response Perform Dose-Response Experiment check_conc->dose_response optimize_buffers Optimize Buffer Stringency check_protocol->optimize_buffers positive_control Run Positive/Negative Controls check_protocol->positive_control

Caption: A logical approach to troubleshooting.

References

Validation & Comparative

A Comparative Guide to Validating BAZ2-ICR Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current methodologies for validating the cellular target engagement of BAZ2-ICR, a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B. An objective comparison with the alternative compound GSK2801 is included, supported by experimental data, to aid researchers in selecting the most appropriate assay for their specific needs.

Introduction to this compound and Target Engagement

This compound is a small molecule inhibitor targeting the bromodomains of BAZ2A and BAZ2B, proteins integral to the Nucleolar Remodeling Complex (NoRC) and other chromatin-remodeling complexes.[1] Validating that a compound like this compound reaches and binds to its intended intracellular targets, BAZ2A and BAZ2B, is a critical step in drug discovery and chemical biology. This process, known as target engagement, confirms the mechanism of action and provides a quantitative measure of a compound's potency within a cellular environment.

BAZ2A/B Signaling Pathway

BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in epigenetic regulation by silencing ribosomal RNA (rRNA) genes. NoRC is recruited to rDNA and facilitates heterochromatin formation and transcriptional repression. This process involves the recruitment of histone-modifying enzymes and DNA methyltransferases.

BAZ2A_NoRC_Signaling_Pathway BAZ2A/NoRC Signaling Pathway for rDNA Silencing cluster_recruitment NoRC Recruitment cluster_chromatin_modification Chromatin Modification & Silencing BAZ2A BAZ2A (TIP5) NoRC NoRC Complex BAZ2A->NoRC SNF2h SNF2h (SMARCA5) SNF2h->NoRC rDNA rDNA Loci NoRC->rDNA Binds to HDACs HDACs rDNA->HDACs Recruits DNMTs DNMTs rDNA->DNMTs Recruits Heterochromatin Heterochromatin Formation HDACs->Heterochromatin DNMTs->Heterochromatin rRNA_Silencing rRNA Gene Silencing Heterochromatin->rRNA_Silencing BAZ2_ICR This compound BAZ2_ICR->BAZ2A Inhibition

BAZ2A/NoRC Signaling Pathway

Comparison of Cellular Target Engagement Assays

Several robust methods are available to confirm and quantify the interaction of this compound with BAZ2A and BAZ2B in a cellular context. The following table summarizes the key characteristics and findings from three primary assays: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Fluorescence Recovery After Photobleaching (FRAP), along with a less common alternative, the In-Cell Western™ assay.

Assay Principle This compound GSK2801 (Alternative) Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Significant thermal stabilization of BAZ2A and BAZ2B observed.[1]Shows thermal stabilization of BAZ2A and BAZ2B.[2]Label-free, works with endogenous proteins in intact cells.[3]Requires specific antibodies, lower throughput for Western blot-based detection.
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Inferred high potency. No specific tracer is commercially available, but can be developed from a known ligand.[4][5]Inferred high potency. No specific tracer is commercially available.High-throughput, quantitative, real-time measurements in live cells.[6]Requires genetic modification (NanoLuc tagging) and a specific fluorescent tracer.
Fluorescence Recovery After Photobleaching (FRAP) Measures the mobility of a fluorescently-tagged protein. Ligand binding can alter mobility.At 1 µM, accelerates the recovery of GFP-BAZ2A, indicating displacement from chromatin.[7][8]Displaces GFP-BAZ2A from chromatin.[9]Visualizes protein dynamics in live cells.Requires genetic modification (e.g., GFP-tagging), can be lower throughput.[10]
In-Cell Western™ Assay Quantitative immunofluorescence in a microplate format.Feasible. No published data for this compound.Feasible. No published data for GSK2801.Higher throughput than traditional Western blots, multiplex capabilities.[11]Requires specific primary antibodies and fixation/permeabilization of cells.[12]

Note: Cellular EC50/IC50 values for this compound and GSK2801 in CETSA and NanoBRET assays are not widely published and would need to be determined empirically.

Experimental Protocols and Workflows

Detailed methodologies for the key assays are provided below to enable replication and adaptation for specific research questions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement by measuring the change in thermal stability of a protein upon ligand binding.

Experimental Workflow:

CETSA_Workflow CETSA Experimental Workflow A Cell Culture & Treatment (with this compound or vehicle) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Precipitated Proteins C->D E Protein Quantification (e.g., Western Blot) D->E F Data Analysis (Melt Curve Generation) E->F

CETSA Experimental Workflow

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or a vehicle control for a specified time.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes or a 96-well plate and heat them across a temperature gradient for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the levels of BAZ2A or BAZ2B in the soluble fraction by Western blot using specific antibodies.

    • Antibody Selection: Validated polyclonal antibodies for BAZ2A and BAZ2B suitable for Western blotting are commercially available.[13][14][15][16] For example, a rabbit polyclonal antibody to BAZ2A can be used at a 1:1000 dilution.[14]

  • Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a highly sensitive method for quantifying compound binding to a target protein in live cells.

Experimental Workflow:

NanoBRET_Workflow NanoBRET Target Engagement Workflow A Transfection with NanoLuc-BAZ2A/B Construct B Addition of Fluorescent Tracer A->B C Addition of Test Compound (this compound) B->C D Addition of NanoLuc Substrate C->D E Measure BRET Signal D->E F Data Analysis (IC50 Curve Generation) E->F

NanoBRET Target Engagement Workflow

Protocol:

  • Construct Generation: Clone the full-length human BAZ2A or BAZ2B into a vector containing the NanoLuc® luciferase gene to create a fusion protein. A NanoLuc-BAZ2A fusion vector is available from Addgene (Plasmid #238659).[17]

  • Transfection: Transfect the NanoLuc-BAZ2A/B construct into a suitable cell line (e.g., HEK293T).

  • Tracer Development and Addition:

    • Tracer: A specific fluorescent tracer for BAZ2A/B is not commercially available. A tracer can be developed by conjugating a known BAZ2A/B ligand (which could be derived from this compound or another scaffold) with a suitable fluorophore.[4][5]

    • Addition: Add the fluorescent tracer to the transfected cells.

  • Compound Addition: Add serial dilutions of this compound or a control compound.

  • Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate.

  • BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.

  • Data Analysis: Calculate the BRET ratio. The displacement of the tracer by this compound will result in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to study the dynamics of mobile proteins in living cells.

Experimental Workflow:

FRAP_Workflow FRAP Experimental Workflow A Transfection with GFP-BAZ2A Construct B Cell Treatment (with this compound or vehicle) A->B C Pre-bleach Imaging B->C D Photobleaching of a Region of Interest (ROI) C->D E Post-bleach Time-lapse Imaging D->E F Data Analysis (Recovery Curve) E->F

FRAP Experimental Workflow

Protocol:

  • Construct and Transfection: Transfect cells (e.g., U2OS) with a plasmid encoding a GFP-BAZ2A fusion protein.

  • Cell Treatment: Treat the transfected cells with this compound (e.g., 1 µM) or a vehicle control.[8]

  • Imaging Setup: Mount the cells on a confocal microscope equipped for live-cell imaging.

  • Pre-bleach Imaging: Acquire a few images of the cell to determine the baseline fluorescence.

  • Photobleaching: Use a high-intensity laser to bleach a defined region of interest (ROI) within the nucleus where GFP-BAZ2A is localized.

  • Post-bleach Imaging: Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-BAZ2A molecules move into the area.

  • Data Analysis: Measure the fluorescence intensity in the bleached region over time. Normalize the data to account for photobleaching during image acquisition. A faster recovery half-time in the presence of this compound suggests that the inhibitor has displaced GFP-BAZ2A from less mobile chromatin-bound states.[1]

Alternative Cellular Target Engagement Assays

While CETSA, NanoBRET, and FRAP are the most common methods, other techniques can also be employed to validate this compound target engagement.

In-Cell Western™ Assay

This method offers a higher-throughput alternative to traditional Western blotting for quantifying protein levels in fixed cells.

Protocol Outline:

  • Seed cells in a 96- or 384-well plate.

  • Treat cells with this compound.

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody specific for BAZ2A or BAZ2B.

  • Incubate with a fluorescently labeled secondary antibody.

  • Scan the plate using an infrared imaging system to quantify the fluorescence intensity, which corresponds to the protein level.

Split-Luciferase Complementation Assay

This assay can be adapted to measure target engagement. In this setup, BAZ2A or BAZ2B is fused to one fragment of a split luciferase, and a known interacting protein or a this compound-binding nanobody is fused to the other fragment.[18][19][20] The binding of this compound would disrupt the protein-protein interaction, leading to a decrease in the luminescence signal.

Conclusion

Validating the cellular target engagement of this compound is essential for its use as a chemical probe and for the development of related therapeutics. This guide has provided a comparative overview of several powerful techniques, including CETSA, NanoBRET, and FRAP. The choice of assay will depend on the specific experimental goals, available resources, and the desired level of throughput and quantitation. While in vitro assays provide initial binding affinities, these cellular assays are indispensable for confirming that this compound effectively engages its targets, BAZ2A and BAZ2B, within their native cellular environment.

References

A Comparative Guide to BAZ2 Bromodomain Inhibitors: BAZ2-ICR vs. GSK2801

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of BAZ2A and BAZ2B bromodomains in health and disease, the selection of a suitable chemical probe is critical. This guide provides an objective comparison of two widely used inhibitors, BAZ2-ICR and GSK2801, focusing on their biochemical and cellular activities, selectivity, and pharmacokinetic properties, supported by experimental data.

Mechanism of Action

Both this compound and GSK2801 are potent and selective inhibitors of the BAZ2A and BAZ2B bromodomains.[1][2][3][4] These bromodomains are "reader" domains that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting chromatin remodeling complexes to specific genomic loci. BAZ2A, for instance, is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes.[5][6] By competitively binding to the acetyl-lysine binding pocket of the BAZ2 bromodomains, this compound and GSK2801 disrupt this interaction, leading to alterations in chromatin structure and gene expression.[7][8]

cluster_0 Normal Cellular Process cluster_1 Inhibition Pathway Ac Acetylated Histones BAZ2 BAZ2A/B Bromodomain Ac->BAZ2 recognizes Chromatin Chromatin Remodeling (e.g., NoRC) BAZ2->Chromatin recruits GeneSilencing Gene Silencing Chromatin->GeneSilencing leads to Inhibitor This compound or GSK2801 BAZ2_inhibited BAZ2A/B Bromodomain Inhibitor->BAZ2_inhibited competitively binds Disrupted Disrupted Chromatin Remodeling BAZ2_inhibited->Disrupted prevents recruitment of Altered Altered Gene Expression Disrupted->Altered leads to

Caption: Mechanism of BAZ2A/B Inhibition.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and GSK2801 based on various experimental assays.

Table 1: In Vitro Binding Affinity
CompoundTargetKd (nM, ITC)IC50 (nM, AlphaScreen)
This compound BAZ2A109[2][3]130[2][3][9]
BAZ2B170[2][3]180[2][3][9]
GSK2801 BAZ2A257[1][4][5][7][8][10]-
BAZ2B136[1][4][5][7][8][10]-
Table 2: Selectivity Profile Against Other Bromodomains
CompoundOff-TargetKd (µM, ITC)Selectivity over BAZ2A/B
This compound CECR21.55[2][6]10-15 fold[2][3][9]
BRD9No significant interaction reported[11]>100-fold over many other bromodomains[2][3][9]
GSK2801 BRD91.1 - 1.2[5][7]Lower affinity binding[5][7]
TAF1L3.2[1][5][7]Lower affinity binding[1][5][7]
Table 3: In Vivo Pharmacokinetics (Mouse)
CompoundBioavailability (F%)Clearance
This compound 70%[2][3][6]Moderate (~50% of mouse liver blood flow)[3][6]
GSK2801 Reasonable in vivo exposure after oral dosing[1][5][7][8][10]Modest[1][5][7][8][10]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs when two molecules interact. This allows for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).

Methodology: A solution of the inhibitor (e.g., this compound or GSK2801) is titrated into a solution containing the target bromodomain protein. The heat released or absorbed during binding is measured after each injection. The resulting data is fit to a binding model to calculate the thermodynamic parameters. For both this compound and GSK2801, ITC was used to determine their high-affinity binding to BAZ2A and BAZ2B.[2][5][7][8][12]

Injector Injector Syringe (Inhibitor) Titration Titration Injector->Titration Cell Sample Cell (BAZ2A/B Protein) Cell->Titration Heat Heat Change Measurement Titration->Heat Data Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) Heat->Data

Caption: Isothermal Titration Calorimetry Workflow.
Fluorescence Recovery After Photobleaching (FRAP)

Principle: FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules within a living cell. It is used to assess the ability of a compound to displace a target protein from its binding sites in a cellular context.

Methodology: A cell line (e.g., U2OS) is transfected with a plasmid encoding a GFP-tagged BAZ2A protein. A small region of the nucleus is photobleached using a high-intensity laser, and the rate at which fluorescence recovers in this region is monitored. In the presence of an effective inhibitor like this compound or GSK2801, the GFP-BAZ2A is displaced from chromatin, leading to a faster recovery of fluorescence as unbound proteins can diffuse more freely.[2][3][4][5][6][7][8][10]

Transfection Transfect Cells with GFP-BAZ2A Treatment Treat with Inhibitor (this compound or GSK2801) Transfection->Treatment Bleaching Photobleach Region of Interest Treatment->Bleaching Recovery Monitor Fluorescence Recovery Bleaching->Recovery Analysis Analyze Recovery Rate (Protein Mobility) Recovery->Analysis

Caption: Fluorescence Recovery After Photobleaching Workflow.

Selectivity and Off-Target Effects

A key differentiator between this compound and GSK2801 is their selectivity profile. While both are highly selective for BAZ2A/B over most other bromodomains, GSK2801 exhibits some cross-reactivity with BRD9 and TAF1L at micromolar concentrations.[5][7][11] In contrast, this compound is reported to have a cleaner selectivity profile, with its most significant off-target being CECR2, for which it still maintains a 10-15 fold selectivity.[2][3][9] Notably, in a study on triple-negative breast cancer, this compound did not show any interaction with the BRD9 bromodomain, unlike GSK2801.[11]

cluster_0 This compound Selectivity cluster_1 GSK2801 Selectivity BAZ2_ICR This compound BAZ2_A_ICR BAZ2A BAZ2_ICR->BAZ2_A_ICR High Affinity BAZ2_B_ICR BAZ2B BAZ2_ICR->BAZ2_B_ICR High Affinity CECR2 CECR2 BAZ2_ICR->CECR2 Low Affinity BRD9_ICR BRD9 BAZ2_ICR->BRD9_ICR No Significant Interaction GSK2801 GSK2801 BAZ2_A_GSK BAZ2A GSK2801->BAZ2_A_GSK High Affinity BAZ2_B_GSK BAZ2B GSK2801->BAZ2_B_GSK High Affinity BRD9_GSK BRD9 GSK2801->BRD9_GSK Low Affinity TAF1L TAF1L GSK2801->TAF1L Low Affinity

Caption: Comparative Selectivity Profiles.

Conclusion

Both this compound and GSK2801 are valuable chemical probes for studying the function of BAZ2A and BAZ2B bromodomains. The choice between them may depend on the specific experimental context.

  • This compound offers a superior selectivity profile, making it the preferred choice for studies where off-target effects, particularly on BRD9, are a concern.[11]

  • GSK2801 is also a potent and well-characterized inhibitor. Its activity against BRD9, while an off-target effect in some contexts, has been exploited in studies of triple-negative breast cancer where combined inhibition of BAZ2 and BRD9 showed synergistic effects.[11]

Researchers should carefully consider the selectivity data and the biological question being addressed when selecting the appropriate inhibitor for their studies.

References

A Comparative Guide to BAZ2-ICR and Other BAZ2 Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BAZ2-ICR with other known inhibitors of the BAZ2 bromodomain, a critical component of chromatin remodeling complexes. Understanding the comparative efficacy, selectivity, and mechanism of action of these inhibitors is crucial for advancing research in areas where BAZ2 is a therapeutic target, such as certain cancers.[1][2][3] This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes essential biological pathways and experimental workflows.

Quantitative Comparison of BAZ2 Inhibitors

The following table summarizes the biochemical and cellular activities of this compound and GSK2801, another well-characterized BAZ2 inhibitor.

InhibitorTarget(s)                      IC50 (nM)                          Kd (nM)                              Selectivity Highlights
This compound BAZ2A, BAZ2BBAZ2A: 130[4] BAZ2B: 180[4]BAZ2A: 109[1][4] BAZ2B: 170[1][4]>100-fold selective over a panel of 47 other bromodomains, with 15-fold selectivity over CECR2.[1]
GSK2801 BAZ2A, BAZ2B, BRD9, TAF1LBAZ2A: 257 BAZ2B: 136BAZ2A: 257[1] BAZ2B: 136[1] BRD9: 1200[1] TAF1L: 3200[1]Cross-reactive with BRD9 and TAF1L bromodomains.[1]

Signaling Pathway of BAZ2A in NoRC-mediated Gene Silencing

BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in silencing ribosomal RNA (rRNA) genes. The following diagram illustrates the key steps in this signaling pathway.[5][6]

BAZ2A_Signaling_Pathway cluster_nucleus Nucleus rDNA rDNA Promoter pRNA pRNA rDNA->pRNA Transcription BAZ2A BAZ2A pRNA->BAZ2A Binding via TAM domain NoRC NoRC Complex BAZ2A->NoRC Forms TOP2A TOP2A BAZ2A->TOP2A Interacts with KDM1A KDM1A BAZ2A->KDM1A Interacts with SMARCA5 SMARCA5 SMARCA5->NoRC Forms HDAC1 HDAC1 NoRC->HDAC1 Recruits DNMTs DNMTs NoRC->DNMTs Recruits Histones Histones NoRC->Histones Recruits HDAC1->Histones DNMTs->rDNA Methylation Silencing Transcriptional Silencing Histones->Silencing Deacetylation & Methylation

Caption: BAZ2A in the NoRC complex and its role in gene silencing.

Experimental Methodologies

Detailed protocols for key experiments cited in this guide are provided below.

AlphaScreen Assay for Inhibitor Potency

This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against BAZ2 bromodomains.

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the interaction between two molecules.[7] In this context, a biotinylated histone peptide (ligand) binds to a GST-tagged BAZ2 bromodomain (receptor). Streptavidin-coated donor beads bind to the biotinylated peptide, and glutathione-coated acceptor beads bind to the GST-tagged BAZ2. When in close proximity, excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal.[7] An inhibitor will disrupt the BAZ2-histone interaction, leading to a decrease in the signal.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

    • Prepare 3X solutions of His-tagged BAZ2 protein and biotinylated histone H4 peptide in assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.

  • Assay Plate Setup (384-well OptiPlate):

    • Add 4 µL of 3X His-BAZ2 protein solution to each well.

    • Add 4 µL of assay buffer (for positive control) or 3X inhibitor solution to the respective wells.

    • Incubate at room temperature for 30 minutes.

    • Add 4 µL of 3X biotinylated histone H4 peptide solution to each well.

    • Incubate at room temperature for another 30 minutes.

  • Bead Addition and Signal Detection:

    • Prepare a 2.5X mixture of AlphaLISA Nickel Chelate Acceptor Beads and AlphaScreen Streptavidin Donor Beads in assay buffer in the dark.

    • Add 8 µL of the bead mixture to each well.

    • Seal the plate and incubate in the dark at room temperature for 1-2 hours.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no BAZ2 protein) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is employed to directly measure the binding affinity (dissociation constant, Kd), stoichiometry (n), and thermodynamics (enthalpy, ΔH, and entropy, ΔS) of the interaction between an inhibitor and the BAZ2 bromodomain.

Principle: ITC measures the heat change that occurs when two molecules interact.[8] A solution of the inhibitor is titrated into a solution of the BAZ2 protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of inhibitor to protein.

Protocol:

  • Sample Preparation:

    • Dialyze the purified BAZ2 protein and dissolve the inhibitor in the same dialysis buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.

    • Degas both the protein and inhibitor solutions immediately before the experiment.

    • Accurately determine the concentrations of the protein and inhibitor solutions.

  • ITC Experiment Setup:

    • Load the BAZ2 protein solution (typically 5-50 µM) into the sample cell.

    • Load the inhibitor solution (typically 10-20 times the protein concentration) into the injection syringe.

  • Titration and Data Acquisition:

    • Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).

    • Allow the system to reach equilibrium after each injection.

    • Record the heat change for each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Activity

FRAP is a microscopy-based technique used to assess the ability of an inhibitor to displace BAZ2 from its chromatin binding sites in living cells.

Principle: A fluorescently tagged protein (e.g., GFP-BAZ2A) is expressed in cells. A specific region of the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that region is monitored over time.[9][10] The recovery is dependent on the movement of unbleached fluorescent proteins from the surrounding area into the bleached region. A small molecule inhibitor that displaces the GFP-tagged protein from its binding sites will result in a faster fluorescence recovery rate.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., U2OS) on glass-bottom dishes.

    • Transfect the cells with a plasmid encoding a fluorescently tagged BAZ2A (e.g., GFP-BAZ2A).

    • Allow the cells to express the protein for 24-48 hours.

  • Inhibitor Treatment:

    • Treat the cells with the desired concentration of the inhibitor (e.g., 1 µM this compound) or vehicle control for a specified period.

  • FRAP Imaging:

    • Mount the dish on a confocal microscope equipped for live-cell imaging.

    • Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.

    • Photobleach the ROI with a high-intensity laser pulse.

    • Acquire a time-lapse series of images of the ROI to monitor fluorescence recovery.

  • Data Analysis:

    • Measure the fluorescence intensity of the ROI in each image of the time-lapse series.

    • Correct for photobleaching during image acquisition by normalizing to the fluorescence of a non-bleached control region.

    • Plot the normalized fluorescence intensity over time.

    • Fit the recovery curve to a suitable model to determine the mobile fraction and the half-time of recovery (t½). A faster t½ indicates increased protein mobility and displacement from chromatin.

Experimental Workflow for BAZ2 Inhibitor Screening

The following diagram outlines a typical workflow for the screening and validation of novel BAZ2 inhibitors.

BAZ2_Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Start Compound Library PrimaryScreen Primary Screen (e.g., High-Throughput AlphaScreen) Start->PrimaryScreen HitIdentification Hit Identification (Potent Compounds) PrimaryScreen->HitIdentification DoseResponse Dose-Response & IC50 (AlphaScreen) HitIdentification->DoseResponse Hits BiophysicalValidation Biophysical Validation (ITC for Kd) DoseResponse->BiophysicalValidation SelectivityProfiling Selectivity Profiling (Panel of Bromodomains) BiophysicalValidation->SelectivityProfiling CellularActivity Cellular Activity Assay (FRAP) SelectivityProfiling->CellularActivity LeadCandidate Lead Candidate CellularActivity->LeadCandidate Validated Hit

Caption: A typical workflow for screening and validating BAZ2 inhibitors.

Conclusion

This compound stands out as a highly potent and selective chemical probe for studying the function of BAZ2A and BAZ2B bromodomains. Its superior selectivity profile compared to inhibitors like GSK2801, which exhibits off-target effects on BRD9 and TAF1L, makes this compound a more precise tool for dissecting the specific roles of BAZ2 in cellular processes. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of existing and novel BAZ2 inhibitors, facilitating further drug discovery and development efforts targeting this important epigenetic reader.

References

BAZ2-ICR: A Comparative Guide to Its Selectivity Profile Against Bromodomain Families

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BAZ2-ICR's performance against other bromodomain inhibitors, supported by experimental data. We delve into its selectivity profile, binding affinities, and cellular activity, offering a comprehensive resource for evaluating its utility as a chemical probe for the BAZ2 bromodomains.

Performance Comparison of BAZ2 Bromodomain Inhibitors

This compound is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B.[1] Its performance, particularly its selectivity, is a critical factor for researchers investigating the specific biological roles of these proteins. This section compares this compound with another well-characterized BAZ2A/B inhibitor, GSK2801.

InhibitorTargetIC50 (nM)Kd (nM)Selectivity Highlights
This compound BAZ2A130[1]109[1]>100-fold selective over most bromodomains; 15-fold selective over CECR2.[1]
BAZ2B180[1]170[1]Does not displace BRD4 from chromatin in cellular assays.[1]
GSK2801 BAZ2A-257[2][3]Potent inhibitor of BAZ2A and BAZ2B.
BAZ2B-136[2][3]Shows off-target activity against BRD9 (Kd = 1.2 µM) and TAF1L (Kd = 3.2 µM).[4]

Experimental Work-flow for Selectivity Profiling

The determination of a chemical probe's selectivity is a multi-step process, beginning with broad screening and progressing to more specific and biologically relevant assays.

G cluster_0 Initial Screening cluster_1 Secondary Validation & Selectivity cluster_2 Cellular Target Engagement a Compound Library b Primary Assay (e.g., AlphaScreen) a->b c Hit Confirmation b->c d Broad Selectivity Panel (e.g., Thermal Shift Assay) c->d e Orthogonal Affinity Assay (e.g., ITC) d->e f Cellular Assay (e.g., FRAP) e->f g Phenotypic Assays f->g

Fig 1. A generalized workflow for the selectivity profiling of a bromodomain inhibitor.

Selectivity Profile of this compound

This compound exhibits a highly selective binding profile, primarily targeting the BAZ2A and BAZ2B bromodomains. Its minimal off-target activity makes it a precise tool for studying the functions of these specific proteins.

G cluster_0 This compound cluster_1 High Affinity Targets cluster_2 Moderate Affinity Off-Target cluster_3 No Significant Binding BAZ2_ICR This compound BAZ2A BAZ2A BAZ2_ICR->BAZ2A High Affinity BAZ2B BAZ2B BAZ2_ICR->BAZ2B High Affinity CECR2 CECR2 BAZ2_ICR->CECR2 Lower Affinity Other_BRDs Other Bromodomains BAZ2_ICR->Other_BRDs Negligible Other_Proteins Other Protein Families BAZ2_ICR->Other_Proteins Negligible

Fig 2. Logical relationship of this compound's selectivity against bromodomain families.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be a starting point and may require optimization based on specific laboratory conditions and equipment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Instrumentation: An isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

  • Sample Preparation:

    • The BAZ2A or BAZ2B bromodomain is dialyzed overnight against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • This compound is dissolved in the same dialysis buffer. The final DMSO concentration should be matched between the protein and ligand solutions and kept to a minimum (<5%).

  • Experimental Parameters:

    • Cell: 10-20 µM of the bromodomain protein.

    • Syringe: 100-200 µM of this compound.

    • Temperature: 25°C.

    • Injections: A series of 1-2 µL injections at 150-second intervals.

  • Data Analysis: The resulting thermogram is integrated and fitted to a single-site binding model to determine the thermodynamic parameters.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions. In the context of bromodomain inhibitors, it is often used as a primary screening assay to identify compounds that disrupt the interaction between a bromodomain and an acetylated histone peptide.

  • Materials:

    • His-tagged BAZ2A or BAZ2B bromodomain.

    • Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide.

    • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Procedure (384-well format):

    • Add 2.5 µL of this compound or control compound at various concentrations to the assay plate.

    • Add 5 µL of a pre-mixed solution of the bromodomain (final concentration ~10-30 nM) and the biotinylated peptide (final concentration ~10-30 nM).

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of a pre-mixed suspension of Donor and Acceptor beads (final concentration ~20 µg/mL each).

    • Incubate for 60-90 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This assay is often used to screen for off-target effects across a broad panel of proteins.

  • Materials:

    • Purified bromodomain proteins (e.g., a panel of 47 human bromodomains).

    • SYPRO Orange dye (Thermo Fisher Scientific).

    • Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

  • Procedure (96- or 384-well PCR plate):

    • Prepare a master mix containing the bromodomain protein (2-5 µM) and SYPRO Orange dye (5X final concentration).

    • Add the master mix to the wells of the PCR plate.

    • Add this compound or control compound to a final concentration of 10 µM.

    • Seal the plate and centrifuge briefly.

    • Run the experiment in a real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/min.

  • Data Analysis: The fluorescence intensity is plotted against temperature, and the Tm is determined from the midpoint of the unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells. For bromodomain inhibitors, it can be used to determine if a compound can displace a GFP-tagged bromodomain from its binding sites on chromatin.

  • Cell Culture and Transfection:

    • Human osteosarcoma (U2OS) cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are transiently transfected with a plasmid encoding a full-length, GFP-tagged BAZ2A protein using a suitable transfection reagent.

  • FRAP Procedure:

    • 24-48 hours post-transfection, cells are treated with this compound (e.g., 1 µM) or DMSO for 1-2 hours.

    • Cells are imaged on a confocal microscope equipped with a live-cell imaging chamber.

    • A defined region of interest (ROI) within the nucleus is photobleached using a high-intensity laser.

    • Fluorescence recovery within the bleached ROI is monitored over time by acquiring images at regular intervals.

  • Data Analysis: The fluorescence intensity in the bleached region is measured and normalized. The half-maximal recovery time (t1/2) and the mobile fraction are calculated from the recovery curve. A faster recovery indicates displacement of the GFP-tagged protein from chromatin by the inhibitor.

References

Validating BAZ2-ICR Findings: A Guide to Orthogonal Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of a chemical probe is paramount. This guide provides a comparative overview of orthogonal methods to validate findings related to BAZ2-ICR, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.

This compound is a valuable tool for investigating the biological roles of the BAZ2 bromodomains, which are implicated in chromatin remodeling and gene silencing.[1][2] To ensure the reliability of experimental outcomes, it is crucial to employ a multi-faceted validation approach that extends beyond initial binding and activity assays. This guide outlines key orthogonal strategies, from direct target engagement to cellular and phenotypic readouts, complete with experimental protocols and comparative data.

Alternative Probes and Genetic Methods

A robust validation strategy often involves comparing the effects of the primary probe with other molecules or methods that target the same protein.

Method/CompoundTarget(s)Potency (BAZ2A/BAZ2B)Key Features
This compound BAZ2A, BAZ2BKd: 109 nM / 170 nMPotent and selective dual inhibitor.[1][3]
GSK2801 BAZ2A, BAZ2BKd: 257 nM / 136 nMAn alternative BAZ2A/B chemical probe.
GSK8573 Inactive on BAZ2A/BN/AA structurally related, inactive control for GSK2801, ideal for discerning off-target effects.
siRNA/shRNA BAZ2A/BAZ2B mRNAN/AGenetic knockdown to phenocopy or contrast with pharmacological inhibition.
CRISPR/Cas9 BAZ2A/BAZ2B geneN/AGene knockout for complete loss-of-function studies.

Orthogonal Validation of Target Engagement in a Cellular Context

Confirming that this compound engages its intended targets, BAZ2A and BAZ2B, within a cellular environment is a critical validation step. Biophysical methods that rely on different principles than traditional binding assays provide strong orthogonal evidence.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).

Experimental Data for this compound: A thermal shift assay demonstrated that this compound at a concentration of 10 μM induced a significant thermal shift for both BAZ2A (ΔTm = 5.2 °C) and BAZ2B (ΔTm = 3.8 °C), confirming direct target engagement.[1][4] In contrast, minimal or no significant shifts were observed for 45 other bromodomains, with the exception of a much smaller shift for CECR2 (ΔTm = 2.0 °C), indicating high selectivity.[1][4]

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., prostate cancer cell line PC3) to approximately 80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 1-10 μM) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating and Lysis:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Denature the soluble protein samples by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot using a specific antibody against BAZ2A or BAZ2B.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both the vehicle- and this compound-treated samples.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.

    • The difference in Tm between the treated and control samples (ΔTm) indicates the extent of target stabilization by this compound.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another valuable method for confirming target engagement. It is based on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.

Detailed Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
  • Cell Lysis and Protein Extraction:

    • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Compound Incubation:

    • Dilute the cell lysate to a final concentration of approximately 1 mg/mL.

    • Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease, such as thermolysin or pronase, to each lysate aliquot at an optimized concentration (to be determined empirically).

    • Incubate the reactions for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial protein digestion.

    • Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer, followed by heating at 95°C for 5 minutes.

  • Analysis of Protein Protection:

    • Separate the digested protein samples by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody specific for BAZ2A or BAZ2B.

  • Data Interpretation:

    • In the presence of this compound, BAZ2A and BAZ2B should be protected from proteolysis, resulting in more intense bands compared to the vehicle-treated control at the corresponding molecular weights.

    • The degree of protection should be dependent on the concentration of this compound.

Probing Downstream Functional Consequences

Validating that this compound modulates the known biological functions of BAZ2A provides crucial evidence of its on-target activity. BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which mediates the silencing of ribosomal RNA (rRNA) genes.[5][6]

BAZ2A/NoRC Signaling Pathway in rDNA Silencing

BAZ2A_NoRC_Pathway cluster_Nucleolus Nucleolus cluster_NoRC NoRC Complex pRNA pRNA (promoter RNA) BAZ2A BAZ2A pRNA->BAZ2A binds rDNA rDNA Promoter PolI RNA Polymerase I rDNA->PolI blocks binding of pre_rRNA 45S pre-rRNA PolI->pre_rRNA transcription of BAZ2A->rDNA recruitment to SNF2h SNF2h (SMARCA5) HDAC1 HDAC1 BAZ2A->HDAC1 recruits DNMTs DNMTs BAZ2A->DNMTs recruits HDAC1->rDNA Histone deacetylation H3K9me H3K9 methylation DNMTs->rDNA DNA methylation H3K9me->rDNA Heterochromatin formation DNA_meth DNA methylation DNA_meth->rDNA BAZ2_ICR This compound BAZ2_ICR->BAZ2A inhibits Orthogonal_Validation_Workflow cluster_controls Essential Controls start Initial Finding with this compound target_engagement Confirm Target Engagement in Cells start->target_engagement negative_control Use of Inactive Control (e.g., GSK8573 for GSK2801) start->negative_control genetic_method Genetic Knockdown/Out (siRNA/CRISPR) start->genetic_method cetsa CETSA target_engagement->cetsa darts DARTS target_engagement->darts functional_consequence Assess Downstream Functional Consequences rRNA_expression rRNA Expression (qRT-PCR) functional_consequence->rRNA_expression phenotypic_outcome Evaluate Cellular Phenotypic Outcome proliferation Proliferation Assay phenotypic_outcome->proliferation migration Migration Assay phenotypic_outcome->migration validated_finding Validated Finding cetsa->functional_consequence darts->functional_consequence rRNA_expression->phenotypic_outcome proliferation->validated_finding migration->validated_finding

References

Confirming BAZ2A/B Inhibition: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the on-target activity of potential BAZ2A and BAZ2B inhibitors is a critical step in the drug discovery pipeline. While primary screens identify initial hits, secondary assays are essential to validate these findings, quantify inhibitor potency, and determine cellular engagement. This guide provides a comparative overview of key secondary assays, including detailed experimental protocols and supporting data to aid in the selection of the most appropriate methods for your research.

BAZ2A/B Signaling Pathway and Inhibitor Validation Workflow

BAZ2A (Bromodomain Adjacent to Zinc Finger Domain 2A), also known as TIP5, is a core component of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in chromatin remodeling and gene silencing. BAZ2A, in conjunction with its ATPase subunit SMARCA5 (SNF2H), is recruited to ribosomal DNA (rDNA) to mediate transcriptional repression. This is achieved through the recruitment of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), leading to a condensed chromatin state. BAZ2A's TAM (TIP5/ARBD/MBD) domain binds to promoter RNA (pRNA), a key step in its localization to rDNA. Furthermore, BAZ2A has been shown to interact with TOP2A and KDM1A in an RNA-dependent manner, expanding its role in chromatin regulation. BAZ2B, a close homolog of BAZ2A, is also a regulatory subunit of chromatin remodeling complexes, though its specific functions are less well-characterized. The bromodomain of both BAZ2A and BAZ2B recognizes acetylated lysine residues on histones, an interaction that is targeted by small molecule inhibitors.

BAZ2A Signaling Pathway BAZ2A Signaling Pathway in Chromatin Remodeling cluster_NoRC Nucleolar Remodeling Complex (NoRC) BAZ2A BAZ2A (TIP5) SMARCA5 SMARCA5 (SNF2H) BAZ2A->SMARCA5 forms complex rDNA Ribosomal DNA (rDNA) BAZ2A->rDNA recruitment AcetylatedHistones Acetylated Histones (e.g., H3K14ac) BAZ2A->AcetylatedHistones binds via Bromodomain HDAC1 HDAC1 BAZ2A->HDAC1 recruits DNMTs DNMTs BAZ2A->DNMTs recruits TOP2A TOP2A BAZ2A->TOP2A interacts (RNA-dependent) KDM1A KDM1A BAZ2A->KDM1A interacts (RNA-dependent) pRNA pRNA pRNA->BAZ2A binds to TAM domain ChromatinCondensation Chromatin Condensation & Gene Silencing HDAC1->ChromatinCondensation DNMTs->ChromatinCondensation

BAZ2A Signaling Pathway

A robust workflow for validating BAZ2A/B inhibitors involves a tiered approach, moving from biochemical assays to cellular and functional readouts. This ensures a comprehensive understanding of a compound's potency, selectivity, and mechanism of action in a physiologically relevant context.

Inhibitor_Validation_Workflow BAZ2A/B Inhibitor Validation Workflow PrimaryScreen Primary Screen (e.g., HTS) HitIdentification Hit Identification PrimaryScreen->HitIdentification BiochemicalValidation Biochemical Validation HitIdentification->BiochemicalValidation Validate Hits CellularTargetEngagement Cellular Target Engagement BiochemicalValidation->CellularTargetEngagement Confirm Potency AlphaLISA AlphaLISA/AlphaScreen (IC50 determination) BiochemicalValidation->AlphaLISA FunctionalAssays Functional Cellular Assays CellularTargetEngagement->FunctionalAssays Confirm Cellular Activity NanoBRET NanoBRET/BRET (Cellular EC50, Residence Time) CellularTargetEngagement->NanoBRET CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) CellularTargetEngagement->CETSA LeadOptimization Lead Optimization FunctionalAssays->LeadOptimization Assess Functional Impact GeneExpression Gene Expression Analysis (e.g., qPCR, RNA-seq) FunctionalAssays->GeneExpression ChromatinAccessibility Chromatin Accessibility (e.g., ATAC-seq) FunctionalAssays->ChromatinAccessibility

Inhibitor Validation Workflow

Comparison of Secondary Assays

The selection of a secondary assay depends on the specific question being addressed, such as determining biochemical potency, confirming target engagement in a cellular environment, or measuring the duration of target occupancy. The following table summarizes and compares key features of three widely used secondary assays for BAZ2A/B inhibitor validation.

AssayPrincipleThroughputEndpointKey AdvantagesKey Limitations
AlphaLISA/AlphaScreen Proximity-based immunoassay measuring the displacement of a biotinylated histone peptide from a His-tagged BAZ2A/B bromodomain.HighLuminescenceHomogeneous, no-wash format; highly sensitive; well-suited for IC50 determination.Prone to interference from colored or singlet oxygen quenching compounds; biochemical assay lacks cellular context.
NanoBRET/BRET Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged BAZ2A/B and a fluorescent tracer. Inhibition is measured by the displacement of the tracer.Medium to HighRatiometric (luminescence)Measures target engagement in live cells; can determine cellular potency (EC50) and residence time.Requires genetic modification of cells; development of a suitable tracer can be challenging.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of BAZ2A/B upon inhibitor binding in cells or cell lysates.Low to MediumWestern Blot, AlphaScreen, LuminescenceLabel-free for the target protein; confirms direct target engagement in a cellular context.Can be lower throughput depending on the detection method; may not be suitable for all targets.

Quantitative Data for BAZ2A/B Inhibitors

The following table presents a compilation of publicly available quantitative data for two well-characterized BAZ2A/B inhibitors, GSK2801 and BAZ2-ICR, across different assay platforms. This data highlights the utility of employing multiple assays to build a comprehensive profile of an inhibitor.

InhibitorTargetAssayPotency (IC50/Kd/EC50)Reference
GSK2801 BAZ2AAlphaScreenIC50: ~1.5 µM[1]
BAZ2AITCKd: 257 nM[1]
BAZ2BAlphaScreenIC50: 9-350 nM[2]
BAZ2BITCKd: 136 nM[1]
BRD9AlphaScreen-[3]
BRD9ITCKd: 1.1 µM[4]
TAF1L(2)ITCKd: 3.2 µM[4]
This compound BAZ2AAlphaScreenIC50: 130 nM[5][6][7][8]
BAZ2AITCKd: 109 nM[5][6][7]
BAZ2BAlphaScreenIC50: 180 nM[5][6][7][8]
BAZ2BITCKd: 170 nM[5][6][7]
CECR2Thermal Shift-[7]

Experimental Protocols

AlphaLISA/AlphaScreen Assay for BAZ2A/B Inhibition

This protocol is adapted from commercially available BAZ2B inhibitor screening assay kits and can be generalized for BAZ2A.

Materials:

  • His-tagged BAZ2A or BAZ2B bromodomain

  • Biotinylated histone peptide (e.g., H3K14ac)

  • AlphaLISA Nickel Chelate Acceptor beads

  • AlphaScreen Streptavidin Donor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well white microplate (e.g., Optiplate)

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in assay buffer. Include a DMSO control.

  • Reaction Mixture Preparation: In a 384-well plate, add:

    • 2.5 µL of 4x His-tagged BAZ2A/B protein (final concentration ~5-20 nM)

    • 2.5 µL of test inhibitor or DMSO

    • 5 µL of 2x biotinylated histone peptide (final concentration ~10-30 nM)

  • Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • Acceptor Bead Addition: Add 5 µL of AlphaLISA Nickel Chelate Acceptor beads (diluted in assay buffer, final concentration 20 µg/mL).

  • Incubation: Incubate at room temperature for 60 minutes in the dark with gentle shaking.

  • Donor Bead Addition: Add 5 µL of AlphaScreen Streptavidin Donor beads (diluted in assay buffer, final concentration 20 µg/mL).

  • Incubation: Incubate at room temperature for 30-60 minutes in the dark with gentle shaking.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET Target Engagement Assay for BAZ2A/B

This protocol is a generalized procedure for bromodomains and will require optimization for BAZ2A/B, particularly for the tracer concentration.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc-BAZ2A or NanoLuc-BAZ2B fusion protein

  • Fluorescent tracer specific for the BAZ2A/B bromodomain

  • Transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Nano-Glo Live Cell Substrate

  • White, tissue culture-treated 96-well or 384-well plates

  • Luminescence plate reader with BRET filters (e.g., 460 nm and >600 nm)

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc-BAZ2A/B expression plasmid according to the manufacturer's protocol. 24 hours post-transfection, seed the cells into a white-walled assay plate.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in Opti-MEM. Add the diluted compounds to the cells and incubate for 2 hours at 37°C in a CO2 incubator.

  • Tracer Addition: Add the fluorescent tracer to all wells at a pre-optimized concentration (typically around the Kd of the tracer). Incubate for another 2 hours at 37°C.

  • Substrate Addition: Add Nano-Glo Live Cell Substrate to all wells.

  • Data Acquisition: Immediately read the plate on a luminescence reader equipped with two filters to measure donor (NanoLuc) and acceptor (tracer) emission.

  • Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission. Determine the EC50 value by plotting the BRET ratio as a function of inhibitor concentration and fitting to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for BAZ2A/B Target Engagement

This protocol describes a general CETSA workflow with detection by Western blot. Alternative detection methods like AlphaScreen or a luciferase-based reporter system can be employed for higher throughput.

Materials:

  • Cell line expressing endogenous or over-expressed BAZ2A/B

  • Cell culture medium and supplements

  • Test inhibitor and DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against BAZ2A or BAZ2B

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test inhibitor or DMSO at the desired concentration for 1-2 hours at 37°C.

  • Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS or lysis buffer.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant, determine the protein concentration, and prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against BAZ2A/B, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities at each temperature for the inhibitor-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

References

Unveiling the Selectivity of BAZ2-ICR: A Comparative Analysis with CECR2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Sutton, London – November 5, 2025 – In the intricate landscape of epigenetic research, the development of selective chemical probes is paramount for dissecting the biological functions of specific protein domains. BAZ2-ICR, a potent and cell-active inhibitor of the BAZ2A and BAZ2B bromodomains, has emerged as a critical tool for investigating their roles in chromatin remodeling and gene regulation. This guide provides a comprehensive comparison of this compound's binding affinity for its intended targets versus the off-target bromodomain CECR2, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound is a high-quality chemical probe that exhibits moderate to high potency for the BAZ2A and BAZ2B bromodomains.[1] While it displays a commendable selectivity profile across the broader bromodomain family, a notable cross-reactivity with the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein has been documented. Experimental data consistently demonstrates a 10- to 15-fold selectivity of this compound for BAZ2A/B over CECR2.[2][3] This guide will delve into the specifics of this interaction, providing researchers with the necessary data and methodologies to critically evaluate the use of this compound in their experimental designs.

Comparative Binding Affinity Data

The binding affinities of this compound for the bromodomains of BAZ2A, BAZ2B, and CECR2 have been determined using multiple biophysical and biochemical assays. The following tables summarize the key quantitative data, providing a clear comparison of the inhibitor's potency and selectivity.

Table 1: this compound Binding Affinity (IC50)

Target BromodomainIC50 (nM)Assay Method
BAZ2A130AlphaScreen
BAZ2B180AlphaScreen
CECR2Not explicitly reported, but selectivity data suggests a significantly higher value.-

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the binding of a substrate by 50%. Lower values signify higher potency.[4][5]

Table 2: this compound Dissociation Constants (Kd)

Target BromodomainKd (nM)Assay Method
BAZ2A109Isothermal Titration Calorimetry (ITC)
BAZ2B170Isothermal Titration Calorimetry (ITC)
CECR21550Isothermal Titration Calorimetry (ITC)

Kd (Dissociation constant) represents the equilibrium constant for the dissociation of the inhibitor-protein complex. A lower Kd value indicates a stronger binding affinity.[1][6]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the binding data, detailed protocols for the key experimental assays are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (bromodomain-containing protein). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol Outline:

  • Sample Preparation:

    • Recombinant BAZ2A, BAZ2B, or CECR2 bromodomain protein is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • This compound is dissolved in the same ITC buffer to the desired concentration. The concentration of the protein in the sample cell and the inhibitor in the syringe are determined accurately.

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with the bromodomain protein solution.

    • The injection syringe is filled with the this compound solution.

    • A series of small, sequential injections of the this compound solution into the sample cell are performed at a constant temperature.

    • The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat-burst peaks for each injection, is integrated to determine the heat change per mole of injectant.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and enthalpy of the interaction.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay that measures the interaction between two molecules. In this context, it is used to assess the ability of this compound to inhibit the interaction between a bromodomain and its acetylated histone peptide ligand.

Protocol Outline:

  • Reagent Preparation:

    • Biotinylated acetylated histone peptide (substrate) is prepared.

    • GST-tagged BAZ2A or BAZ2B bromodomain protein is purified.

    • Streptavidin-coated Donor beads and anti-GST Acceptor beads are used.

  • Assay Procedure (384-well plate format):

    • A solution containing the GST-tagged bromodomain protein and the biotinylated histone peptide is added to the wells.

    • Varying concentrations of this compound or a vehicle control (DMSO) are added to the wells.

    • The mixture is incubated to allow for inhibitor binding.

    • Anti-GST Acceptor beads are added and incubated.

    • Streptavidin Donor beads are added and the plate is incubated in the dark.

  • Signal Detection and Analysis:

    • The plate is read on an AlphaScreen-compatible plate reader. Laser excitation at 680 nm leads to the emission of light at 520-620 nm if the Donor and Acceptor beads are in close proximity.

    • The signal intensity is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a cell-based assay used to measure the dynamics of fluorescently labeled molecules within a living cell. In this context, it is used to determine if this compound can displace BAZ2A from chromatin.

Protocol Outline:

  • Cell Culture and Transfection:

    • Human osteosarcoma (U2OS) cells are cultured in a glass-bottom dish.

    • Cells are transfected with a plasmid encoding a GFP-tagged full-length BAZ2A protein.

  • Cell Treatment and Imaging:

    • Transfected cells are treated with this compound (e.g., 1 µM) or a vehicle control.

    • Live-cell imaging is performed using a confocal microscope equipped with an environmental chamber to maintain physiological conditions.

  • FRAP Experiment:

    • A specific region of interest (ROI) within the nucleus where the GFP-BAZ2A signal is localized is selected.

    • The GFP signal within the ROI is photobleached using a high-intensity laser.

    • The recovery of fluorescence in the bleached region is monitored over time by acquiring a series of images at low laser intensity.

  • Data Analysis:

    • The fluorescence intensity in the bleached region is measured and normalized to the pre-bleach intensity.

    • The rate of fluorescence recovery is calculated. A faster recovery rate in the presence of this compound indicates that the inhibitor is displacing the GFP-BAZ2A from the less mobile, chromatin-bound state, allowing for a quicker influx of unbound, fluorescent protein into the bleached area.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental logic, the following diagrams have been generated using the DOT language.

BAZ2A_NoRC_Pathway cluster_upstream Upstream Signals cluster_complex NoRC Complex cluster_downstream Downstream Effects pRNA pRNA (promoter RNA) BAZ2A BAZ2A pRNA->BAZ2A recruits TTFI TTF-I TTFI->BAZ2A recruits H4K16ac Acetylated Histone H4 (K16ac) H4K16ac->BAZ2A binds to Bromodomain SNF2H SNF2H (SMARCA5) BAZ2A->SNF2H forms complex Chromatin Chromatin Remodeling SNF2H->Chromatin rDNA rDNA Silencing Chromatin->rDNA Heterochromatin Heterochromatin Formation Chromatin->Heterochromatin BAZ2_ICR This compound BAZ2_ICR->BAZ2A inhibits

Caption: BAZ2A/NoRC Signaling Pathway.

CECR2_CERF_Pathway cluster_upstream Upstream Signal cluster_complex CERF Complex cluster_downstream Downstream Effects AcHistones Acetylated Histones (e.g., H2A, H3) CECR2 CECR2 AcHistones->CECR2 binds to Bromodomain SNF2L SNF2L (SMARCA1) CECR2->SNF2L forms complex Chromatin_Access Increased DNA Accessibility SNF2L->Chromatin_Access Gene_Transcription Gene Transcription Chromatin_Access->Gene_Transcription Neurulation Neurulation Gene_Transcription->Neurulation BAZ2_ICR This compound (off-target) BAZ2_ICR->CECR2 weakly inhibits

Caption: CECR2/CERF Signaling Pathway.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Purify & Dialyze Bromodomain Protein Load_Protein Load Protein into Sample Cell Protein->Load_Protein Inhibitor Dissolve this compound in ITC Buffer Load_Inhibitor Load this compound into Injection Syringe Inhibitor->Load_Inhibitor Titration Perform Sequential Injections Load_Protein->Titration Load_Inhibitor->Titration Integration Integrate Heat Peaks Titration->Integration Fitting Fit Binding Isotherm Integration->Fitting Results Determine Kd, n, ΔH Fitting->Results

Caption: Isothermal Titration Calorimetry Workflow.

Conclusion

This compound stands as a valuable chemical probe for elucidating the functions of BAZ2A and BAZ2B bromodomains. However, researchers must be cognizant of its 10- to 15-fold lower affinity for CECR2. For experiments where the cellular concentration of this compound is high, or in cellular contexts with high levels of CECR2 expression, off-target effects should be carefully considered and controlled for. The data and protocols presented in this guide are intended to empower researchers to design and interpret their experiments with a comprehensive understanding of this compound's selectivity profile.

References

Unraveling the Functional Consequences of BAZ2 Inhibition: A Comparative Guide to BAZ2-ICR Treatment and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of epigenetic modulation, understanding the precise functional outcomes of targeting BAZ2 proteins is paramount. This guide provides a direct comparison of two primary experimental approaches: pharmacological inhibition using the chemical probe BAZ2-ICR and genetic knockdown of BAZ2A and BAZ2B. By presenting key experimental data in a structured format, detailing methodologies, and illustrating the underlying biological pathways, this document aims to facilitate informed decisions in research and therapeutic development.

The bromodomain-containing proteins BAZ2A and BAZ2B are integral components of chromatin remodeling complexes, playing crucial roles in transcriptional regulation. Their association with various diseases, including cancer and developmental disorders, has positioned them as attractive therapeutic targets.[1][2] Both this compound, a potent and selective inhibitor of BAZ2A/B bromodomains, and genetic knockdown techniques like siRNA, shRNA, and CRISPR-Cas9 are powerful tools to probe BAZ2 function.[3][4][5][6] However, the resulting phenotypic outcomes can differ, highlighting the distinct mechanisms and potential off-target effects of each approach.

Comparative Analysis of Phenotypic Outcomes

The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of the effects of this compound treatment and BAZ2A/B genetic knockdown on various cellular processes.

Phenotypic Outcome This compound Treatment BAZ2A/B Genetic Knockdown (siRNA, shRNA, CRISPR) Key Findings & Citations
Cell Viability/Proliferation Partial growth inhibition in some cancer cell lines.[7]Strong growth inhibition in triple-negative breast cancer (TNBC) cells.[7] BAZ2A knockdown affects the proliferation of embryonic stem cells in specific culture conditions.[8]Genetic knockdown often results in a more potent anti-proliferative phenotype compared to bromodomain inhibition alone, suggesting that the scaffolding function of the BAZ2 protein may be as important as its bromodomain activity.[1][7]
Gene Expression Upregulation of ribosomal and cell cycle mRNAs in regenerating livers.[9][10]Knockdown of BAZ2A/B leads to the upregulation of ribosomal protein-encoding genes.[9]Both approaches lead to the de-repression of a common set of genes, particularly those involved in protein synthesis, indicating a conserved regulatory role of BAZ2 proteins at these loci.[9]
Chromatin Accessibility Increased chromatin accessibility at loci of BAZ2A/B-bound ribosomal protein genes.[9]Depletion of BAZ2A increases chromatin accessibility at repressed B compartments in embryonic stem cells.[8]Both pharmacological inhibition of the bromodomain and genetic removal of the entire protein lead to a more open chromatin state at target gene promoters, consistent with BAZ2's role in chromatin compaction and gene silencing.[8][9]
Tissue Regeneration Accelerated liver and intestinal healing in mouse models.[9][10][11]In vivo sgRNA, siRNA, and knockout strategies against either BAZ2A or BAZ2B confirmed increased liver regeneration.[9][10][11]Both chemical and genetic perturbation of BAZ2 function enhance tissue repair, highlighting the therapeutic potential of targeting this pathway.[9]

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for interpreting the data and designing future studies. Below are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assays
  • Protocol: Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) are seeded in 96-well plates. Cells are treated with varying concentrations of this compound, a BET inhibitor (e.g., JQ1), or a combination of both. For genetic knockdown studies, cells are transfected with siRNAs targeting BAZ2A, BAZ2B, or a non-targeting control. Cell viability is assessed after a set period (e.g., 72 hours) using a luminescent cell viability assay (e.g., CellTiter-Glo).[7]

  • Data Analysis: Luminescence values are normalized to vehicle-treated or control siRNA-transfected cells to determine the percentage of growth inhibition.

RNA Sequencing (RNA-seq)
  • Protocol: RNA is extracted from cells or tissues following treatment with this compound or genetic knockdown of BAZ2A/B. RNA quality is assessed, and libraries are prepared for sequencing. Sequencing is performed on a high-throughput sequencing platform.

  • Data Analysis: Raw sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon BAZ2 inhibition or knockdown.[9]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
  • Protocol: Cells are cross-linked with formaldehyde to preserve protein-DNA interactions. Chromatin is sheared, and antibodies specific to BAZ2A, BAZ2B, or histone modifications (e.g., H3K27ac, H3K4me3) are used to immunoprecipitate protein-bound DNA fragments. DNA is then purified and sequenced.

  • Data Analysis: Sequencing reads are mapped to the genome to identify the binding sites of the target protein or the locations of specific histone modifications.[9]

In Vivo siRNA Knockdown
  • Protocol: siRNAs targeting Baz2a or Baz2b, or a control siRNA, are packaged into lipid nanoparticles. Mice undergo partial hepatectomy to induce liver regeneration. The siRNA-lipid nanoparticles are administered intravenously at specific time points before and after surgery. Liver tissue is harvested for analysis.[9]

  • Data Analysis: The efficiency of knockdown is confirmed by measuring mRNA levels of Baz2a and Baz2b using qRT-PCR. Phenotypic outcomes, such as liver-to-body weight ratio and BrdU incorporation, are quantified to assess the extent of regeneration.[9]

Visualizing the Molecular Mechanisms

To conceptualize the distinct yet overlapping mechanisms of this compound and genetic knockdown, the following diagrams illustrate the key pathways and experimental workflows.

BAZ2_Inhibition_vs_Knockdown cluster_0 This compound Treatment cluster_1 Genetic Knockdown (siRNA/CRISPR) BAZ2_protein BAZ2A/B Protein Bromodomain Bromodomain BAZ2_protein->Bromodomain contains Chromatin Chromatin BAZ2_protein->Chromatin associates with Acetylated_Histone Acetylated Histone Bromodomain->Acetylated_Histone binds BAZ2_ICR This compound BAZ2_ICR->Bromodomain inhibits binding Gene_Activation Target Gene Activation BAZ2_ICR->Gene_Activation Acetylated_Histone->Chromatin on Gene_Repression Target Gene Repression Chromatin->Gene_Repression BAZ2_mRNA BAZ2A/B mRNA No_BAZ2_Protein No BAZ2A/B Protein BAZ2_mRNA->No_BAZ2_Protein translation blocked siRNA_CRISPR siRNA/CRISPR siRNA_CRISPR->BAZ2_mRNA degrades/inactivates Gene_Activation_KD Target Gene Activation siRNA_CRISPR->Gene_Activation_KD Chromatin_KD Chromatin No_BAZ2_Protein->Chromatin_KD no association Gene_Repression_KD Target Gene Repression Chromatin_KD->Gene_Repression_KD

Figure 1. Mechanisms of this compound and Genetic Knockdown. This diagram illustrates the distinct molecular actions of this compound, which specifically blocks the bromodomain's interaction with acetylated histones, versus genetic knockdown, which eliminates the entire BAZ2 protein, thereby ablating all of its functions, including scaffolding activities.

Experimental_Workflow cluster_0 Intervention cluster_1 Phenotypic Analysis BAZ2_ICR This compound Treatment Cell_Viability Cell Viability Assay BAZ2_ICR->Cell_Viability Gene_Expression RNA-seq BAZ2_ICR->Gene_Expression Chromatin_Access ChIP-seq / ATAC-seq BAZ2_ICR->Chromatin_Access Knockdown Genetic Knockdown Knockdown->Cell_Viability Knockdown->Gene_Expression Knockdown->Chromatin_Access

Figure 2. Comparative Experimental Workflow. This flowchart outlines the parallel experimental pipelines for evaluating the phenotypic consequences of this compound treatment and genetic knockdown, leading to a comprehensive comparative analysis of their effects on cellular functions.

Conclusion

Both pharmacological inhibition with this compound and genetic knockdown of BAZ2A/B are invaluable for dissecting the biological roles of these chromatin remodelers. The choice of methodology should be guided by the specific research question. This compound offers a reversible, dose-dependent tool to probe the function of the BAZ2 bromodomain, which is highly relevant for therapeutic development. In contrast, genetic knockdown provides a more profound and potentially longer-lasting depletion of the BAZ2 proteins, revealing functions that may be independent of the bromodomain's reader activity. The observation that genetic knockdown can yield stronger phenotypes than inhibitor treatment underscores the potential importance of the non-bromodomain regions of BAZ2 proteins in their overall function.[1][7] Future research should aim to integrate both approaches to gain a more complete understanding of BAZ2 biology and to validate its potential as a therapeutic target.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of BAZ2-ICR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical probes like BAZ2-ICR are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a potent and selective inhibitor of BAZ2A/B bromodomains. Adherence to these protocols is critical due to the compound's toxicological profile.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. Below is a summary of its key safety data:

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity 3, OralGHS06 (Skull and crossbones)DangerH301: Toxic if swallowed[1]P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

This classification underscores the potential for severe health effects if the compound is ingested, necessitating stringent disposal practices.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe disposal of this compound waste, including unused or expired compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a dedicated, clearly labeled hazardous waste container.[2]

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[2][3]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof hazardous waste container.[2]

    • Do not mix this compound solutions with other solvent waste streams unless confirmed to be compatible.[4] For example, keep halogenated and non-halogenated solvent wastes separate.[5]

    • Ensure the container is properly sealed to prevent evaporation or spillage.[4]

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[5]

  • The label should also include:

    • The full chemical name: "this compound" or its chemical synonym.

    • The hazard characteristics (e.g., "Toxic").

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[6]

  • This area should be under the control of the laboratory personnel and away from general laboratory traffic.

  • Ensure secondary containment, such as a spill tray, is used to prevent the spread of material in case of a leak.[7]

  • Do not store incompatible waste types together.[8]

4. Disposal of Empty this compound Containers:

  • Due to its acute toxicity, empty containers that held this compound must be treated as hazardous waste.[9]

  • These containers should be triple-rinsed with a suitable solvent (e.g., the solvent in which the compound was dissolved).[10]

  • Collect the rinsate as hazardous liquid waste.[6][10]

  • After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.[6]

5. Arranging for Waste Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

BAZ2_ICR_Disposal_Workflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_solid_waste Solid Waste cluster_liquid_waste Liquid Waste cluster_sharps_waste Sharps Waste cluster_container_disposal Empty Container cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Contaminated PPE waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_waste collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->store_waste collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps collect_sharps->store_waste triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Guidelines collect_rinsate->dispose_container contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.